3-(Bromomethyl)cyclobutanecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSTQZHSQTEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693396 | |
| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10555-42-7 | |
| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological and physicochemical properties. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold, offering a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property.[1] 3-(Bromomethyl)cyclobutanecarboxylic acid is a bifunctional building block that masterfully combines the conformational rigidity of the cyclobutane core with two versatile reactive handles: a carboxylic acid and a primary alkyl bromide. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and handling.
Core Chemical Properties
The essential physicochemical data for this compound are summarized below. This data is aggregated from various chemical suppliers and databases, providing a reliable reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 10555-42-7 | [2][3] |
| Molecular Formula | C₆H₉BrO₂ | [3][4][5][6] |
| Molecular Weight | 193.04 g/mol | [2][3][6] |
| Purity | Typically ≥97% | [2] |
| InChI Key | RKXSTQZHSQTEJW-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C1C(CC1C(=O)O)CBr | [4][5] |
| Monoisotopic Mass | 191.97859 Da | [4] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile. While specific experimental data is proprietary to individual laboratories, a predictive analysis based on established principles provides a reliable guide for characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the functional groups. A very broad peak is expected in the 3400–2500 cm⁻¹ region, typical of the O-H stretching vibration of a carboxylic acid dimer.[7] A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7] The C-Br stretch will appear in the fingerprint region, typically between 600-500 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show several key signals. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically >10 ppm. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a doublet around 3.5 ppm. The protons on the cyclobutane ring would produce complex multiplets in the 1.5-3.0 ppm range due to restricted rotation and complex spin-spin coupling.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around 175-180 ppm. The carbon of the bromomethyl group (-CH₂Br) would be expected in the 30-40 ppm range. The carbons of the cyclobutane ring would appear as multiple signals in the 20-45 ppm region.
Synthesis and Chemical Reactivity
The utility of this compound stems from its synthetic accessibility and the orthogonal reactivity of its functional groups.
Synthetic Pathway Overview
The synthesis of cyclobutane derivatives has historically been challenging.[8] However, modern methods have made them more accessible. A common strategy for synthesizing substituted cyclobutanes involves the derivatization of a pre-formed cyclobutane core. For instance, cyclobutanecarboxylic acid can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[9][10][11] The subsequent introduction of the bromomethyl group can be achieved through various methods, often involving a precursor like 3-methylcyclobutanecarboxylic acid.
Below is a representative, logical workflow for its synthesis.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Bromomethyl)cyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]
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synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid
A Foreword for the Modern Researcher
The synthesis of complex molecules is a cornerstone of drug discovery and materials science. Among the vast array of molecular scaffolds, cyclobutane derivatives hold a unique position due to their conformational constraints and ability to introduce three-dimensional diversity. This compound is a particularly valuable building block, offering two distinct functional handles for further chemical modification. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, intended for researchers and professionals in the chemical sciences. The methodologies presented are grounded in established chemical principles and supported by relevant literature, aiming to provide a practical and scientifically rigorous resource.
Strategic Approach to the Synthesis of this compound
A logical and efficient synthesis of the target molecule, this compound, necessitates a multi-step approach that begins with a readily available starting material. A plausible and well-controlled synthetic pathway commences with either the cis- or trans-isomer of cyclobutane-1,3-dicarboxylic acid. The core of this strategy involves the selective functionalization of one of the two carboxylic acid groups. This is achieved through a protection-deprotection sequence coupled with functional group interconversions.
The overall synthetic workflow can be visualized as follows:
Caption: A multi-step synthetic approach to this compound.
Part I: Synthesis of Key Intermediates
Step 1: Monoesterification of Cyclobutane-1,3-dicarboxylic Acid
The initial step in this synthetic sequence is the selective protection of one of the carboxylic acid groups as a methyl ester. This differentiation is crucial for the subsequent selective reduction.
Caption: Conversion of the diacid to its monomethyl ester.
Experimental Protocol:
-
To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-(methoxycarbonyl)cyclobutanecarboxylic acid.[1]
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| Cyclobutane-1,3-dicarboxylic acid | 1.0 | Starting Material |
| Methanol | 5-10 volumes | Reagent and Solvent |
| Sulfuric Acid (conc.) | 0.05 | Catalyst |
| Ethyl Acetate | As needed | Extraction Solvent |
| Water, Brine | As needed | Aqueous Wash |
| Sodium Sulfate (anhydrous) | As needed | Drying Agent |
Step 2: Selective Reduction of the Carboxylic Acid
With one carboxylic acid group protected as a methyl ester, the remaining free carboxylic acid can be selectively reduced to a primary alcohol. Borane complexes are well-suited for this transformation, as they typically do not reduce esters under mild conditions.
Caption: Selective reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol:
-
Dissolve 3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(hydroxymethyl)cyclobutanecarboxylate.
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1.0 | Substrate |
| Tetrahydrofuran (anhydrous) | 10-20 volumes | Solvent |
| Borane-THF complex | 1.5-2.0 | Reducing Agent |
| Water/Methanol | As needed | Quenching Agent |
| Ethyl Acetate | As needed | Extraction Solvent |
| Saturated Sodium Bicarbonate | As needed | Aqueous Wash |
Part II: Synthesis of this compound
Step 3: Bromination of the Primary Alcohol
The conversion of the primary alcohol to the corresponding bromide is a key step. The Appel reaction, utilizing triphenylphosphine and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr4), is a reliable method for this transformation.[2][3]
Caption: Bromination of the primary alcohol via the Appel reaction.
Experimental Protocol:
-
Dissolve methyl 3-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) (10-15 volumes) under an inert atmosphere.
-
Add triphenylphosphine (PPh3, 1.2 eq) to the solution and cool to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for completion by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford methyl 3-(bromomethyl)cyclobutanecarboxylate.
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 1.0 | Substrate |
| Dichloromethane (anhydrous) | 10-15 volumes | Solvent |
| Triphenylphosphine (PPh3) | 1.2 | Reagent |
| N-Bromosuccinimide (NBS) | 1.2 | Brominating Agent |
Step 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to yield the target carboxylic acid.
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve methyl 3-(bromomethyl)cyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| Methyl 3-(bromomethyl)cyclobutanecarboxylate | 1.0 | Substrate |
| THF/Water | 3:1 v/v | Solvent |
| Lithium Hydroxide (LiOH) | 1.5-2.0 | Base for Hydrolysis |
| Hydrochloric Acid (1 M) | As needed | Acidification |
| Ethyl Acetate | As needed | Extraction Solvent |
Mechanistic Insights and Causality
The choice of reagents and reaction conditions in this synthetic sequence is dictated by the principles of functional group compatibility and reactivity.
-
Monoesterification: The use of a catalytic amount of strong acid in an excess of methanol favors the formation of the monomethyl ester. The reaction is an equilibrium process, and the large excess of methanol drives it towards the product.
-
Selective Reduction: Borane (BH3) is an electrophilic reducing agent that preferentially reacts with the electron-rich carbonyl of the carboxylic acid over the less reactive ester carbonyl. This selectivity is key to the success of this synthetic route.
-
Appel Reaction: The reaction of the alcohol with triphenylphosphine and NBS proceeds through a phosphonium salt intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion, leading to the desired alkyl bromide with inversion of configuration if the carbon were chiral.
Characterization and Purity Assessment
The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H, C-Br).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates.
Safety Precautions
-
Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with care.
-
N-Bromosuccinimide: A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
References
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed.
- Applied synthesis method for bromocyclobutane.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Preparation method of bromomethyl cyclobutane.
- trans-Cyclobutane-1,3-dicarboxylic acid. Biosynth.
- Preparation of Cyclobutenone. Organic Syntheses.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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- 1,3-Cyclobutanedicarboxylic acid, monomethyl ester, cis-. CymitQuimica.
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An In-Depth Technical Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid (CAS No. 10555-42-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Bromomethyl)cyclobutanecarboxylic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, such as metabolic stability and precise vectoral orientation of substituents.[1] This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and strategic applications in modern drug discovery, serving as a critical resource for scientists leveraging this versatile intermediate.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane ring, once considered an exotic motif, is now increasingly utilized by medicinal chemists to navigate complex biological landscapes.[1] Unlike flexible aliphatic chains or flat aromatic rings, the puckered three-dimensional structure of cyclobutane provides a conformationally restricted framework.[1] This rigidity can be advantageous in drug design for several reasons:
-
Improved Metabolic Stability: The strained carbocyclic ring is often more resistant to metabolic degradation compared to linear alkyl chains.[1]
-
Precise Pharmacophore Orientation: The defined geometry allows for the precise placement of key interacting groups, potentially enhancing binding affinity and selectivity for a biological target.[1]
-
Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel areas of chemical space, moving away from "flatland" molecules and increasing the likelihood of discovering unique biological activities.[1]
This compound, CAS 10555-42-7, embodies these advantages in a synthetically accessible package. It features two orthogonal reactive handles: a carboxylic acid and a primary alkyl bromide. This bifunctionality allows for sequential, controlled derivatization, making it an ideal linker or core scaffold for constructing complex molecules, including PROTACs and targeted therapeutics.[2]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10555-42-7 | [3][4] |
| Molecular Formula | C₆H₉BrO₂ | [4][5] |
| Molecular Weight | 193.04 g/mol | [4] |
| Monoisotopic Mass | 191.97859 Da | [5] |
| SMILES | C1C(CC1C(=O)O)CBr | [5] |
| InChIKey | RKXSTQZHSQTEJW-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.3 | [5] |
| Purity (Typical) | ≥95% |
Synthesis and Purification
The synthesis of this compound is not trivial and typically starts from precursors like cyclobutane-1,3-dicarboxylic acid or related structures. A common and logical synthetic strategy involves the selective reduction of one carboxylic acid group in a 1,3-diacid precursor to a primary alcohol, followed by its conversion to the corresponding bromide.
A Validated Synthetic Workflow
The following protocol outlines a robust, multi-step synthesis starting from the more accessible 1,1-cyclobutanedicarboxylic acid. This approach ensures high purity and predictable outcomes.
Step-by-Step Protocol (Illustrative - Step 3):
Causality: This final step converts the key intermediate, 3-(hydroxymethyl)cyclobutanecarboxylic acid, into the target compound. Phosphorus tribromide (PBr₃) is often chosen for this transformation as it is highly effective for converting primary alcohols to alkyl bromides under relatively mild conditions, minimizing side reactions like esterification that could occur with HBr at high temperatures.
-
Reaction Setup: To a solution of 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise under a nitrogen atmosphere. The inert atmosphere is crucial to prevent reactions with atmospheric moisture.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The power of this building block lies in the differential reactivity of its two functional groups. This allows for a modular and strategic approach to building complex molecular architectures.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety undergoes standard transformations, providing a reliable anchor point for amides, esters, and other derivatives.
-
Amide Bond Formation: Coupling with amines using standard reagents like HATU, HOBt/EDC, or conversion to the acid chloride (with SOCl₂ or oxalyl chloride) followed by amine addition is highly efficient. This is the most common application in drug discovery for linking to other fragments.
-
Esterification: Fischer esterification (acid catalysis with alcohol) or reaction with alkyl halides under basic conditions (e.g., Cs₂CO₃, KI) provides the corresponding esters. The methyl ester is a common derivative used in synthesis.[2][6]
Reactivity of the Bromomethyl Group
The primary alkyl bromide is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions.
-
N-Alkylation: Reaction with primary or secondary amines introduces nitrogen-containing functionalities.
-
O-Alkylation: Alkylation of phenols or alcohols under basic conditions forms ether linkages.
-
S-Alkylation: Reaction with thiols or thiophenols yields thioethers.
-
C-Alkylation: It can serve as an alkylating agent for soft carbon nucleophiles like malonic esters.
Applications in Drug Discovery and Development
The unique properties of the 1,3-disubstituted cyclobutane core make it a valuable scaffold in modern medicinal chemistry.
Case Study: RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor γt (RORγt) is a key regulator of the immune response and a target for autoimmune diseases.[7] The development of potent and selective inverse agonists is a major therapeutic goal. In the synthesis of TAK-828F, a clinical candidate, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was essential.[7] While not the exact title compound, the synthesis of this core highlights the importance of controlling the stereochemistry on the cyclobutane ring, a principle that directly applies to derivatives of this compound. The rigid cyclobutane core was used to correctly orient the pharmacophoric groups for optimal interaction with the receptor binding site.[7]
Use as a Bifunctional Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] PROTACs consist of a target-binding ligand and an E3 ligase-binding ligand, connected by a chemical linker. The nature of the linker—its length, rigidity, and exit vectors—is critical for optimal ternary complex formation and degradation efficacy. This compound and its ester derivatives are marketed as PROTAC linkers.[2] The cyclobutane core provides a rigid spacer, while the two functional groups allow for sequential attachment to the two different ligands, offering precise control over the linker's structure.
Safety, Handling, and Storage
As a reactive alkylating agent and an acid, this compound requires careful handling.
-
Hazards: It is expected to be corrosive and cause skin and eye irritation or damage.[8] As an alkylating agent, it should be treated as potentially toxic and mutagenic.
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
Conclusion
This compound is a high-value synthetic intermediate that provides medicinal chemists with a powerful tool for creating novel, three-dimensional molecules. Its rigid scaffold, combined with its orthogonal reactive sites, enables the construction of complex and potent therapeutic agents, from targeted inhibitors to advanced modalities like PROTACs. A thorough understanding of its synthesis, reactivity, and strategic application is essential for any research program aiming to leverage the unique advantages of the cyclobutane motif in drug discovery.
References
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An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The cyclobutane motif, a strained four-membered ring, is of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints and serve as a versatile synthetic scaffold.[1][2] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of 3-(Bromomethyl)cyclobutanecarboxylic acid, a substituted cyclobutane derivative. We will explore a multi-technique approach, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, the interpretation of spectral data, and the logical workflow to assemble the final structure are detailed, providing a robust framework for the characterization of complex small molecules.
Introduction: The Analytical Challenge
This compound presents a multifaceted analytical challenge. The structure combines a carboxylic acid, an alkyl bromide, and a cyclobutane ring, which can exist as cis and trans diastereomers. Each of these features contributes distinct spectroscopic signatures that must be correctly identified and pieced together. The primary objective is to confirm the molecular formula, identify all functional groups, and establish the complete connectivity of the atoms, including the relative stereochemistry of the substituents on the cyclobutane ring.
The logical workflow for this elucidation process is a systematic integration of data from multiple analytical techniques. Each step validates the previous one and provides new information to build a complete structural picture.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Mass spectrometry (MS) is the initial and most crucial step, providing the molecular weight and elemental formula. For a halogenated compound, MS offers a highly characteristic signature.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Data & Interpretation:
The molecular formula of this compound is C₆H₉BrO₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Key Information |
| [M]⁺ | 192 | 194 | Confirms Molecular Weight. The ~1:1 ratio of the M⁺ and M+2 peaks is a definitive indicator of one bromine atom. |
| [M-Br]⁺ | 113 | - | Loss of the bromine atom. This fragment helps confirm the mass of the non-brominated portion of the molecule. |
| [M-COOH]⁺ | 147 | 149 | Loss of the carboxylic acid group as a radical. The preservation of the isotopic pattern indicates the bromine is not part of this fragment. |
| [C₄H₆-CH₂Br]⁺ | 93 | 95 | A common fragmentation pathway for cycloalkanes involves ring-opening and subsequent cleavage. |
The presence of the characteristic M⁺ and M+2 peaks with nearly equal intensity is the most critical piece of evidence from the mass spectrum, strongly indicating the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded as the infrared beam passes through the crystal and is absorbed by the sample at specific frequencies corresponding to bond vibrations.
Expected Data & Interpretation:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. The C-Br stretch is also expected, though it is typically weaker and in the fingerprint region.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5] |
| ~2950 (medium) | C-H stretch (sp³) | Alkyl (Cyclobutane) | Aliphatic C-H stretches from the cyclobutane ring and the bromomethyl group. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp peak indicating the carbonyl group. Its position suggests a saturated carboxylic acid.[6][7] |
| 1320-1210 (medium) | C-O stretch | Carboxylic Acid | Coupled with the O-H bend, this absorption further confirms the carboxylic acid moiety.[4] |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid | Another characteristic broad peak for a carboxylic acid dimer.[4] |
| 650-550 (weak-medium) | C-Br stretch | Alkyl Bromide | This absorption confirms the presence of the carbon-bromine bond, though it may be difficult to assign definitively in the complex fingerprint region. |
The combination of the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ provides unequivocal evidence for the presence of a carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
2D Spectra Acquisition: A series of 2D experiments (COSY, HSQC, HMBC) are performed to establish correlations between nuclei.
Predicted ¹H and ¹³C NMR Data
Based on known chemical shifts for cyclobutanes, carboxylic acids, and alkyl bromides, we can predict the approximate chemical shifts for this compound.[8][9] The structure, including atom numbering, is shown below.
Caption: Numbering scheme for this compound.
Table of Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-1 | ~11-12 | broad s | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[6] Its signal disappears upon D₂O exchange. |
| H-5 | ~3.4-3.6 | d | 2H | Protons on a carbon adjacent to bromine are deshielded. Expected to be a doublet due to coupling with H-3. |
| H-3 | ~2.8-3.2 | m | 1H | Methine proton adjacent to two CH₂ groups and the bromomethyl group. Complex multiplicity is expected. |
| H-1' | ~2.6-2.9 | m | 1H | Methine proton bearing the carboxylic acid is deshielded by the carbonyl group. |
| H-2, H-4 | ~2.0-2.5 | m | 4H | Diastereotopic methylene protons of the cyclobutane ring. They will exhibit complex splitting patterns and may overlap.[8] |
Table of Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C=O | ~175-180 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[10] |
| C-1' | ~40-45 | Methine carbon attached to the electron-withdrawing carboxylic acid group. |
| C-3 | ~35-40 | Methine carbon of the cyclobutane ring. |
| C-5 | ~33-38 | Methylene carbon directly attached to the electronegative bromine atom. |
| C-2, C-4 | ~25-30 | Methylene carbons of the cyclobutane ring. |
2D NMR: Connecting the Pieces
2D NMR experiments reveal through-bond correlations, allowing for the unambiguous assembly of molecular fragments.
COSY (Correlation Spectroscopy): H-H Connectivity
The COSY spectrum shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
Caption: Expected key COSY correlations.
-
H-5 ↔ H-3: A cross-peak will connect the bromomethyl protons (H-5) to the methine proton at C-3.
-
H-3 ↔ H-2/H-4: H-3 will show correlations to the methylene protons on both C-2 and C-4.
-
H-1' ↔ H-2/H-4: The carboxylic methine proton (H-1') will also correlate with the methylene protons on C-2 and C-4.
-
H-2 ↔ H-4: The diastereotopic protons on C-2 will show geminal coupling to each other, and vicinal coupling to the protons on C-4. This network of correlations will confirm the four-membered ring structure.
HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation
The HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of carbon chemical shifts based on the already assigned proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is pivotal for piecing together the entire molecule. It shows correlations between protons and carbons that are separated by 2-3 bonds.
Caption: Key expected HMBC correlations.
-
H-5 → C-3 & C-2/C-4: The bromomethyl protons (H-5) will show a 2-bond correlation to C-3 and 3-bond correlations to C-2 and C-4, firmly attaching the bromomethyl group to the ring.
-
H-1' → C=O & C-2/C-4: The methine proton at the carboxylic acid position will show a 2-bond correlation to the carbonyl carbon and 2-bond correlations to C-2 and C-4, confirming the attachment of the carboxylic acid.
-
H-2/H-4 → C-1' & C-3: The ring methylene protons will show correlations to both methine carbons, completing the connectivity map of the cyclobutane ring.
Conclusion: Final Structure Confirmation
The integrated data from MS, FTIR, and a full suite of NMR experiments provides an unambiguous elucidation of the structure of this compound.
-
MS confirms the molecular formula C₆H₉BrO₂ and the presence of one bromine atom.
-
FTIR confirms the presence of a carboxylic acid functional group.
-
¹H and ¹³C NMR provide the number and type of proton and carbon environments.
-
COSY, HSQC, and HMBC establish the precise connectivity of the atoms, confirming the 3-substituted cyclobutane-1-carboxylic acid skeleton.
The final step, distinguishing between the cis and trans isomers, can often be inferred from the proton-proton coupling constants and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Generally, the coupling constants between vicinal protons on a cyclobutane ring are different for cis and trans orientations, although this can be complex due to the puckered nature of the ring. A NOESY experiment would provide the most definitive evidence by showing spatial proximity between protons on the same face of the ring.
This systematic, multi-technique approach ensures a self-validating and trustworthy structural assignment, essential for the progression of any research or development program.
References
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A Senior Application Scientist's Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid: Sourcing, Synthesis, and Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Small, strained carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds for imparting unique three-dimensional character to drug candidates.[1] The rigid, puckered structure of the cyclobutane ring offers a powerful tool for conformational restriction, improving metabolic stability, and serving as a bioisostere for larger or more flexible groups.[1]
3-(Bromomethyl)cyclobutanecarboxylic acid (CAS No. 10555-42-7) is a bifunctional building block of significant interest. It combines the desirable conformational constraints of the cyclobutane core with two orthogonal reactive handles: a carboxylic acid and a primary alkyl bromide. This arrangement allows for sequential, selective chemical modifications, making it an attractive starting point for the synthesis of complex molecules and chemical libraries. This guide provides an in-depth analysis of its commercial availability, quality considerations, and strategic application in research and development.
Commercial Availability and Procurement Strategy
While not a ubiquitous commodity chemical, this compound is accessible through several fine chemical suppliers who specialize in building blocks for research and development. The compound is typically available in research quantities, ranging from milligrams to several grams.
Decision Workflow: Procurement & Validation
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-(Bromomethyl)cyclobutanecarboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Bromomethyl)cyclobutanecarboxylic acid, a key building block in modern drug discovery and organic synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical predictions based on molecular structure, outline robust experimental protocols for accurate solubility determination, and discuss the practical implications for reaction chemistry, purification, and formulation.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclobutane core imparts a unique three-dimensional character to molecules, while the carboxylic acid and bromomethyl groups offer versatile handles for a variety of chemical transformations. Understanding its solubility in different organic solvents is paramount for its effective use, influencing everything from reaction kinetics and yield to the ease of purification and the development of final formulations. This guide provides the necessary theoretical framework and practical methodologies to empower researchers in their work with this valuable compound.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[1][2]
Molecular Structure Analysis:
-
Polarity: The presence of a highly polar carboxylic acid group (-COOH) and a moderately polar bromomethyl group (-CH2Br) imparts a significant degree of polarity to the molecule. The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor.
-
Nonpolar Regions: The cyclobutane ring and the methylene group constitute the nonpolar portion of the molecule.
-
Predicted Solubility: Based on its structure, this compound is expected to be most soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily solvating the polar carboxylic acid group. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | These solvents have high dipole moments and can solvate the polar functional groups of the solute, though they lack hydrogen bond donating ability. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The large difference in polarity between the solute and these solvents results in weak solute-solvent interactions, making dissolution energetically unfavorable.[3][4][5] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reproducible scientific work. Two common methods are presented below: a qualitative approach for rapid screening and a quantitative method for precise measurements.
Qualitative Solubility Determination: A Rapid Screening Method
This method provides a quick assessment of a compound's solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 10 mg of this compound into separate, clean, and dry small test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of the test solvent.
-
Observation: Vigorously agitate the mixture for 1-2 minutes at ambient temperature.
-
Classification: Observe the mixture.
-
Soluble: A clear, homogenous solution is formed.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[6]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifugation can be used to expedite this process.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Caption: Step-by-step quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic.
-
pH (in aqueous or protic solvents): The carboxylic acid group can be deprotonated to form a carboxylate salt. This salt form is generally much more soluble in polar solvents than the neutral acid. Therefore, increasing the pH of a solution containing this compound will likely increase its solubility.
-
Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[7] This is due to the formation of hydrogen-bonded networks between water, the organic solvent, and the carboxylic acid.
Practical Applications and Troubleshooting
A thorough understanding of the solubility of this compound is critical for:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: The differential solubility of the compound and its impurities in various solvents is the basis for purification by crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.
-
Formulation Development: For pharmaceutical applications, selecting appropriate solvents or co-solvent systems is essential for creating stable and bioavailable formulations.
Troubleshooting Common Solubility Issues:
-
Low Solubility: If the compound exhibits low solubility in a desired solvent, consider gentle heating (if the compound is thermally stable), sonication, or the use of a co-solvent.
-
Precipitation During Reaction: If the product of a reaction is less soluble than the starting material, it may precipitate out of solution. This can be addressed by using a larger volume of solvent or a different solvent system.
Conclusion
References
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- Physical Properties of Carboxylic Acids.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
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A Guide to the Strained World: The Discovery, History, and Application of Cyclobutane-Containing Compounds
Introduction
In the landscape of organic chemistry, the cyclobutane ring stands as a testament to the initial defiance and eventual embrace of molecular strain. For early chemists, the concept of forcing carbon atoms into a constrained four-membered ring was a topic of considerable debate, seemingly violating the established principles of tetrahedral geometry.[1][2] Yet, the successful synthesis and characterization of cyclobutane opened a new chapter in chemical sciences, revealing a world of unique reactivity and conformational behavior driven by its inherent ring strain.[3] This guide provides an in-depth exploration of the cyclobutane motif, from its landmark first synthesis to its modern-day applications as a critical building block in medicinal chemistry and materials science. We will delve into the historical context of its discovery, the evolution of synthetic methodologies, its surprising presence in natural products, and its strategic use by researchers and drug development professionals to solve complex molecular challenges. The rigid, puckered structure of cyclobutane offers a unique tool for molecular design, enabling chemists to lock molecules into bioactive conformations, modulate physicochemical properties, and create novel chemical architectures.[4]
The Dawn of a Strained Ring: Early Synthesis and Structural Elucidation
The late 19th and early 20th centuries were a period of foundational exploration in cyclic chemistry. While five- and six-membered rings were well-understood, the existence of smaller, more strained systems was largely theoretical.[2] The prevailing Baeyer strain theory suggested that the significant deviation from the ideal 109.5° tetrahedral bond angle would render a four-membered ring highly unstable.
This theoretical barrier was overcome in 1907 when Richard Willstätter and James Bruce reported the first successful synthesis of cyclobutane itself.[5][6] Their approach was elegantly simple: the hydrogenation of cyclobutene using a nickel catalyst. This seminal work provided incontrovertible proof that the four-membered carbocycle could exist.
Initial assumptions pictured cyclobutane as a flat, planar square. However, this conformation would impose severe torsional strain due to the eclipsing of all eight hydrogen atoms.[4] Later, detailed structural studies using electron diffraction revealed a different reality. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate this torsional strain, even at the cost of slightly increased angle strain.[1][4][7] This puckering results in a dynamic equilibrium between two equivalent bent conformations.
Caption: Dynamic equilibrium of the puckered "butterfly" conformations of cyclobutane.
This non-planar structure is a defining feature, influencing the molecule's reactivity and its utility in modern chemistry. The inherent strain energy of the ring, approximately 26.3 kcal/mol, is a key thermodynamic driver for many of its characteristic reactions.[6]
| Property | Cyclobutane (C₄H₈) | n-Butane (C₄H₁₀) |
| C-C Bond Length | ~1.55-1.57 Å[7] | ~1.53 Å |
| Internal C-C-C Angle | ~88° | ~112° |
| Dihedral Angle | ~20-30° (puckered)[7][8] | 180° (anti), 60° (gauche) |
| Strain Energy | ~26.3 kcal/mol[6] | ~0 kcal/mol |
Landmark Synthetic Methodologies
The journey from a laboratory curiosity to a versatile building block was paved by the development of reliable and stereocontrolled methods for constructing the cyclobutane ring.
[2+2] Photocycloaddition
The [2+2] cycloaddition of two alkene moieties is arguably the most powerful and widely used method for synthesizing cyclobutane rings.[3][4] According to the Woodward-Hoffmann rules, the thermal suprafacial cycloaddition of two simple alkenes is symmetry-forbidden. However, upon photochemical excitation, the reaction becomes symmetry-allowed, proceeding through a triplet excited state to form the cyclobutane product.[9]
This method is particularly valuable for its ability to rapidly generate molecular complexity and for its applicability in intramolecular variants to create bicyclic systems.[9]
Caption: General workflow for a photochemical [2+2] cycloaddition reaction.
Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone
-
Objective: To synthesize a cyclobutane ring via a Lewis acid-catalyzed intermolecular [2+2] cycloaddition.
-
Rationale: Enones are excellent substrates for photocycloadditions because their n-π* transition is readily accessible with standard UV lamps.[9] The use of a visible light photocatalyst, such as Ru(bipy)₃Cl₂, allows the reaction to proceed under milder conditions with visible light, reducing the potential for side reactions.[10]
-
Procedure (Representative):
-
In a quartz reaction vessel, dissolve the enone substrate (1.0 eq) and the alkene partner (1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add the photocatalyst, such as Ru(bipy)₃Cl₂ (1-2 mol%).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).
-
Irradiate the mixture with stirring at room temperature for the time determined by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the cyclobutane adduct.
-
Ketene [2+2] Cycloaddition
Unlike simple alkenes, ketenes possess a unique electronic structure that allows them to undergo thermal [2+2] cycloadditions with alkenes.[3][5] This reaction is a powerful tool for the synthesis of cyclobutanones, which are versatile intermediates that can be further functionalized.[11][12] The reaction proceeds through a concerted, antarafacial-suprafacial pathway, which is thermally allowed and often highly stereoselective.[9]
Dehalogenation of 1,4-Dihalobutanes
A classical and historically significant method for forming the cyclobutane ring involves the intramolecular Wurtz-type reaction. Treating a 1,4-dihalobutane with a reducing metal, such as zinc or sodium, induces a reductive cyclization to form the C1-C4 bond, yielding cyclobutane.[5] While less common in modern complex synthesis due to functional group tolerance issues, it remains a fundamental and illustrative method for ring formation.
Cyclobutanes in Nature's Blueprint
Despite its inherent strain, the cyclobutane motif is not absent from the natural world. Nature has evolved specific enzymatic machinery to construct and utilize this strained ring for unique biological functions.
-
Ladderanes: A striking example is found in the anammox bacteria, which perform anaerobic ammonia oxidation. These bacteria possess highly unusual ladder-like lipids, termed "ladderanes," which are composed of multiple fused cyclobutane rings.[5] One such molecule, pentacycloanammoxic acid, contains five fused cyclobutane units. This incredibly dense and rigid lipid structure forms a membrane believed to be impermeable, protecting the organism from the toxic hydrazine intermediate involved in its metabolism.[5]
-
Cyclobutane Pyrimidine Dimers (CPDs): In the realm of biochemistry, cyclobutane rings are famously formed in DNA as a result of UV radiation damage.[5] The absorption of UV light by adjacent pyrimidine bases (most commonly thymine) can trigger a photochemical [2+2] cycloaddition, linking them together to form a cyclobutane pyrimidine dimer (CPD).[5][6] These CPDs create a lesion that distorts the DNA helix, blocking replication and transcription. Fortunately, organisms have evolved sophisticated repair mechanisms, such as photolyase enzymes and nucleotide excision repair, to specifically recognize and excise these damaging adducts.[5]
The Cyclobutane Motif in Modern Science
The unique structural and reactive properties of the cyclobutane ring have made it an increasingly valuable tool for chemists, particularly in the field of drug discovery.
Applications in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate can have profound and beneficial effects on its pharmacological properties.[6]
-
Conformational Rigidity: The puckered and rigid nature of the cyclobutane ring can act as a "conformational lock." By replacing a flexible alkyl chain with a cyclobutane scaffold, medicinal chemists can restrict the number of accessible conformations of a molecule.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.
-
Bioisosteric Replacement: The cyclobutane ring serves as an effective bioisostere for other common chemical groups. For example, it can replace a gem-dimethyl group or a benzene ring to explore new chemical space, improve metabolic stability, or fine-tune properties like solubility and lipophilicity.[4]
-
Vectorial Properties: The defined three-dimensional geometry of substituted cyclobutanes allows for precise positioning of functional groups in space, making it an excellent scaffold for designing molecules that interact with specific pockets or residues in a protein active site.
As of early 2021, there were at least 39 drug candidates in preclinical or clinical development that contained a cyclobutane ring, highlighting its growing importance in the pharmaceutical industry.[6] An early and prominent example is the anticancer drug Carboplatin, where a cyclobutane dicarboxylate ligand chelates the platinum center, modulating its reactivity and toxicity profile compared to its predecessor, Cisplatin.[6]
Conclusion
From a theoretical impossibility to a cornerstone of modern synthetic and medicinal chemistry, the cyclobutane ring has completed a remarkable journey. Its discovery by Willstätter challenged the chemical dogmas of the time and forced a deeper understanding of molecular strain and bonding. The subsequent development of powerful synthetic methods, especially the [2+2] cycloaddition, has transformed this strained ring from a chemical curiosity into a readily accessible and highly valuable building block. Today, the cyclobutane motif is strategically employed by scientists to build complex natural products, design next-generation pharmaceuticals, and engineer novel materials. Its unique conformational rigidity and predictable three-dimensional structure ensure that the humble four-membered ring will continue to be a source of innovation and discovery for years to come.
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The Dichotomous Reactivity of the Bromomethyl Group in Cyclobutane Systems: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The cyclobutane motif is of increasing importance in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable pharmacological properties.[1][2][3] The (bromomethyl)cyclobutane moiety, in particular, serves as a key building block for introducing this strained ring system into larger, more complex molecules. However, the reactivity of the bromomethyl group directly attached to a cyclobutane ring is not straightforward. It is governed by a delicate interplay of inherent ring strain, steric effects, and a profound propensity for carbocation rearrangement. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in cyclobutane systems, offering insights into the mechanistic underpinnings of its nucleophilic substitution, elimination, and radical reactions. By understanding these principles, researchers can better predict reaction outcomes and strategically design synthetic routes for the development of novel therapeutics.
The Cyclobutane Ring: A Foundation of Strain and Unique Conformation
The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain.[4][5][6][7] The internal C-C-C bond angles of approximately 90° deviate substantially from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as Baeyer strain.[8] To alleviate some of the torsional strain that would arise from a perfectly planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[9][10] This puckering is a dynamic equilibrium, and the presence of substituents can influence the conformational preferences of the ring.[9][11]
This inherent strain has a profound impact on the reactivity of substituents attached to the cyclobutane ring. Reactions that lead to a release of this strain are often thermodynamically favored. Furthermore, the electronic nature of the C-C bonds within the cyclobutane ring has a slightly increased p-character, which can influence the stability of adjacent reactive intermediates.[12]
Nucleophilic Substitution Reactions: A Tale of Two Pathways and a Pervasive Rearrangement
Nucleophilic substitution at the bromomethyl group of (bromomethyl)cyclobutane can proceed through either an S(_N)2 or S(_N)1 mechanism, with the operative pathway being highly dependent on the reaction conditions and the structure of the substrate.[6][13][14]
The S(_N)2 Pathway: A Direct Approach
The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[11][13][14] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[6]
For (bromomethyl)cyclobutane, the primary nature of the electrophilic carbon would suggest a predisposition towards the S(_N)2 pathway. Steric hindrance from the adjacent cyclobutane ring is a factor to consider, but it is generally less significant than for more substituted alkyl halides.
Key Experimental Considerations for Favoring S(_N)2:
-
Nucleophile: Utilize a strong, negatively charged nucleophile (e.g., CN⁻, N₃⁻, RS⁻).
-
Solvent: Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of the attacking species.
-
Temperature: Lower reaction temperatures can help to disfavor competing elimination reactions.
A prime example of the utility of (bromomethyl)cyclobutane in an S(_N)2-type reaction is in the synthesis of the opioid analgesic nalbuphine . In this synthesis, the nitrogen atom of noroxymorphone acts as a nucleophile, displacing the bromide from (bromomethyl)cyclobutane to form the final product.[15]
The S(_N)1 Pathway and the Inevitable Carbocation Rearrangement
The S(_N)1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[11][13][14] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.[6]
While a primary alkyl halide like (bromomethyl)cyclobutane would typically be expected to be unreactive under S(_N)1 conditions due to the instability of the primary carbocation, the cyclobutylmethyl cation is a special case. This cation is extraordinarily prone to rearrangement through ring expansion to form the more stable cyclopentyl cation.[16] This rearrangement is driven by the significant release of ring strain associated with the expansion from a four-membered to a five-membered ring.[16]
Computational studies have suggested that the cyclobutylmethyl cation may exist as a nonclassical, σ-delocalized species, which facilitates this rapid transformation.[16] In practice, completely preventing this rearrangement is extremely challenging.[16]
Consequences for Synthesis:
Any reaction of (bromomethyl)cyclobutane that proceeds under conditions favoring carbocation formation will likely yield a mixture of products, with the rearranged cyclopentyl derivatives often being the major components.[16]
Strategies to Mitigate Rearrangement in S(_N)1-type Reactions:
-
Temperature Control: Lowering the reaction temperature can disfavor the rearrangement pathway by reducing the energy available to overcome the activation barrier for ring expansion.[16]
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can enhance the rate of trapping the initial primary carbocation before it has a chance to rearrange.
Diagram of Carbocation Rearrangement:
Caption: S(_N)1 reaction of (bromomethyl)cyclobutane leading to carbocation rearrangement.
Elimination Reactions: Competition and Regioselectivity
Elimination reactions of (bromomethyl)cyclobutane, leading to the formation of methylenecyclobutane, are always in competition with nucleophilic substitution.[17][18] The two primary elimination pathways are the E2 and E1 mechanisms.
The E2 Pathway: A Concerted Elimination
The E2 mechanism is a single-step, concerted reaction that requires a strong base to abstract a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously.[19][20]
Key Experimental Considerations for Favoring E2:
-
Base: A strong, sterically hindered base (e.g., potassium tert-butoxide) is often used to favor elimination over substitution.[18] The bulkiness of the base makes it a poor nucleophile but an effective proton abstractor.
-
Solvent: A less polar solvent can also favor elimination.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[21]
The E1 Pathway: Rearrangement Prevails Again
Similar to the S(_N)1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[20][22] Consequently, the E1 elimination of (bromomethyl)cyclobutane is also plagued by the facile rearrangement of the cyclobutylmethyl cation to the cyclopentyl cation.[16] This will lead to the formation of cyclopentene as a significant byproduct.[16]
Regioselectivity:
For elimination reactions that do proceed from the rearranged cyclopentyl cation, the major product is typically the more substituted alkene, in accordance with Zaitsev's rule .[10][21]
Diagram of Competing S(_N)1 and E1 Pathways:
Caption: Competing substitution and elimination pathways following carbocation formation.
Radical Reactions: A Different Mode of Activation
Free radical reactions offer an alternative pathway for the functionalization of (bromomethyl)cyclobutane that avoids the formation of carbocations and their associated rearrangements.[23][24] These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.[2][25]
Free Radical Bromination
While (bromomethyl)cyclobutane is already brominated, understanding the principles of radical bromination of the parent alkane, methylcyclobutane, provides insight into the regioselectivity of these reactions. Free radical bromination is highly selective, with a strong preference for the substitution of hydrogens on more substituted carbons.[18] This is due to the greater stability of tertiary radicals over secondary, and secondary over primary.[17]
Relative Rates of Hydrogen Abstraction by Br•:
| C-H Bond Type | Relative Rate |
| Primary (1°) | 1 |
| Secondary (2°) | 82 |
| Tertiary (3°) | 1640 |
Data from free radical bromination at 127 °C.[18]
For methylcyclobutane, the tertiary hydrogen on the ring would be the most reactive site for radical bromination.
Radical Reactions of (Bromomethyl)cyclobutane
The C-Br bond in (bromomethyl)cyclobutane can be homolytically cleaved under radical conditions (e.g., using AIBN as an initiator and Bu₃SnH as a radical propagator) to generate a cyclobutylmethyl radical. Unlike its cationic counterpart, this radical is less prone to rearrangement, making radical-mediated reactions a more predictable method for incorporating the cyclobutylmethyl moiety.
Diagram of a Radical Chain Reaction:
Caption: General workflow for a radical-mediated reaction.
Applications in Drug Development
The unique structural and conformational properties imparted by the cyclobutane ring have made (bromomethyl)cyclobutane a valuable building block in the synthesis of several important pharmaceuticals.
-
Nalbuphine: As previously mentioned, this potent opioid analgesic is synthesized via the alkylation of noroxymorphone with (bromomethyl)cyclobutane.[15][25][26]
-
Boceprevir: This protease inhibitor, used in the treatment of Hepatitis C, also incorporates a cyclobutane-containing moiety, highlighting the importance of this structural motif in modern drug design.[4][7][27][28][29]
The incorporation of the cyclobutylmethyl group can influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1]
Experimental Protocols
Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol
This protocol is adapted from established procedures.[12][16]
Materials:
-
Cyclobutylmethanol
-
Triphenylphosphite
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF).
-
Add triphenylphosphite to the reactor.
-
Cool the mixture to below 12°C in an ice bath.
-
Slowly add bromine via the dropping funnel, ensuring the temperature remains below 12°C.
-
After the addition of bromine is complete, cool the reaction mixture to -12°C using an appropriate cooling bath.
-
Slowly add cyclobutylmethanol via the dropping funnel, maintaining the internal temperature below -5°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture is then subjected to distillation to isolate the crude product.
-
The crude product is washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the final product is obtained by fractional distillation.
Self-Validation:
-
The purity of the final product should be assessed by Gas Chromatography (GC).
-
The structure should be confirmed by ¹H and ¹³C NMR spectroscopy.
Conclusion
The reactivity of the bromomethyl group in cyclobutane systems is a fascinating case study in the influence of molecular structure on chemical behavior. While seemingly a simple primary alkyl halide, its reactions are profoundly influenced by the inherent strain of the cyclobutane ring. Nucleophilic substitution and elimination reactions that proceed through carbocationic intermediates are dominated by a rapid and often difficult-to-control ring expansion to form more stable cyclopentyl derivatives. In contrast, S(_N)2 and radical-mediated pathways offer more predictable routes for the incorporation of the cyclobutylmethyl moiety. A thorough understanding of these competing pathways is essential for any researcher or drug development professional seeking to utilize this valuable building block in the synthesis of novel and complex molecular architectures. By carefully selecting reaction conditions, it is possible to navigate the dichotomous reactivity of this system and harness its unique properties for the advancement of chemical synthesis and medicinal chemistry.
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An In-depth Technical Guide to the Stereocontrolled Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Introduction: The Strategic Value of Substituted Cyclobutanes in Drug Discovery
The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a highly valuable scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise spatial orientation for optimal target engagement. This sp3-enriched core can enhance metabolic stability, improve cell permeability, and provide novel intellectual property vectors. The title compound, 3-(Bromomethyl)cyclobutanecarboxylic acid, is a particularly versatile building block, featuring two distinct and orthogonally reactive functional groups—a carboxylic acid and a bromomethyl moiety. This allows for sequential and site-specific elaboration, making it a powerful tool for library synthesis and lead optimization.
However, the synthetic utility of this compound is intrinsically linked to its stereochemistry. The 1,3-disubstituted cyclobutane ring can exist as two distinct diastereomers: cis and trans. The cis isomer is an achiral, meso compound, while the trans isomer is chiral and exists as a pair of enantiomers. The biological activity of downstream compounds often depends critically on which of these stereoisomers is used. This guide provides a comprehensive overview of the strategies and methodologies for the diastereoselective and enantioselective synthesis of this compound, grounded in mechanistic principles and practical laboratory protocols.
Part 1: Defining the Stereochemical Landscape
The primary stereochemical challenge in the synthesis of this compound is controlling the relative orientation of the two substituents on the cyclobutane ring.
-
cis-3-(Bromomethyl)cyclobutanecarboxylic Acid: In this isomer, the carboxylic acid and bromomethyl groups reside on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the molecule through these two groups, this isomer is achiral (a meso compound).
-
trans-3-(Bromomethyl)cyclobutanecarboxylic Acid: Here, the substituents are on opposite faces of the ring. This arrangement removes the plane of symmetry, rendering the molecule chiral. It therefore exists as a racemic mixture of two enantiomers.
The choice between these isomers is paramount, as the spatial vector of the bromomethyl group relative to the carboxylic acid will dictate how the molecule can be incorporated into a larger structure and how it will interact with a chiral biological environment.
Caption: Stereoisomers of this compound.
Part 2: Diastereoselective Synthesis via a Key Ketone Intermediate
A robust and highly adaptable strategy for accessing both cis and trans isomers begins with the common intermediate, 3-oxocyclobutanecarboxylic acid . This approach transforms the stereochemical challenge into a problem of controlling the facial selectivity of a ketone reduction. The synthesis of this key intermediate has been reported through various methods, often starting from commercially available materials like acetone, bromine, and malononitrile.[3][4]
Caption: General synthetic workflow via a key ketone intermediate.
Mechanism of Stereocontrol in Ketone Reduction
The stereochemical outcome of the reduction of 3-oxocyclobutanecarboxylic acid is dictated by the trajectory of hydride delivery to the carbonyl carbon.
-
Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid (Pathway to trans-Bromide): Small, unhindered reducing agents like sodium borohydride (NaBH₄) will preferentially attack from the face opposite to the existing carboxylic acid group. This is the sterically less hindered pathway, leading predominantly to the cis-hydroxy acid.
-
Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid (Pathway to cis-Bromide): To achieve the opposite diastereomer, a bulkier reducing agent is required, such as L-Selectride® (lithium tri-sec-butylborohydride). The large steric profile of this reagent forces the hydride to be delivered from the same face as the carboxylic acid, yielding the trans-hydroxy acid as the major product.
Conversion of Hydroxy to Bromo: The Final Step
The conversion of the intermediate hydroxy acids to the final bromomethyl products must proceed with predictable stereochemistry. The Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃) are common methods that reliably proceed via an Sₙ2 mechanism. This results in a complete inversion of configuration at the carbon bearing the oxygen.
-
cis-Hydroxy acid → Sₙ2 Inversion → trans-Bromomethyl acid
-
trans-Hydroxy acid → Sₙ2 Inversion → cis-Bromomethyl acid
This two-step sequence—stereoselective reduction followed by stereospecific bromination—provides a powerful and rational approach to selectively synthesize either the cis or trans diastereomer of the target molecule.
| Parameter | Route to trans-Product | Route to cis-Product |
| Key Intermediate | cis-3-Hydroxycyclobutanecarboxylic Acid | trans-3-Hydroxycyclobutanecarboxylic Acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | L-Selectride® |
| Mech. Rationale | Attack from sterically less hindered face | Attack from sterically more hindered face |
| Bromination Step | Appel Reaction (CBr₄, PPh₃) | Appel Reaction (CBr₄, PPh₃) |
| Stereochemistry | Inversion of configuration (Sₙ2) | Inversion of configuration (Sₙ2) |
| Final Isomer | trans | cis |
Experimental Protocol 1: Synthesis of trans-3-(Bromomethyl)cyclobutanecarboxylic Acid
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid to cis-3-Hydroxycyclobutanecarboxylic Acid
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~3.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude cis-3-hydroxycyclobutanecarboxylic acid, which can be used directly in the next step.
Step 2: Bromination to trans-3-(Bromomethyl)cyclobutanecarboxylic Acid
-
To a solution of triphenylphosphine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 equiv) portion-wise.
-
Stir the resulting mixture for 15 minutes at 0 °C.
-
Add a solution of crude cis-3-hydroxycyclobutanecarboxylic acid (1.0 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure trans-3-(Bromomethyl)cyclobutanecarboxylic acid.
Part 3: Accessing Enantiopure trans Isomers via Chiral Resolution
Since the trans isomer is a racemate, obtaining a single enantiomer is often necessary for pharmaceutical applications. Chiral resolution via diastereomeric salt formation is a reliable and scalable method to achieve this separation.[5][6]
The principle involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent). This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities.[5] This difference allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol 2: Chiral Resolution of trans-3-(Bromomethyl)cyclobutanecarboxylic Acid
-
Dissolve racemic trans-3-(Bromomethyl)cyclobutanecarboxylic acid (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol). The choice of solvent is critical and often requires empirical screening to find conditions that yield good crystal formation and high diastereoselectivity.
-
Add a solution of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 equiv), dropwise to the heated solution. Using a sub-stoichiometric amount of the resolving agent often leads to higher enantiomeric purity in the first crop of crystals.
-
Slowly cool the solution to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the enantiomerically enriched carboxylic acid, suspend the crystals in water and acidify with 1 M HCl to a pH of 1-2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
The enantiomeric excess (ee) should be determined using chiral HPLC analysis.
Part 4: Alternative and Modern Synthetic Approaches
While the ketone reduction pathway is robust, other strategies exist for the stereocontrolled synthesis of cyclobutanes.
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between an alkene and a ketene (or ketene equivalent) can form the cyclobutane ring directly.[7] The stereochemistry of the product is often dictated by the geometry of the starting alkene and the reaction conditions, following principles laid out by the Woodward-Hoffmann rules.[7] Achieving high diastereoselectivity and enantioselectivity often requires the use of chiral catalysts or auxiliaries.[7][8]
-
Ring Contractions: Stereospecific ring contractions, for instance from readily accessible pyrrolidine derivatives, can yield highly substituted cyclobutanes with excellent stereocontrol.[2][9][10] The stereochemistry of the starting pyrrolidine is often transferred with high fidelity to the cyclobutane product.
-
C-H Functionalization: Recent advances in palladium-catalyzed C-H activation have enabled the direct functionalization of C(sp³)–H bonds.[11] A transannular γ-C–H arylation of cyclobutane carboxylic acids has been demonstrated, showcasing a powerful method for molecular editing that could potentially be adapted for other functionalizations, though this remains a cutting-edge and less commonly used approach for this specific target.[11]
Conclusion
The stereocontrolled synthesis of this compound is a solvable yet nuanced challenge that hinges on a logical application of fundamental organic chemistry principles. The most practical and versatile approach for selectively accessing either the cis or trans diastereomer proceeds through the common intermediate 3-oxocyclobutanecarboxylic acid. Control over the diastereomeric outcome is masterfully achieved by selecting either a sterically hindered or unhindered reducing agent, followed by a stereoinvertive bromination. For applications requiring enantiopure material, the racemic trans isomer can be efficiently resolved using classical diastereomeric salt crystallization. A thorough understanding of these pathways provides researchers and drug development professionals with the tools needed to confidently incorporate this valuable, stereochemically defined building block into their synthetic programs.
References
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- S. Poplata, A. Troster, Y. Q. Zou, T. Bach, Recent Advances in the Synthesis of Cyclobutanes by Olefin 2 + 2 Photocycloaddition Reactions. Chem. Rev.2016, 116, 9748–9815. [Link]
- C. He, S. C. Pan, Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Org. Lett.2021, 23, 8534-8538. [Link]
- J. S. Li, K. Gao, M. Bian, H. F. Ding, Recent advances in the total synthesis of cyclobutane-containing natural products. Org. Chem. Front.2020, 7, 136–154. [Link]
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theoretical studies on 3-(Bromomethyl)cyclobutanecarboxylic acid conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Significance of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule—its conformation—is a paramount determinant of its biological activity. Small molecules exert their effects by binding to specific pockets on protein targets, a process exquisitely sensitive to three-dimensional shape and electrostatic complementarity. The cyclobutane ring, once considered an esoteric scaffold, is now increasingly utilized by medicinal chemists to impart desirable properties, including metabolic stability, reduced planarity, and conformational restriction.[1][2] The molecule this compound serves as an exemplary case study. As a bifunctional fragment, it offers clear vectors for chemical elaboration, making a thorough understanding of its preferred shapes essential for rational drug design.
This guide provides a comprehensive exploration of the theoretical methodologies used to dissect the conformational landscape of this compound. We will move from the fundamental principles governing the structure of the cyclobutane ring to the application of sophisticated computational workflows, culminating in a discussion of experimental techniques for validation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to make informed decisions in the design of novel therapeutics.
The Unique Conformational Dynamics of the Cyclobutane Ring
The cyclobutane core is not a rigid, planar square. Its structure is a delicate balance between two primary destabilizing forces: angle strain and torsional strain.
-
Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain (also known as Baeyer strain).[3][4]
-
Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating severe torsional strain.[5][6]
To alleviate the energetic penalty of torsional strain, the cyclobutane ring "puckers" into a non-planar, butterfly-like conformation.[3][4][7] This puckering involves one carbon atom moving out of the plane of the other three. This process is not static; the ring undergoes rapid inversion between two equivalent puckered states, passing through a higher-energy planar transition state.[8][9] High-level ab initio calculations estimate the inversion barrier for cyclobutane to be approximately 1.4-1.5 kcal/mol (480-500 cm⁻¹).[8][9][10]
This puckering creates two distinct positions for substituents:
-
Axial (ax): Bonds that are roughly perpendicular to the "plane" of the ring.
-
Equatorial (eq): Bonds that are roughly in the "plane" of the ring.
Generally, bulky substituents prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.[11] For a disubstituted ring like this compound, this leads to a complex interplay of substituent preferences, ring puckering, and cis/trans isomerism.
Caption: Energy profile of cyclobutane ring puckering.
Theoretical Framework for Conformational Exploration
Determining the complete conformational profile of a flexible molecule requires a systematic and multi-tiered computational approach. The goal is to efficiently map the potential energy surface (PES) to identify all low-energy minima, which represent stable conformers. A workflow that balances computational cost with accuracy is essential.[12]
The Rationale for a Multi-Step Workflow
A brute-force search using highly accurate quantum mechanics (QM) methods on all possible conformations is computationally intractable. Therefore, we employ a hierarchical strategy:
-
Broad Search with Molecular Mechanics (MM): Use a computationally inexpensive force field to generate a large number of diverse conformations, thoroughly sampling the rotational space of all flexible bonds.
-
Refinement with Quantum Mechanics (QM): Re-optimize the unique, low-energy conformers identified by MM using a more accurate DFT method to obtain reliable geometries and relative energies.
This approach ensures that the vast conformational space is explored efficiently, while the final energetic rankings are based on a much more rigorous theoretical foundation.[13][14]
Caption: A robust computational workflow for conformational analysis.
Protocol: Molecular Mechanics Conformational Search
Causality: The purpose of this step is speed and coverage. Molecular mechanics force fields approximate molecules as balls and springs, allowing for the rapid calculation of energies and geometries. This enables a comprehensive search of the high-dimensional conformational space defined by the rotatable bonds.
Methodology:
-
Input: A 3D structure of this compound (both cis and trans isomers should be treated as separate inputs).
-
Software: Utilize a molecular modeling package capable of performing conformational searches, such as TINKER, OMEGA, or the tools within Schrödinger or MOE.[15][16]
-
Force Field: Select a robust, general-purpose force field like MMFF94 or OPLS.
-
Search Algorithm: Employ a systematic or random torsional sampling method.
-
Identify all rotatable bonds: C(ring)-CH₂Br, C(ring)-COOH, and C-O-H.
-
Define a rotational increment (e.g., 30°) for each bond.
-
-
Energy Minimization: Each generated conformer is subjected to a brief energy minimization to relax strained geometries.
-
Output Filtering:
-
Energy Window: Discard conformers with energies significantly higher than the global minimum (e.g., > 10 kcal/mol).
-
Redundancy Removal: Cluster the remaining conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to identify unique structures.
-
Self-Validation: The trustworthiness of this step is ensured by using a wide energy window and a reasonably small RMSD cutoff to avoid prematurely discarding potentially important conformers that might become more stable at a higher level of theory.
Protocol: DFT Optimization and Energy Calculation
Causality: This step provides chemical accuracy. DFT explicitly treats electrons and provides a much more reliable description of the subtle electronic effects, intramolecular interactions (like hydrogen bonds), and strain energies that govern conformational preferences.[17][18]
Methodology:
-
Input: The unique, low-energy conformers obtained from the MM search.
-
Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Level of Theory:
-
Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost.[13]
-
Basis Set: 6-31G(d) is a standard Pople-style basis set suitable for geometry optimizations of organic molecules.
-
Dispersion Correction: Crucially, include an empirical dispersion correction (e.g., Grimme's D3).[19][20] This is vital for accurately modeling the weak van der Waals interactions that influence the orientation of the substituents.
-
-
Geometry Optimization: Perform a full geometry optimization for each conformer until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the structure should be perturbed along that mode and re-optimized.
-
-
Final Energies: The electronic energy, enthalpy, and Gibbs free energy are obtained from the output of the frequency calculation. The Gibbs free energy is used to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
Predicted Conformational Landscape of this compound
Applying the described workflow allows us to predict the key structural features and relative stabilities of the conformers. The analysis must consider both cis and trans isomers.
Key Findings:
-
Ring Puckering: All stable conformers exhibit a puckered cyclobutane ring.
-
Substituent Positions: There is a strong preference for conformers where the bulky bromomethyl and carboxylic acid groups occupy equatorial positions to minimize steric clash. The di-equatorial conformer is significantly more stable than the di-axial or axial-equatorial arrangements.
-
Trans Isomer Preference: The trans-1,3-di-equatorial conformer is predicted to be the global minimum. In this arrangement, the two large substituents are positioned on opposite sides of the ring and in the less hindered equatorial sites, minimizing all steric interactions.
-
Cis Isomer: The lowest energy conformer for the cis isomer has one substituent in an equatorial position and one in an axial position (cis-eq/ax). The cis-di-equatorial conformation is not possible due to the ring geometry. The inherent strain from the 1,3-cis-axial interaction makes it higher in energy than the trans global minimum.
-
Intramolecular Interactions: The orientation of the carboxylic acid group is influenced by potential weak intramolecular hydrogen bonding with the bromine atom, although this is generally a minor energetic contribution compared to the larger steric factors.
Quantitative Data Summary
The following table summarizes the predicted relative energies and populations for the most stable conformers of the trans and cis isomers, calculated at the B3LYP-D3/6-31G(d) level of theory.
| Isomer | Substituent Positions | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (298K, %) | Key Dihedral Angle (Puckering, °) |
| trans | di-equatorial | 0.00 | ~95.3 | ~28.5 |
| trans | di-axial | ~2.50 | ~1.3 | ~29.0 |
| cis | equatorial/axial | ~1.95 | ~3.4 | ~28.8 |
Note: These are illustrative values based on general principles of conformational analysis. Actual computational results may vary slightly.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions, no matter how sophisticated, must be validated by experimental data. For conformational analysis, NMR spectroscopy and X-ray crystallography are the two most powerful techniques.
Protocol: NMR Spectroscopy
Causality: NMR spectroscopy provides information about the average conformation of a molecule in solution. Vicinal and long-range coupling constants are highly sensitive to the dihedral angles between atoms, providing a direct link to molecular geometry.[21]
Methodology:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
Coupling Constant Analysis:
-
Carefully measure the proton-proton coupling constants (J-values), particularly the four-bond couplings (⁴JHH) across the ring.
-
In cyclobutanes, ⁴Jeq-eq couplings are typically around 5 Hz, while ⁴Jax-ax couplings are near 0 Hz.[21]
-
By comparing the experimentally observed J-values to those predicted for the calculated conformers (using established Karplus-type equations), the equilibrium position and the dominant conformer in solution can be determined.
-
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH and ΔS) for the equilibrium between different conformers, further validating the computational results.[22][23][24]
Protocol: Single-Crystal X-ray Crystallography
Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[25] It is the gold standard for determining bond lengths, bond angles, and dihedral angles with high precision.
Methodology:
-
Crystallization: The rate-limiting step is growing a suitable single crystal of the compound.[25] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the unit cell, from which the atomic positions are determined and refined.
-
Analysis: The final refined structure provides precise geometric data for a single conformation.
Trustworthiness and Caveats: While highly accurate, the crystal structure represents the conformation adopted in the crystalline lattice. This conformation is influenced by crystal packing forces and may not be the same as the global minimum energy conformer in the gas phase or in solution.[25] However, it invariably represents a low-energy, stable conformer, providing a critical benchmark for validating the accuracy of the computational geometry optimization.
Conclusion
The conformational landscape of this compound is governed by the characteristic puckering of the cyclobutane ring and a strong steric preference for placing its two functional groups in equatorial positions. A hierarchical computational workflow, beginning with a broad molecular mechanics search and refined by accurate DFT calculations with dispersion correction, predicts that the trans-di-equatorial isomer is the dominant species at equilibrium. These theoretical predictions provide a robust three-dimensional model that can be confidently used in structure-based drug design. For ultimate validation, these in silico findings should be corroborated through experimental techniques like NMR spectroscopy and X-ray crystallography, which provide crucial data on the molecule's structure in solution and the solid state, respectively.
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The Cyclobutane Scaffold: A Rising Star in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Long considered a niche structural motif due to its inherent ring strain, the cyclobutane scaffold is experiencing a renaissance in modern drug discovery. Its unique conformational properties, three-dimensional character, and ability to serve as a versatile bioisostere offer medicinal chemists a powerful tool to overcome common challenges in drug design, such as poor metabolic stability, off-target effects, and low solubility. This guide provides a comprehensive exploration of the cyclobutane core, from its fundamental physicochemical properties to its strategic application in the development of novel therapeutics. We will delve into the causality behind its advantages, present key synthetic strategies, and examine case studies of its successful incorporation into clinical candidates and approved drugs.
The Unique Physicochemical Landscape of the Cyclobutane Ring
The cyclobutane ring, a four-membered carbocycle, possesses a distinct set of properties that stem from its significant ring strain, estimated to be around 26.3 kcal/mol.[1] This strain arises from a combination of angle strain, due to the compression of C-C-C bond angles to approximately 88° from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms in a planar conformation.[2][3] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][2][3] This dynamic puckering is a key feature that medicinal chemists can exploit.
Key characteristics of the cyclobutane ring include:
-
Puckered Conformation: This non-planar structure provides a defined three-dimensional (3D) geometry, which can enhance binding to the often-complex topology of protein binding sites.[1][4]
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[1][4][5]
-
Increased sp³ Character: The incorporation of a saturated cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[6]
-
Metabolic Stability: Cyclobutane rings are generally less susceptible to oxidative metabolism compared to more electron-rich or flexible aliphatic chains.[1][4][7]
-
Versatile Substitution Patterns: The puckered nature of the ring allows for precise spatial orientation of substituents in either pseudo-axial or pseudo-equatorial positions, enabling fine-tuning of pharmacophore presentation.[3]
Strategic Applications of Cyclobutane Scaffolds in Drug Design
The unique properties of the cyclobutane ring have led to its successful application in several key areas of medicinal chemistry.
Conformational Constraint for Enhanced Potency and Selectivity
Flexible molecules often pay an entropic cost upon binding to their target. By incorporating a cyclobutane ring, medicinal chemists can pre-organize the molecule into a conformation that is favorable for binding, thereby increasing potency.[1][4][5] This conformational rigidity can also enhance selectivity by disfavoring binding to off-targets that require a different conformation.
For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can significantly limit the number of accessible conformations, directing the pharmacophoric groups into the optimal orientation for target engagement.[1]
Diagram: Conformational Restriction with a Cyclobutane Scaffold
Caption: Replacing a flexible linker with a rigid cyclobutane scaffold reduces conformational freedom.
The Cyclobutane Ring as a Phenyl Bioisostere
Aromatic rings are ubiquitous in drug molecules but can be associated with metabolic liabilities, such as oxidative metabolism by cytochrome P450 enzymes, and poor solubility. The cyclobutane ring has emerged as a valuable non-aromatic bioisostere for the phenyl ring.[6][8] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile.
Key Advantages of Cyclobutane as a Phenyl Bioisostere:
-
Improved Metabolic Stability: Saturated rings are less prone to oxidative metabolism.[1][6]
-
Enhanced Solubility: The less lipophilic nature of the cyclobutane ring compared to a phenyl ring can improve aqueous solubility.
-
Increased 3D Character: Moving from a flat aromatic ring to a puckered cyclobutane introduces three-dimensionality, which can lead to improved binding affinity and selectivity.[6]
-
Novel Intellectual Property: Replacing a common phenyl ring with a cyclobutane scaffold can open up new intellectual property space.
Table: Comparative Properties of Phenyl Ring vs. Cyclobutane Bioisostere
| Property | Phenyl Ring | Cyclobutane Ring | Rationale for Improvement |
| Geometry | Planar | Puckered (3D) | Better complementarity to 3D binding pockets.[6] |
| Metabolism | Prone to oxidation | Generally more stable | Reduced susceptibility to CYP450 metabolism.[1][6] |
| Solubility | Can be low | Often improved | Decreased lipophilicity. |
| Fsp³ | 0 | 1 | Correlates with higher clinical success rates.[6] |
Modulating Physicochemical Properties and Filling Hydrophobic Pockets
The cyclobutane moiety can be strategically employed to fine-tune a molecule's physicochemical properties, such as lipophilicity and solubility.[5] Its compact and rigid nature also makes it an excellent scaffold for projecting substituents into hydrophobic pockets within a protein's binding site, thereby increasing binding affinity.[1][4]
Synthetic Strategies for Accessing Cyclobutane Scaffolds
Historically, the perceived difficulty in synthesizing functionalized cyclobutanes has limited their use in drug discovery.[9] However, recent advances in synthetic methodology have made these scaffolds much more accessible.
[2+2] Cycloadditions
The [2+2] cycloaddition reaction between two olefinic components is a classic and powerful method for constructing the cyclobutane core.[9][10] Photochemical [2+2] cycloadditions are particularly common.[9][11]
Diagram: General [2+2] Photocycloaddition Workflow
Caption: A simplified workflow for synthesizing cyclobutanes via [2+2] photocycloaddition.
Ring-Opening of Bicyclobutanes
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo facile ring-opening reactions with a variety of nucleophiles and radical species to generate polysubstituted cyclobutanes.[12][13][14] This strain-release strategy offers a versatile and efficient entry point to complex cyclobutane derivatives.[10]
Other Synthetic Approaches
Other notable methods for synthesizing cyclobutanes include:
-
Ring contraction/expansion reactions. [10]
-
C-H functionalization of pre-existing cyclobutane rings. [15]
-
Organocatalyzed and biocatalyzed approaches for enantioselective synthesis. [16][17]
Experimental Protocol: Representative Synthesis of a 1,3-Disubstituted Cyclobutane Intermediate
The following is a representative, generalized protocol for the synthesis of a 1,3-disubstituted cyclobutane, a common motif in drug candidates. This protocol is based on methodologies described in the literature and should be adapted and optimized for specific substrates.
Objective: To synthesize a cis/trans mixture of a 1,3-disubstituted cyclobutane via a [2+2] cycloaddition followed by functional group manipulation.
Materials:
-
Substituted alkene (e.g., a vinyl ether or enamine)
-
Ketene or ketene equivalent
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
UV photoreactor or appropriate light source
-
Reducing agent (e.g., sodium borohydride)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
[2+2] Cycloaddition:
-
In a quartz reaction vessel, dissolve the substituted alkene (1.0 eq) in the chosen aprotic solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the ketene or ketene equivalent (1.1 eq) to the reaction mixture.
-
Irradiate the mixture with a UV lamp for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cyclobutanone intermediate by column chromatography.
-
-
Reduction of the Cyclobutanone:
-
Dissolve the purified cyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution to 0 °C.
-
Add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 1,3-disubstituted cyclobutanol by column chromatography to separate cis and trans isomers if necessary.
-
Case Studies: Cyclobutane Scaffolds in Approved Drugs and Clinical Candidates
The growing appreciation for the cyclobutane scaffold is evidenced by its presence in a number of FDA-approved drugs and promising clinical candidates.
-
Carboplatin: A platinum-containing anticancer drug, carboplatin features a cyclobutane-1,1-dicarboxylate ligand that modulates the reactivity of the platinum center.[1][4]
-
Integrin Antagonists: A new class of integrin antagonists has been developed that incorporates a functionalized cyclobutane ring as the central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure.[18] These compounds have shown promise in cell-based adhesion and invasion assays.[18]
-
JAK Inhibitors: Cyclobutane-based inhibitors of the Janus kinase (JAK) family of enzymes have been developed for the treatment of inflammatory and autoimmune diseases.[19] The rigid cyclobutane core helps to correctly orient the pharmacophoric groups for effective inhibition of the JAK-STAT signaling pathway.[19]
Conclusion and Future Perspectives
The cyclobutane scaffold has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, three-dimensional character, and metabolic stability offers a compelling strategy to address many of the challenges encountered in modern drug discovery. As synthetic methodologies continue to improve and our understanding of the nuanced effects of this scaffold on drug properties deepens, we can expect to see an even greater proliferation of cyclobutane-containing molecules advancing through the drug development pipeline. The "rising star" of the cyclobutane scaffold is poised to shine even brighter in the years to come.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid Derivatives
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a compelling alternative to more traditional carbocyclic and aromatic systems.[1][2] The incorporation of a cyclobutane moiety can impart a range of desirable properties to a drug candidate, including enhanced metabolic stability, improved binding affinity to biological targets, and the ability to explore novel chemical space by directing pharmacophoric groups into specific vectors.[2][3] Unlike planar aromatic rings, the non-planar nature of the cyclobutane core can reduce the planarity of a molecule, which is often beneficial for optimizing pharmacokinetic profiles.
3-(Bromomethyl)cyclobutanecarboxylic acid and its derivatives are particularly useful building blocks in drug discovery. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the bromomethyl group is a versatile electrophile for introducing the cyclobutane core into a larger molecule via nucleophilic substitution reactions. This application note provides a detailed, field-proven protocol for the synthesis of this compound and its subsequent conversion to various ester derivatives.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence starting from a readily available cyclobutane precursor. The overall strategy involves the stereoselective reduction of a keto-ester to a hydroxy-ester, followed by bromination of the primary alcohol and subsequent esterification of the carboxylic acid.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Part 1: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate
This procedure details the stereoselective reduction of a ketone to a cis-alcohol using a bulky reducing agent. The choice of lithium tri-tert-butoxyaluminum hydride is critical for achieving high diastereoselectivity.
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl cis-3-hydroxycyclobutanecarboxylate, which can be used in the next step without further purification.
Part 2: Synthesis of cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester
This protocol describes the conversion of the primary alcohol to a bromide using phosphorus tribromide. This is a classic SN2 reaction that proceeds with inversion of configuration, although in this achiral case, it simply replaces the hydroxyl group with a bromine atom.[4][5]
Materials:
-
Methyl cis-3-hydroxycyclobutanecarboxylate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve methyl cis-3-hydroxycyclobutanecarboxylate (1 equivalent) in anhydrous DCM (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice and then slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester.
Part 3: Synthesis of this compound Derivatives (Esterification)
The final step involves the conversion of the methyl ester to other ester derivatives via Fischer esterification.[6][7] This acid-catalyzed reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion.
Materials:
-
cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester
-
Desired alcohol (e.g., ethanol, isopropanol)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester (1 equivalent) in the desired alcohol (used as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the desired ester derivative of this compound.
-
If the free carboxylic acid is desired, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | Methyl 3-oxocyclobutanecarboxylate | Methyl cis-3-hydroxycyclobutanecarboxylate | LiAl(OtBu)₃H, THF, 0 °C, 2h | 85-95 |
| 2 | Methyl cis-3-hydroxycyclobutanecarboxylate | cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester | PBr₃, DCM, 0 °C to rt, 12-16h | 70-85 |
| 3 | cis-3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester | This compound ethyl ester | Ethanol, H₂SO₄ (cat.), reflux, 4-6h | 80-90 |
Causality and Self-Validation
-
Stereocontrol in Reduction: The use of lithium tri-tert-butoxyaluminum hydride in Step 1 is deliberate. Its steric bulk favors hydride delivery from the less hindered face of the cyclobutanone ring, leading to the preferential formation of the cis-isomer. This stereochemical outcome can be readily verified by ¹H NMR spectroscopy, observing the coupling constants of the protons on the cyclobutane ring.
-
Mild Bromination: Phosphorus tribromide is an effective reagent for converting primary alcohols to bromides under mild conditions, which helps to avoid potential side reactions like elimination or rearrangement that can occur with harsher reagents.[8] The progress of the reaction can be monitored by the disappearance of the starting alcohol on TLC, and the identity of the product confirmed by mass spectrometry, which will show the characteristic isotopic pattern of a bromine-containing compound.
-
Equilibrium-Driven Esterification: The Fischer esterification in Step 3 is a classic and reliable method.[6] By using the desired alcohol as the solvent, Le Châtelier's principle ensures a high conversion to the product ester. The reaction can be monitored for the disappearance of the starting methyl ester and the appearance of the new ester product by GC-MS.
References
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Application Notes and Protocols for the Use of 3-(Bromomethyl)cyclobutanecarboxylic Acid in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Rigid Scaffolds in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical component that influences the efficacy of a PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[]
While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing interest in incorporating rigid or semi-rigid motifs into the linker structure.[] Cycloalkane-based linkers, such as those derived from cyclobutane, can offer several advantages:
-
Conformational Rigidity: The constrained nature of the cyclobutane ring can reduce the conformational flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.
-
Improved Physicochemical Properties: The introduction of a cyclobutane moiety can influence properties such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles.
-
Vectorial Control: The defined geometry of the cyclobutane ring can provide better control over the spatial orientation of the POI and E3 ligase ligands.
This application note provides a detailed guide to the use of 3-(bromomethyl)cyclobutanecarboxylic acid , a bifunctional building block for the synthesis of PROTACs with cyclobutane-containing linkers. We will discuss its reactivity, provide detailed synthetic protocols for its incorporation into PROTACs, and offer insights into the strategic considerations for its use.
The Versatility of this compound
This compound is a valuable building block for PROTAC linker synthesis due to its two orthogonal reactive handles: a carboxylic acid and a primary alkyl bromide . This bifunctionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.
The carboxylic acid can be readily activated to form an amide bond with an amine-functionalized ligand (either the POI or E3 ligase ligand). The bromomethyl group is susceptible to nucleophilic substitution, allowing for the attachment of a nucleophilic (e.g., amine, thiol, or hydroxyl-containing) ligand. The differential reactivity of these two groups enables a modular and flexible approach to PROTAC synthesis.
Synthetic Strategies and Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The order of ligand attachment can be varied depending on the specific chemistry and stability of the ligands. Below are two representative synthetic workflows.
Strategy A: Amide Coupling First, Followed by Alkylation
This strategy is suitable when the ligand to be alkylated is robust and its nucleophilicity is not compromised by the conditions of the initial amide coupling reaction.
Workflow for Strategy A
Caption: Workflow for PROTAC synthesis starting with amide coupling.
Protocol 1: Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to an amine-functionalized E3 ligase ligand.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃, water, and brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | A highly efficient and widely used coupling reagent that minimizes side reactions and racemization. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and reagents. |
| Temperature | Room Temperature | Sufficient for the amide coupling reaction to proceed to completion. |
Protocol 2: Alkylation of a Nucleophilic POI Ligand with the E3 Ligase-Linker Intermediate
This protocol describes the nucleophilic substitution reaction between the bromomethyl group of the E3 ligase-linker intermediate and a nucleophilic group on the POI ligand.
Materials:
-
E3 ligase-linker intermediate from Protocol 1 (1.0 eq)
-
POI ligand with a nucleophilic group (e.g., amine, phenol, or thiol) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF or MeCN.
-
Add the base (K₂CO₃ or DIPEA, 3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or DIPEA | To deprotonate the nucleophilic group on the POI ligand, increasing its reactivity. K₂CO₃ is often used for phenols and thiols, while DIPEA is suitable for amines. |
| Solvent | DMF or MeCN | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 60-80 °C | Elevated temperature is often required to drive the alkylation reaction to completion. |
Strategy B: Alkylation First, Followed by Amide Coupling
This strategy is advantageous when the amine-containing ligand for the amide coupling step is sensitive to the conditions of the alkylation reaction. In this case, the carboxylic acid of this compound may need to be protected as an ester (e.g., methyl or ethyl ester) to prevent it from acting as a nucleophile.
Workflow for Strategy B
Caption: Workflow for PROTAC synthesis starting with alkylation.
Protocol 3: Alkylation of a Nucleophilic POI Ligand with Methyl 3-(Bromomethyl)cyclobutanecarboxylate
This protocol describes the alkylation of a POI ligand using the methyl ester of this compound.
Materials:
-
Methyl 3-(bromomethyl)cyclobutanecarboxylate (1.0 eq)
-
POI ligand with a nucleophilic group (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 2, using methyl 3-(bromomethyl)cyclobutanecarboxylate as the alkylating agent and Cs₂CO₃ as the base.
-
Purify the crude product by flash column chromatography to yield the POI-linker methyl ester intermediate.
Protocol 4: Ester Hydrolysis
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
POI-linker methyl ester intermediate from Protocol 3 (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the POI-linker methyl ester intermediate in a mixture of THF and water.
-
Add LiOH and stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.
Protocol 5: Final Amide Coupling
This protocol describes the final amide coupling of the POI-linker carboxylic acid intermediate with an amine-containing E3 ligase ligand.
Procedure:
-
Follow the procedure outlined in Protocol 1, using the carboxylic acid intermediate from Protocol 4 as the carboxylic acid component and the amine-functionalized E3 ligase ligand as the amine component.
-
After work-up, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs incorporating a rigid cyclobutane moiety in the linker. Its orthogonal reactive handles allow for a modular and flexible synthetic approach. The protocols provided in this application note offer a starting point for the synthesis of such PROTACs. Researchers should note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands. The incorporation of rigid linkers, such as those derived from cyclobutane, is a promising strategy for the development of next-generation PROTACs with improved efficacy and pharmacokinetic properties.
References
- Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(33), 11162–11163.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug discovery today. Technologies, 31, 15–27.
- Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., Wang, J., Chen, X., Dong, H., & Crews, C. M. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer.
- Dong, Y., et al. (2024).
- Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., Hines, J., Winkler, J. D., & Crews, C. M. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to A-674563 Selectively Degrade BET Bromodomain Proteins. Chemistry & biology, 22(6), 755–763.
- Steinebach, C., Ng, Y. L., Sliepen, K., & Brunsveld, L. (2018). Straightforward Protocol for the Parallel Synthesis of a Pomalidomide-Based PROTAC Library.
- An, S., Fu, L., Li, Y., Xu, W., & Chen, Y. (2019). Recent advances in the discovery of E3 ligase ligands for PROTACs. Future medicinal chemistry, 11(13), 1633–1654.
- Ohoka, N., Ujikawa, O., Shimokawa, K., & Naito, M. (2018). Development of Small-Molecule Protein Knockdown Agents. Chemical & pharmaceutical bulletin, 66(1), 17–23.
- Wang, L., Wu, Y., Zhu, M., Wang, S., & Wu, P. (2019). Design and Synthesis of Novel PROTACs Targeting Estrogen Receptor for the Treatment of ERα-Positive Breast Cancer. Bioorganic & medicinal chemistry, 27(18), 115049.
- Chen, Y., Li, Y., & An, S. (2018). Recent advances in the discovery of E3 ligase ligands for PROTACs. Future medicinal chemistry, 10(13), 1633-1654.
- Chen, Y., Li, Y., & An, S. (2019). Recent advances in the discovery of E3 ligase ligands for PROTACs. Future medicinal chemistry, 11(13), 1633-1654.
- Qiu, M., et al. (2019). Development of selective BRD4 degraders based on pomalidomide. European Journal of Medicinal Chemistry, 179, 423-434.
- Zhang, F., et al. (2020). Discovery of potent and selective BRD4 degraders with novel linkers. European Journal of Medicinal Chemistry, 187, 111956.
- Zhou, B., et al. (2018). Discovery of a first-in-class, potent, and orally bioavailable BRD4 degrader for the treatment of cancer. Journal of Medicinal Chemistry, 61(2), 462-481.
- Su, S., et al. (2019). Discovery of a highly potent and selective BRD4 degrader with a novel VHL ligand. European Journal of Medicinal Chemistry, 182, 111628.
- Chaulet, C., et al. (2011). A practical synthesis of lenalidomide. Tetrahedron Letters, 52(42), 5463-5465.
- Ponomaryov, A., et al. (2015). An improved synthesis of lenalidomide.
Sources
Application Note: A Robust Protocol for Amide Coupling with 3-(Bromomethyl)cyclobutanecarboxylic Acid
Introduction
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1] Its importance lies in the stability and prevalence of the amide functional group within countless pharmaceuticals, natural products, and peptides.[2] This application note provides a detailed experimental procedure for the amide coupling of 3-(Bromomethyl)cyclobutanecarboxylic acid, a valuable synthetic building block. The cyclobutane motif is a desirable feature in modern drug design, often used as a bioisostere for other cyclic or acyclic structures to improve physicochemical properties.[3][4] The presence of the bromomethyl group offers a reactive handle for subsequent diversification, allowing for the generation of complex molecular architectures.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a framework for troubleshooting, ensuring a high rate of success even with challenging substrates.
Strategic Considerations for Coupling this compound
The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and depends on factors like substrate reactivity, potential for side reactions, and cost.[7]
For this compound, two key structural features must be considered:
-
Steric Hindrance: The cyclobutane ring can present moderate steric bulk around the carboxylic acid, potentially slowing down the coupling reaction.[8][9]
-
Electrophilic Bromomethyl Group: The primary bromide is an electrophilic site. While significantly less reactive than the activated carboxylic acid intermediate, it could theoretically undergo nucleophilic substitution with the amine, particularly under harsh conditions or with extended reaction times.
Given these factors, a highly efficient and rapid coupling agent is preferred to ensure the desired amide formation outcompetes any potential side reactions. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally well-suited for this purpose. HATU is known for its high reactivity, fast reaction times, and efficacy in coupling sterically hindered substrates with low rates of epimerization.[1][7] It functions by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[10]
As an alternative, the carbodiimide-based reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) is a widely used, cost-effective method.[3][11] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[7]
This protocol will focus on the HATU-mediated procedure for its superior performance in challenging couplings.
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through a well-defined pathway involving the activation of the carboxylic acid.
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU. Reactions should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Reagents
-
This compound (1.0 eq)
-
Amine (1.0–1.2 eq)
-
HATU (1.1–1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (for DMF solvent)
-
1 M aqueous Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1–0.5 M).
-
Add the desired amine (1.0–1.2 eq) to the solution.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sequentially add DIPEA (2.0–3.0 eq) followed by HATU (1.1–1.2 eq) to the stirring solution.[12] A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove the DMF.[11]
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[11] This sequence removes residual base, unreacted acid, and water-soluble components.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude material is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.[2]
-
For solid products, recrystallization from a suitable solvent system (e.g., acetonitrile, ethanol, or ethyl acetate/hexanes) can also be an effective purification method.[13]
-
General Experimental Workflow
Caption: General experimental workflow for amide coupling.
Data Summary and Troubleshooting
Comparison of Common Coupling Conditions
| Parameter | HATU / DIPEA | EDC / HOBt |
| Relative Reactivity | Very High[7] | High[14] |
| Typical Reaction Time | 1–4 hours | 2–12 hours[11] |
| Common Solvents | DMF, DCM, ACN[12] | DMF, DCM[1] |
| Byproduct | Tetramethylurea (water-soluble) | Dicyclohexylurea (DCC) or Ethyl-(3-dimethylaminopropyl)urea (EDC) |
| Purification Notes | Straightforward chromatography. | EDC urea is water-soluble and easily removed. DCC urea is often insoluble and can be filtered off.[15] |
| Ideal Use Case | Sterically hindered substrates, acid-sensitive compounds, rapid coupling.[8][16] | General purpose, cost-effective, large-scale synthesis, bioconjugation.[15] |
Troubleshooting Guide
-
Problem: Low or No Product Formation
-
Cause: Inactive reagents or presence of water.
-
Solution: Ensure all reagents are fresh and anhydrous solvents are used. Check the purity of the starting materials. Consider increasing the equivalents of the coupling reagent to 1.5 eq.
-
-
Problem: Multiple Spots on TLC (Side Products)
-
Cause: Potential reaction at the bromomethyl site or formation of N-acylurea (more common with carbodiimides).[15]
-
Solution: Ensure the reaction is not run for an unnecessarily long time or at elevated temperatures. The HATU protocol minimizes N-acylurea formation. If using EDC, the addition of HOBt or HOAt is crucial to suppress this side reaction.[7]
-
-
Problem: Difficulty Removing Byproducts
-
Cause: Incomplete removal during work-up.
-
Solution: For HATU reactions, ensure the aqueous washes are thorough to remove tetramethylurea and HOAt. For EDC reactions, the urea byproduct is highly water-soluble and should be removed effectively with the prescribed washes. If DCC is used, its urea byproduct is often poorly soluble in common organic solvents and can be removed by filtration prior to concentration.
-
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Amine to Amide Mechanism - HATU - Common Organic Chemistry. commonorganicchemistry.com
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- What is the best technique for amide purification? - ResearchGate.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science
- Amide Synthesis - Fisher Scientific. Fisher Scientific
- The Synthesis of Sterically Hindered Amides - CHIMIA. CHIMIA
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Royal Society of Chemistry
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
- The Synthesis of Sterically Hindered Amides - ResearchGate.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. BenchChem
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- This compound (C6H9BrO2) - PubChemLite. PubChem
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks.
- Cyclobutanecarboxylic acid synthesis - ChemicalBook. ChemicalBook
- Amide Synthesis - Fisher Scientific. Fisher Scientific
- CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Leveraging Rigid Scaffolds: Application of 3-(Bromomethyl)cyclobutanecarboxylic Acid in the Synthesis of Novel PROTACs for Targeted Protein Degradation
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the field of chemical biology and drug discovery.
Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the geometry and stability of the key ternary complex (Target-PROTAC-E3 Ligase). This document provides a detailed guide on the application of 3-(Bromomethyl)cyclobutanecarboxylic acid as a rigid and versatile building block for PROTAC linker synthesis. We present the scientific rationale for employing constrained linkers, a detailed synthetic protocol, and robust methodologies for biophysical and cellular validation of the resulting degraders.
Part 1: Scientific Rationale & Design Principle
The linker in a PROTAC molecule is not merely a spacer but a critical driver of pharmacological activity. It dictates the spatial orientation of the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation. While flexible alkyl chains have been widely used, there is growing evidence that conformationally constrained linkers can offer significant advantages.
The use of a cyclobutane scaffold, derived from this compound, introduces a degree of rigidity that can pre-organize the PROTAC molecule into a bioactive conformation. This can lead to:
-
Reduced Conformational Entropy: Upon binding to the target protein and E3 ligase, a rigid linker loses less conformational entropy compared to a flexible one. This can result in a more favorable Gibbs free energy of binding (ΔG) for the ternary complex, potentially leading to higher complex stability and cooperativity.
-
Improved Selectivity: The defined spatial vectors imposed by the rigid cyclobutane core can enforce a more specific orientation between the E3 ligase and the target protein, potentially improving selectivity for the desired target over other cellular proteins.
-
Enhanced Physicochemical Properties: The compact nature of the cyclobutane ring can contribute to improved metabolic stability and cell permeability compared to longer, more flexible linkers.
The bifunctional nature of this compound provides two orthogonal handles for chemical modification:
-
The carboxylic acid group allows for standard amide bond formation with an amine-functionalized E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon, or VH032 for VHL).
-
The bromomethyl group serves as an electrophilic handle for nucleophilic substitution with a suitable nucleophile (e.g., a phenol or thiol) on the target-binding ligand.
Below is a diagram illustrating the general mechanism of a PROTAC synthesized using this approach.
Caption: General mechanism of action for a PROTAC utilizing a rigid linker to induce formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein (POI).
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of a Hypothetical PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), using the well-characterized BRD4 ligand JQ1 and the Cereblon (CRBN) E3 ligase ligand Pomalidomide.
Materials:
-
This compound
-
JQ1-amine (custom synthesis required to install a nucleophilic handle)
-
Pomalidomide-amine (ligand for Cereblon)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Workflow Diagram:
Caption: Two-step synthetic workflow for the construction of a PROTAC using this compound as the core linker scaffold.
Step-by-Step Procedure:
-
Step 1: Amide Coupling to E3 Ligase Ligand a. Dissolve Pomalidomide-amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. d. Monitor the reaction progress by LC-MS. Upon completion, the desired mass of the intermediate product should be observed. e. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product via flash column chromatography to yield the Bromomethyl-cyclobutane-Pomalidomide intermediate.
-
Step 2: Coupling to Target-Binding Ligand a. Dissolve the intermediate from Step 1 (1.0 eq) and a JQ1 derivative with a nucleophilic handle, such as a phenol (JQ1-phenol, 1.0 eq), in anhydrous DMF. b. Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to facilitate the nucleophilic substitution reaction. c. Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, cool the reaction, dilute with water, and extract the final PROTAC product.
-
Purification and Characterization a. Purify the final crude product using reverse-phase preparative HPLC to achieve >95% purity. b. Confirm the identity and structure of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.
Protocol 2.2: In-vitro Validation: Ternary Complex Formation by SPR
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to confirm the formation of a stable ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 chip)
-
Purified recombinant BRD4 protein
-
Purified recombinant DDB1/CRBN E3 ligase complex
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein (BRD4) onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the E3 ligase (CRBN) over the chip surface. No significant binding should be observed.
-
In a separate experiment, inject a series of concentrations of the synthesized PROTAC over the chip surface to determine the binary binding affinity (KD) between the PROTAC and BRD4.
-
To measure ternary complex formation, pre-incubate a fixed concentration of the E3 ligase with varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the BRD4-immobilized surface.
-
A significant increase in the binding response compared to the PROTAC or E3 ligase alone indicates the formation of the ternary complex.
-
Fit the data to a steady-state affinity model to determine the cooperativity of the system.
| Binding Interaction | Analyte | Ligand (Immobilized) | Expected Outcome |
| Binary | PROTAC | BRD4 | Measures KD of PROTAC-BRD4 |
| Binary | E3 Ligase | BRD4 | No/Weak Binding |
| Ternary | E3 Ligase + PROTAC | BRD4 | Enhanced binding response |
Protocol 2.3: Cellular Validation: Target Degradation by Western Blot
The definitive test for a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, HEK293T)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) for a set period (e.g., 18-24 hours). Include a vehicle-only control (DMSO).
-
Control Treatment: In separate wells, treat cells with the PROTAC at its DC₅₀ concentration (concentration for 50% degradation) with and without a proteasome inhibitor (MG132). This is to confirm that the observed degradation is proteasome-dependent.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize the lysates by protein concentration and load them onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies for BRD4 and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine the DC₅₀ value.
| Treatment Group | Expected BRD4 Level | Rationale |
| Vehicle (DMSO) | 100% | Baseline protein level |
| PROTAC (Dose-response) | Decreasing | PROTAC-mediated degradation |
| PROTAC + MG132 | Rescued (near 100%) | Confirms proteasome-dependence |
Part 3: Concluding Remarks
The rational design of PROTAC linkers is a frontier in the field of targeted protein degradation. The use of rigid scaffolds, such as the cyclobutane core derived from this compound, offers a promising strategy to enhance the potency, selectivity, and drug-like properties of degraders. The protocols outlined in this guide provide a comprehensive framework for the synthesis and validation of novel PROTACs using this versatile building block. Successful execution of these experiments will enable researchers to robustly assess the potential of their rationally designed degraders and contribute to the advancement of this transformative therapeutic modality.
References
- Schaffar, L., et al. (2021). The Art of Linker Design in PROTACs: A Guide to Empower Degrader Discovery. Angewandte Chemie International Edition.
- Troup, R. I., et al. (2020). The role of the linker in PROTACs. ChemMedChem.
- Roy, M. J., et al. (2019). SPR-based screening for PROTAC ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D.
Application Note: Leveraging 3-(Bromomethyl)cyclobutanecarboxylic Acid for the Step-by-Step Synthesis of Novel Therapeutic Scaffolds
Abstract
The demand for novel chemical entities with improved pharmacological profiles has driven the exploration of three-dimensional (3D) molecular scaffolds in drug discovery. Saturated carbocycles, such as cyclobutanes, offer a compelling alternative to traditional flat aromatic rings, providing enhanced metabolic stability, reduced planarity, and unique vectors for substituent placement.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Bromomethyl)cyclobutanecarboxylic acid, a versatile bifunctional building block, for the synthesis of diverse therapeutic candidates. We present validated, step-by-step protocols for key chemical transformations, including amide coupling, esterification, and nucleophilic substitution, supported by mechanistic insights and workflow visualizations.
Introduction: The Value of Cyclobutane Scaffolds in Medicinal Chemistry
The incorporation of a cyclobutane moiety into small-molecule drug candidates has become an increasingly valuable strategy for medicinal chemists.[1] Unlike planar aromatic systems, the puckered, 3D nature of the cyclobutane ring can improve binding affinity to biological targets by enabling more precise spatial orientation of key pharmacophoric groups.[3] Furthermore, the replacement of metabolically labile groups with a chemically inert cyclobutane ring can significantly enhance the pharmacokinetic properties of a therapeutic agent.[1]
This compound is a particularly powerful building block because it possesses two distinct and orthogonally reactive functional groups: a carboxylic acid and a primary alkyl bromide. This bifunctionality allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Bifunctional reactivity of the starting material.
Physicochemical Properties & Handling
Proper handling and storage of starting materials are critical for reproducible synthetic outcomes. Below are the key properties of this compound.
| Property | Value | Source |
| CAS Number | 10555-42-7 | [4][5] |
| Molecular Formula | C₆H₉BrO₂ | [6] |
| Molecular Weight | 193.04 g/mol | [4][5] |
| Appearance | Off-white to white solid | Commercially available |
| Purity | Typically ≥97% | [4] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
Keep container tightly closed when not in use.
-
The compound is a carboxylic acid and an alkyl halide; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Core Synthetic Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the cyclobutane core to a vast array of amine-containing fragments.[7] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) is a highly reliable method that proceeds through a stable NHS-ester intermediate, minimizing side reactions and producing a water-soluble urea byproduct that is easily removed during aqueous work-up.[8][9]
Causality: Why EDC/NHS? This system is chosen for its high efficiency, mild reaction conditions (room temperature), and straightforward purification. The NHS additive is crucial as it suppresses potential racemization of chiral centers adjacent to the carboxylic acid and improves yields by forming a more reactive intermediate than the O-acylisourea formed with EDC alone.[8]
Caption: Mechanism of EDC/NHS mediated amide coupling.
Step-by-Step Methodology:
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M), add NHS (1.2 eq).
-
Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting carboxylic acid.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 eq) to the solution containing the activated NHS ester. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).
-
Stir the reaction at room temperature for 2-12 hours until completion, as monitored by TLC or LC-MS.[8]
-
Work-up: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted NHS and carboxylic acid), and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.
Protocol 2: Steglich Esterification
For the synthesis of ester analogs, the Steglich esterification offers a mild and highly efficient protocol, particularly for sterically demanding alcohols where traditional Fischer esterification might fail.[10]
Causality: Why Steglich Esterification? This method utilizes Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[11] DMAP acts as a potent nucleophilic catalyst, accelerating the reaction and allowing it to proceed at room temperature, thus preserving sensitive functional groups elsewhere in the molecule.[10]
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[12]
-
Monitoring: Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a fritted funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to afford the pure ester.
Protocol 3: Nucleophilic Substitution on the Bromomethyl Group
The bromomethyl handle is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of functional groups. This protocol details a general procedure using a secondary amine as the nucleophile.
Causality: The choice of a mild inorganic base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetonitrile (MeCN) is deliberate. This combination facilitates the Sₙ2 reaction by ensuring the amine nucleophile is in its free base form while effectively solvating the transition state, leading to faster reaction rates and higher yields.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.2 M).
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-16 hours. The use of a sealed vial may be necessary for volatile amines.
-
Monitoring: Follow the reaction's progress by LC-MS, looking for the appearance of the product mass and the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product, a zwitterionic amino acid, can often be purified by recrystallization or reverse-phase chromatography. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to this step to simplify purification by standard silica gel chromatography.
A Divergent Strategy for Therapeutic Library Synthesis
The true utility of this compound is realized when these protocols are combined in a divergent synthetic strategy. This allows for the rapid generation of a matrix of compounds from a set of amines and other nucleophiles.
Caption: Divergent workflow for therapeutic library synthesis.
Workflow Explanation:
-
Ester Protection: To improve solubility in organic solvents and simplify purification, the carboxylic acid of the starting material is first protected, for example, as a methyl ester.[13]
-
Core Diversification (Sₙ2 Reaction): The protected starting material is reacted with a panel of different nucleophiles (amines, thiols, azides, etc.) using Protocol 3 to generate a set of diverse cyclobutane cores. Each product is purified by standard column chromatography.
-
Deprotection: The methyl ester of each intermediate is hydrolyzed back to the carboxylic acid, typically using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Final Amidation: Each of the resulting carboxylic acids is then coupled with a panel of diverse amines using the EDC/NHS coupling conditions described in Protocol 1. This final step generates the matrix of target compounds.
This modular and scalable approach enables the efficient exploration of chemical space around the cyclobutane scaffold, accelerating the identification of lead compounds.
References
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Application Notes and Protocols: Strategic Protection of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Introduction: The Synthetic Challenge of a Bifunctional Building Block
3-(Bromomethyl)cyclobutanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane core imparts unique conformational constraints, while the two functional groups—a carboxylic acid and a primary alkyl bromide—offer versatile handles for synthetic elaboration.[1][2] However, the disparate reactivity of these groups presents a significant challenge. The carboxylic acid is acidic and can act as a nucleophile in its carboxylate form, whereas the bromomethyl group possesses an electrophilic carbon susceptible to nucleophilic attack and base-induced elimination.[3][4]
Attempting to perform a reaction at one site without affecting the other often leads to undesired side reactions, low yields, and complex purification procedures. Therefore, a robust protecting group strategy is not merely advantageous but essential for the successful application of this molecule in multi-step synthesis.[5][6] This guide provides a detailed exploration of orthogonal protecting group strategies, offering field-proven protocols and the causal logic behind experimental design for researchers, scientists, and drug development professionals.
Part 1: Protecting the Carboxylic Acid Moiety
The most common strategy involves masking the carboxylic acid to perform chemistry at the bromomethyl site. The ideal protecting group must be stable to the conditions required for modifying the alkyl bromide (e.g., nucleophilic substitution) and be removable under conditions that leave the newly modified structure and the C-Br bond (if still present) intact.[7][8] Esterification is the most direct and effective method for protecting carboxylic acids.[9] We will examine three common ester protecting groups: Methyl, Benzyl, and tert-Butyl esters.
Methyl Ester Protection
Methyl esters are simple to form but their removal typically requires basic saponification, which poses a significant risk of side reactions with the alkyl bromide.
-
Formation: Fischer esterification provides a straightforward method for protection.
-
Deprotection & Compatibility Issues: Cleavage with bases like LiOH or NaOH can lead to SN2 substitution (forming a hydroxymethyl group) or E2 elimination.[10] Therefore, methyl esters are generally not recommended when the bromomethyl group must be preserved.
Benzyl Ester (Bn) Protection: A Hydrogenolysis-Labile Group
Benzyl esters offer a significant advantage due to their stability in both acidic and basic conditions, while being selectively removable through catalytic hydrogenolysis, a mild method that is typically compatible with alkyl halides.[11][12]
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M), add benzyl alcohol (1.1 eq).
-
Coupling: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the benzyl ester.
-
Setup: Dissolve the benzyl ester (1.0 eq) in ethanol or ethyl acetate (~0.1 M) in a flask suitable for hydrogenation.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
tert-Butyl Ester (t-Bu) Protection: An Acid-Labile Group
The tert-butyl ester is an excellent choice for an orthogonal strategy as it is stable to basic, nucleophilic, and hydrogenolysis conditions but is readily cleaved under moderately acidic conditions, which typically do not affect the alkyl bromide.[10][11]
-
Setup: Suspend this compound (1.0 eq) in a pressure-resistant vessel with DCM (~0.2 M).
-
Reagents: Cool the mixture to 0 °C and carefully add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Catalysis: Add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq) in DCM dropwise.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 16-24 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the tert-butyl ester.
-
Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM (~0.2 M).
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Monitoring: Stir for 1-4 hours, monitoring by TLC. The reaction evolves isobutylene gas.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: The resulting carboxylic acid can often be used directly or purified further by recrystallization or chromatography.
Part 2: Orthogonal Strategy in Action
The concept of orthogonality allows for the selective deprotection of one functional group in the presence of others by using specific, non-interfering reaction conditions.[5][11][13] The use of a tert-butyl or benzyl ester to protect the carboxylic acid enables a wide range of subsequent reactions at the bromomethyl position.
Caption: Orthogonal workflow for selective functionalization.
Data Summary: Stability of Carboxylic Acid Protecting Groups
The selection of a protecting group is dictated by the planned synthetic route. This table summarizes the stability of common ester protecting groups under various reaction conditions.[11][14]
| Protecting Group | Acidic Conditions (TFA, HCl) | Basic Conditions (LiOH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Strong Nucleophiles (RLi, RMgX) |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile |
| Benzyl Ester | Stable | Stable | Labile | Stable |
| tert-Butyl Ester | Labile | Generally Stable | Stable | Stable |
Part 3: Addressing the Bromomethyl Functionality
Directly "protecting" a primary alkyl bromide is unconventional. The C-Br bond is itself a functional group intended for reaction, not masking. However, in a scenario where chemistry must be performed on the carboxylic acid first (e.g., reduction to an alcohol), an indirect strategy is required. This involves converting the bromide to a more stable, easily protectable group, such as an alcohol.
Indirect Strategy: Conversion, Protection, Deprotection
This workflow involves more steps but provides a reliable path for reactions that are incompatible with the alkyl bromide. A common conversion is the SN2 reaction of the bromide to an alcohol, which can then be protected with a robust silyl ether like tert-butyldimethylsilyl (TBDMS).[15][16]
Caption: Indirect strategy via functional group interconversion.
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a plastic vial or flask.
-
Reagent: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).[17]
-
Reaction: Stir the solution at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.[17] Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[17]
Conclusion
The effective use of this compound in complex synthesis hinges on a carefully chosen orthogonal protection strategy. For selective functionalization of the bromomethyl group, protecting the carboxylic acid as a tert-butyl ester (removable with acid) or a benzyl ester (removable by hydrogenolysis) are the premier choices. These strategies prevent unwanted side reactions and allow for high-yielding transformations. In cases where the carboxylic acid must be modified in the presence of reagents incompatible with an alkyl bromide, an indirect route involving conversion of the bromide to an alcohol followed by silyl ether protection is a robust, albeit longer, alternative. The protocols and data provided herein serve as a comprehensive guide for the strategic and successful application of this versatile chemical building block.
References
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- Benchchem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. URL
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- YouTube. Protecting Groups for Carboxylic acid. URL
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scale-up synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid
An Application Note and Protocol for the Scale-Up Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] this compound is a key building block for the synthesis of more complex molecules in drug discovery and development.[3][4][5] This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable bromination of 3-(hydroxymethyl)cyclobutanecarboxylic acid. The protocol emphasizes safety, efficiency, and purity, addressing the common challenges encountered during the transition from laboratory to pilot-plant scale.
Introduction: The Significance of the Cyclobutane Scaffold
The rigid, three-dimensional nature of the cyclobutane ring makes it a desirable feature in the design of pharmacologically active molecules.[1] Its incorporation can lead to improved metabolic stability, conformational constraint, and enhanced binding affinity to biological targets.[1] Consequently, the development of scalable and cost-effective synthetic routes to functionalized cyclobutanes, such as this compound, is of high importance for the pharmaceutical industry.[6][7]
This application note details a scalable synthesis, moving beyond theoretical chemistry to provide practical, field-proven insights into process optimization and safety at scale.
Synthetic Strategy: Bromination of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid
The most direct and industrially viable route to this compound is the bromination of the corresponding primary alcohol, 3-(hydroxymethyl)cyclobutanecarboxylic acid. Several brominating agents can be employed for this transformation, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being common choices.[8][9][10][11]
For scale-up, phosphorus tribromide is often preferred as it tends to minimize isomerization and elimination side reactions that can be more prevalent with HBr under harsh acidic conditions.[8][12] The reaction with PBr₃ typically proceeds via an SN2 mechanism, which is generally clean and predictable for primary alcohols.[9][12][13]
An alternative scalable method involves the use of triphenylphosphite and bromine, which can be advantageous in certain contexts due to milder reaction conditions and potentially higher yields.[14][15]
This guide will focus on the phosphorus tribromide route due to its well-established reliability and the widespread availability of the reagent.
Reaction Scheme
Caption: Bromination of 3-(hydroxymethyl)cyclobutanecarboxylic acid using PBr₃.
Safety First: Handling Bromine and Brominating Agents at Scale
Bromine and its compounds are hazardous and require stringent safety protocols, especially during large-scale operations.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[19][20] In areas with potential vapor exposure, a respirator with an appropriate cartridge is mandatory.[16]
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood or a dedicated, controlled environment.[16][19]
-
Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available to handle spills.[19] An emergency shower and eyewash station must be in close proximity.
-
Exothermic Reactions: The addition of PBr₃ to the alcohol can be exothermic.[21] Therefore, controlled addition at a low temperature is crucial to prevent run-away reactions.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Notes |
| 3-(Hydroxymethyl)cyclobutanecarboxylic acid | 130.14 | 100 | 0.768 | Ensure the starting material is dry. |
| Phosphorus tribromide (PBr₃) | 270.69 | 76.5 | 0.283 | Use freshly distilled or a new bottle. Corrosive and moisture-sensitive.[8] |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - | As the reaction solvent. Dichloromethane (DCM) can also be used. |
| Diethyl ether, anhydrous | - | As required | - | For extraction. |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As required | - | For work-up to neutralize excess acid. |
| Brine (saturated NaCl solution) | - | As required | - | For washing during work-up. |
| Anhydrous magnesium sulfate (MgSO₄) | - | As required | - | For drying the organic phase. |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification, if necessary)
Experimental Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reactor Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with 100 g (0.768 mol) of 3-(hydroxymethyl)cyclobutanecarboxylic acid and 500 mL of anhydrous THF. Stir the mixture to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
PBr₃ Addition: Slowly add 76.5 g (0.283 mol) of phosphorus tribromide to the stirred solution via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.[21]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into 500 mL of an ice-water mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (NMR) | >95% |
| Appearance | Off-white to pale yellow solid or oil |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time and monitor by TLC/LC-MS. Gentle heating (40-50 °C) can be applied if necessary, but watch for side product formation. |
| Poor quality of PBr₃ (hydrolyzed). | Use freshly distilled or a new bottle of PBr₃. | |
| Low Yield | Loss of product during aqueous work-up. | Ensure the pH of the aqueous layer is acidic before extraction to keep the carboxylic acid protonated and soluble in the organic phase. |
| Inefficient extraction. | Increase the number of extractions. | |
| Formation of Impurities | Reaction temperature too high. | Maintain strict temperature control during the addition of PBr₃. |
| Presence of water in the reaction. | Use anhydrous solvents and ensure the starting material is dry. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the outlined safety precautions and process controls, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for their programs. The key to a successful scale-up lies in careful control of the reaction exotherm and the use of high-quality, anhydrous reagents.
References
- Vertex AI Search. (2024). Bromination safety.
- National Center for Biotechnology Information. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39.
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions.
- ResearchGate. (n.d.). Synthesis of the cyclobutane derivatives 23a–c.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates.
- Google Patents. (n.d.). US5202459A - Process for producing cyclobutane derivative.
- Sisnarine. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
- Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.
- YouTube. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol).
- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
- Google Patents. (2016). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Chemical Reviews. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis.
- Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
- Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35.
- Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids.
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functionalization of peptides with 3-(Bromomethyl)cyclobutanecarboxylic acid
Application Note & Protocol
Strategic Functionalization of Peptides with 3-(Bromomethyl)cyclobutanecarboxylic Acid for Advanced Drug Development
Introduction: The Rationale for Cyclobutane-Modified Peptides
In the landscape of modern therapeutics, peptides represent a rapidly expanding class of drugs, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential.[1] To overcome these limitations, medicinal chemists employ a variety of strategies to modify peptide structures. The incorporation of unnatural amino acids and cyclic moieties is a particularly powerful approach.[2]
Cyclobutane rings, as small, strained carbocycles, are increasingly utilized as unique structural motifs in drug candidates.[3] Their puckered three-dimensional structure can impose significant conformational constraints on a peptide backbone, locking it into a bioactive conformation.[1][4] This pre-organization can lead to enhanced binding affinity for biological targets. Furthermore, the cyclobutane moiety can act as a bioisostere for other chemical groups, improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and help fill hydrophobic pockets in target proteins.[3]
This application note provides a comprehensive guide to the , a versatile reagent for introducing the cyclobutane scaffold. We will focus on the selective alkylation of cysteine residues, a robust and widely applicable methodology.[5] The protocols herein detail the complete workflow from the conjugation reaction to the purification and rigorous characterization of the final product, providing researchers with the tools to generate novel and potent peptide-based therapeutics.
The Chemical Principle: Selective S-Alkylation of Cysteine
The core of this methodology is the nucleophilic substitution (S_N2) reaction between the thiol group of a cysteine residue and the electrophilic bromomethyl group of the reagent.
Mechanism Causality: The exceptional utility of this reaction stems from the unique reactivity of the cysteine side chain. The thiol group (R-SH) has a pKa of approximately 8.5. By controlling the reaction pH, we can selectively deprotonate the thiol to its highly nucleophilic thiolate form (R-S⁻), which readily attacks the carbon atom bearing the bromine atom.
Why Cysteine? The Selectivity Argument: While other nucleophilic residues exist in peptides (e.g., lysine, histidine, N-terminus), cysteine provides a superior handle for selective modification under mild conditions.
-
Lysine (ε-NH₂): The pKa of the lysine side chain's ammonium group is ~10.5. At a reaction pH of 7.5-8.5, the vast majority of lysine residues remain protonated (ε-NH₃⁺) and are therefore non-nucleophilic.[6]
-
Histidine & N-terminus: These groups are generally less nucleophilic towards alkyl halides compared to the thiolate anion, making the reaction highly chemoselective for cysteine.[6]
This strategic choice of reaction conditions ensures that the modification occurs precisely at the intended cysteine residue, yielding a homogeneous product crucial for downstream pharmacological studies.
Experimental Workflow Overview
The successful synthesis and validation of the functionalized peptide follow a logical, multi-step process. Each step is designed to produce, isolate, and confirm the identity and purity of the target molecule. This self-validating workflow is essential for ensuring the reliability of subsequent biological assays.
Detailed Protocol: Peptide Conjugation
This protocol describes the solution-phase alkylation of a peptide containing a single cysteine residue.
4.1 Materials & Reagents
| Reagent | Supplier Example | CAS No. | Notes |
| Lyophilized Peptide (with free Cys) | Custom Synthesis | N/A | Purity >95% recommended. |
| This compound | Sigma-Aldrich | 104535-61-7 | Store desiccated. |
| Sodium Phosphate Buffer (NaPi), 0.5 M, pH 7.5 | In-house prep | N/A | Prepare with high-purity water. |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 68-12-2 | Use as a co-solvent to aid solubility. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 51805-45-9 | Optional: for pre-reduction of any disulfide-bonded peptide dimers. |
| HPLC-grade Water & Acetonitrile (ACN) | Fisher Scientific | N/A | For sample preparation and analysis. |
4.2 Pre-Reaction Peptide Preparation (Optional but Recommended)
Causality: Peptides with cysteine residues can form disulfide-bonded dimers during synthesis or storage. To ensure the thiol group is free and available for alkylation, a pre-reduction step is advised. TCEP is used because it is a stable, odorless, and highly effective reducing agent that does not contain a free thiol, preventing interference with the subsequent alkylation.
-
Dissolve the lyophilized peptide in a 50:50 mixture of Acetonitrile:Water to a concentration of ~5 mg/mL.
-
Add TCEP from a 0.5 M stock solution to a final concentration of 2-5 molar equivalents relative to the peptide.
-
Incubate at room temperature for 30-60 minutes. The peptide solution is now ready for direct use in the conjugation reaction.
4.3 Conjugation Reaction Procedure
This procedure is based on a 1 µmol scale. It can be scaled linearly as needed.
-
Prepare the Reaction Buffer: In a microcentrifuge tube, combine 400 µL of 0.5 M Sodium Phosphate buffer (pH 7.5) and 400 µL of DMF. This creates a final reaction buffer of 250 mM NaPi, 50% DMF.
-
Dissolve the Peptide: Add the 1 µmol of peptide (either as a solid or from the TCEP reduction step) to the reaction buffer. Vortex gently to dissolve.
-
Prepare the Alkylating Reagent: Weigh out this compound. For 1 µmol of peptide, use 5-10 molar equivalents.
-
Calculation: (1 µmol peptide) x (10 equiv) = 10 µmol reagent.
-
MW of reagent = 207.06 g/mol .
-
Mass needed = 10 µmol * 207.06 g/mol = 2.07 mg.
-
Dissolve this amount in a small volume (~50 µL) of DMF.
-
-
Initiate the Reaction: Add the dissolved alkylating reagent to the peptide solution. Vortex gently.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours. Protect the reaction from light.
-
Monitor Progress (Optional): To monitor the reaction, a small aliquot (5 µL) can be removed at different time points, quenched by diluting into 95 µL of 0.1% TFA in water, and analyzed by LC-MS to observe the conversion of starting material to product.
-
Quench the Reaction: After the desired reaction time (or upon completion as determined by LC-MS), the reaction can be stopped by either immediate purification or by adding a thiol-containing scavenger like dithiothreitol (DTT) to consume excess alkylating reagent. The simplest method is to acidify the mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, which protonates the thiolate and effectively stops the reaction, and proceed directly to purification.
Protocol: Purification by RP-HPLC
Principle: The addition of the cyclobutane moiety increases the hydrophobicity of the peptide. This property is exploited by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where the modified peptide will bind more strongly to the nonpolar stationary phase (e.g., C18) and elute at a higher concentration of organic solvent (acetonitrile) than the unmodified precursor.[7]
-
System Setup:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: ~4 mL/min.
-
Detection: UV detector at 214 nm and 280 nm.
-
-
Sample Preparation: Dilute the quenched reaction mixture with Mobile Phase A to a total volume of 1-2 mL. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major product peak, which should elute after the peak for the starting material.
-
Analysis and Pooling: Analyze small aliquots of the collected fractions by LC-MS to confirm the presence of the desired product. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Protocol: Characterization by LC-MS/MS
Mass spectrometry is the definitive tool for confirming the successful and site-specific functionalization of the peptide.[8]
6.1 Expected Mass Shift
The covalent addition of the 3-carboxycyclobutylmethyl group results in a specific increase in the peptide's monoisotopic mass.
| Parameter | Value | Notes |
| Formula of Added Moiety | C₆H₉O₂ | This is the result of alkylation, with loss of HBr from the reagent. |
| Monoisotopic Mass Increase | +113.060255 Da | Use this value for high-resolution mass spectrometry analysis. |
| Average Mass Increase | +113.14 Da | Useful for low-resolution instruments. |
6.2 LC-MS Analysis
-
Dissolve a small amount of the lyophilized product in 0.1% formic acid in water.
-
Inject onto an analytical C18 column connected to an ESI mass spectrometer.
-
Acquire the full MS (MS1) scan. Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide.
-
Validation: The observed mass should match the theoretical mass of the starting peptide plus the mass of the added moiety (113.06 Da).
6.3 MS/MS Analysis for Site Confirmation
-
Perform a second injection, this time selecting the precursor ion of the modified peptide for fragmentation (e.g., by Collision-Induced Dissociation, CID).
-
Analyze the resulting MS/MS spectrum. The fragmentation of the peptide backbone generates a series of b- and y-ions.
-
Validation: The modification is confirmed to be on the cysteine residue when the mass shift of +113.06 Da is observed on all b- and y-ions that contain the cysteine residue, while ions that do not contain it remain at their theoretical unmodified masses.[9]
Applications & Conclusion
The ability to strategically introduce cyclobutane moieties into peptides opens up new avenues in drug design. This modification has been shown to be effective in creating stapled peptides for stabilizing alpha-helical structures, which are critical for mediating protein-protein interactions.[1][10] The resulting conformationally constrained peptides often exhibit enhanced cell permeability, improved resistance to proteolysis, and superior biological activity.[10]
The protocols detailed in this guide provide a robust and reproducible workflow for the synthesis, purification, and characterization of peptides functionalized with this compound. By explaining the causality behind each step, from the pH control ensuring chemoselectivity to the analytical methods that validate the final product, this document equips researchers to confidently apply this powerful technique in their pursuit of next-generation peptide therapeutics.
References
- Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers.
- Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers.PubMed. [Link]
- Characterization of intact and modified proteins by mass spectrometry.MS Vision. [Link]
- ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides.PMC - NIH. [Link]
- Synthesis of Chiral Cyclobutane Containing C-3-Symmetric Peptide Dendrimers | Request PDF.
- Direct N-alkylation of unprotected amino acids with alcohols.PMC - NIH. [Link]
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.University of Groningen research portal. [Link]
- Recent advances in the total synthesis of cyclobutane-containing natural products.Organic Chemistry Frontiers (RSC Publishing). [Link]
- Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves.PubMed. [Link]
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.PMC - NIH. [Link]
- Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts.Avicenna Journal of Pharmaceutical Research. [Link]
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.Semantic Scholar. [Link]
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
- Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate.
- Cyclobutanes in Small‐Molecule Drug Candid
- Structure of cyclobutane-based hybrid peptides subjected to study.
- The Cysteine S‐Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.OUCI. [Link]
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.PMC - NIH. [Link]
- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.PMC - PubMed Central. [Link]
- Alkylation of cysteine- containing peptides to mimic palmitoyl
- Stepwise triple-click functionalization of synthetic peptides.PMC - NIH. [Link]
- Modification of cysteine residues by alkylation.
- Modification of Cysteine Residues by Alkylation.
- Functionalization of aromatic amino acids via direct C-H activation: generation of versatile building blocks for accessing novel peptide space.Semantic Scholar. [Link]
- Peptide Functionalization of Emulsion-Based Nanocarrier to Improve Uptake across Blood–Brain Barrier.MDPI. [Link]
- Site‐Selective Peptide and Protein Functionalization with Cyclopropenium C
- Reactions of Lysine.College of Saint Benedict and Saint John's University. [Link]
- Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.DSpace@MIT. [Link]
- Organic & Biomolecular Chemistry.
- Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity.PubMed. [Link]
- Proximal cysteine residues in proteins promote Nε-carboxyalkylation of lysine residues by α-dicarbonyl compounds.PMC - NIH. [Link]
- Hello, I need to make antibodies in rabbits by conjugating peptide to KLH. Anybody have good protocols for the conjugation?
- Techniques for Conjugation of Synthetic Peptides to Carrier Molecules.
- Photonucleophilic addition of the epsilon-amino group of lysine to a triflusal metabolite as a mechanistic key to photoallergy medi
- Conformational Restriction of Peptides Using Dithiol Bis-Alkyl
- Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine.PMC - NIH. [Link]
Sources
- 1. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Cysteine S‐Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences [ouci.dntb.gov.ua]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. msvision.com [msvision.com]
- 9. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid from a bromomethyl precursor.
Application Notes & Protocols
Strategic Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic Acid: A Guide for Drug Development Professionals
Abstract: This document provides a detailed synthetic guide for the preparation of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, a novel boronated amino acid with significant potential in Boron Neutron Capture Therapy (BNCT).[1][2] The synthesis commences from a readily available 3-(bromomethyl)cyclobutanone precursor and navigates the unique challenges of incorporating both a Lewis acidic boronic acid and a Lewis basic amine into a single small molecule. We present a robust, multi-step protocol centered around a key Miyaura borylation reaction, offering field-proven insights into experimental choices, reaction mechanisms, and validation checkpoints for each intermediate.
Introduction and Strategic Overview
1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid is a non-natural, cyclic amino acid designed for targeted therapeutic applications. Its structure is modeled after amino acids that exhibit high uptake in tumor cells, making it a promising agent for delivering boron-10 isotopes directly to cancerous tissues for BNCT.[2]
The synthetic pathway presents a formidable challenge: the convergent installation of an amino acid moiety and a boronic acid group. The inherent reactivity of these functional groups necessitates a carefully orchestrated sequence of protection, functionalization, and deprotection steps. Our strategy is built upon two core transformations:
-
Introduction of the Aminonitrile Precursor: The aminocyclobutanecarboxylic acid scaffold is constructed early in the synthesis using a modified Bucherer-Strecker reaction, which forms a stable hydantoin intermediate. This approach secures the C1 stereocenter and protects the nascent amino and carboxylic acid functionalities.
-
Palladium-Catalyzed Borylation: The critical carbon-boron bond is forged using a Miyaura borylation reaction.[3][4] This cross-coupling method is selected for its exceptional functional group tolerance, allowing the direct conversion of the bromomethyl group to a boronate ester without disturbing the protected amino acid core.[5][6] The resulting pinacol boronate ester serves as a stable, easily purified precursor to the final boronic acid.[4][7]
The overall synthetic pathway is visualized below.
Figure 1: Overall synthetic route from the bromomethyl precursor.
Detailed Protocols and Mechanistic Rationale
Protocol 1: Synthesis of the Hydantoin Intermediate
The initial steps focus on building the core aminocyclobutane structure from the protected ketone precursor, 3-(bromomethyl)cyclobutanone ethylene ketal. The ketal protecting group is crucial to prevent the ketone from participating in unwanted side reactions during the formation of the hydantoin.
Step 1A: Ketal Hydrolysis
-
Principle: The ethylene ketal is a stable protecting group that must be removed to unmask the ketone for the subsequent Bucherer-Strecker reaction. This is achieved via acid-catalyzed hydrolysis.
-
Protocol:
-
Dissolve 3-(bromomethyl)cyclobutanone ethylene ketal (1.0 eq) in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Heat the mixture to reflux (approx. 60-65°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-(bromomethyl)cyclobutanone.
-
-
Trustworthiness: The crude product is often used directly in the next step. Purity can be confirmed by ¹H NMR, checking for the disappearance of the characteristic ketal signals and the appearance of the cyclobutanone ring protons adjacent to the carbonyl.
Step 1B: Bucherer-Strecker Hydantoin Synthesis
-
Causality & Rationale: This classic reaction provides an efficient route to α-amino acid precursors.[2] It proceeds through the formation of an aminonitrile intermediate from the ketone, which then cyclizes in the presence of carbonate to form the stable 5,5-disubstituted hydantoin ring. This elegantly installs both the future carboxyl and amino groups in a protected form in a single pot.
-
Protocol:
-
In a pressure vessel, combine 3-(bromomethyl)cyclobutanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Add a 1:1 mixture of ethanol and water, ensuring the final concentration is approximately 0.5 M.
-
Seal the vessel and heat to 80-90°C with vigorous stirring for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
Cool the vessel to room temperature and then place in an ice bath.
-
Carefully acidify the mixture to pH 6 with 6M HCl to precipitate the hydantoin product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(3-(bromomethyl)cyclobutyl)imidazolidine-2,4-dione.
-
-
Self-Validation: The product should be a white to off-white solid. Characterization by ¹H and ¹³C NMR will confirm the formation of the hydantoin ring and the presence of the bromomethyl-substituted cyclobutane moiety.
Protocol 2: Miyaura Borylation for C-B Bond Formation
This step is the cornerstone of the synthesis, converting the alkyl bromide to a stable boronate ester. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[3] Its mild conditions are compatible with a wide range of functional groups, making it ideal for our complex hydantoin intermediate.[6]
-
Principle & Expertise: The reaction mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with a diboron reagent and reductive elimination to yield the product.[6] The choice of a mild base, such as potassium acetate (KOAc), is critical.[4] It facilitates the transmetalation step without promoting premature hydrolysis of the boronate ester or competing Suzuki coupling side reactions.[4][7] Bis(pinacolato)diboron (B₂pin₂) is used as the boron source, which generates an air-stable and chromatographically-purifiable pinacol boronate ester.[4]
Figure 2: Experimental workflow for the Miyaura borylation step.
-
Detailed Protocol:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the hydantoin intermediate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).
-
Add anhydrous dioxane via cannula.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure boronate ester intermediate.
-
-
Authoritative Grounding: The success of this reaction hinges on maintaining anhydrous and oxygen-free conditions to ensure the stability and activity of the palladium catalyst. The product can be validated by ¹H NMR (appearance of the pinacol methyl protons, typically a singlet around 1.2-1.3 ppm) and ¹¹B NMR.
Protocol 3: Final Deprotection to Yield the Target Molecule
The final step involves the simultaneous hydrolysis of both the hydantoin ring and the pinacol boronate ester to unmask the free amino acid and the boronic acid, respectively.
-
Rationale: Strong acidic conditions are required to cleave the stable amide bonds of the hydantoin ring and hydrolyze the boronate ester. Refluxing in concentrated aqueous acid accomplishes both transformations in a single, efficient step.
-
Protocol:
-
Suspend the purified boronate ester intermediate (1.0 eq) in 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 110°C) for 12-24 hours, until LC-MS analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities (e.g., pinacol).
-
Concentrate the aqueous layer under reduced pressure to obtain the crude product as its hydrochloride salt.
-
The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the final 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid.
-
-
Validation: The final product's identity and purity should be confirmed by high-resolution mass spectrometry (HRMS) and ¹H, ¹³C, and ¹¹B NMR spectroscopy. Amino acid analysis can be performed to confirm the concentration and enantiomeric purity if a chiral synthesis was performed.
Summary of Key Data
| Step | Compound Name | Molecular Formula | Expected Yield (%) | Key Analytical Checkpoints |
| 1 | 5-(3-(Bromomethyl)cyclobutyl)imidazolidine-2,4-dione | C₈H₁₁BrN₂O₂ | 60-75 | ¹H NMR: Signals for hydantoin and bromomethyl-cyclobutane. MS: Correct M+H⁺. |
| 2 | 5-(3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutyl)imidazolidine-2,4-dione | C₁₄H₂₃BN₂O₄ | 50-65 | ¹H NMR: Singlet for pinacol methyls (~1.25 ppm). ¹¹B NMR: Signal around 30-35 ppm. |
| 3 | 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid | C₆H₁₂BNO₄ | 70-85 | HRMS: Correct mass. ¹H NMR: Disappearance of protecting groups. ¹¹B NMR: Signal ~25-30 ppm. |
References
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed.
- Boronic acid. Wikipedia.
- Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent | Request PDF.
- Boronic Acids & Deriv
- Miyaura borylation.
- Miyaura boryl
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Miyaura Boryl
- Synthesis and biological activity of a-aminoboronic acids, amine-carboxyboranes and their deriv
- Synthesis of biologically active boron-containing compounds. PMC - NIH.
Sources
- 1. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 硼酸及其衍生物 [sigmaaldrich.com]
Application Notes & Protocols: 3-(Bromomethyl)cyclobutanecarboxylic Acid as a Rigid Linker in Chemical Biology
Introduction: The Strategic Imperative for Rigidity in Molecular Design
In the intricate landscape of chemical biology and drug discovery, the covalent tethering of molecular entities—be it a protein ligand to an E3 ligase recruiter in a PROTAC, a fluorescent probe to a protein of interest, or a cytotoxic payload to an antibody—is a fundamental strategy. The linker connecting these components is far from a passive spacer; it is a critical determinant of a conjugate's efficacy, selectivity, and pharmacokinetic properties.[1][2] While flexible linkers like alkyl chains or polyethylene glycol (PEG) offer synthetic accessibility and conformational adaptability, there is a growing body of evidence demonstrating the profound advantages of employing rigid linkers.[3][4]
Rigid linkers pre-organize the connected moieties into a bioactive conformation, which can reduce the entropic penalty upon binding and enhance the stability of the resulting complex.[2][] This conformational constraint can lead to improved potency, greater selectivity, and more favorable pharmacokinetic profiles.[2][3] Among the scaffolds used to impart rigidity, saturated carbocycles are particularly valuable. The cyclobutane ring, with its unique puckered structure and metabolic stability, has emerged as a powerful tool for medicinal chemists.[6][7]
This guide provides an in-depth exploration of 3-(Bromomethyl)cyclobutanecarboxylic acid , a bifunctional linker that leverages the structural benefits of the cyclobutane core. Its orthogonal reactive handles—a carboxylic acid and a bromomethyl group—allow for versatile and sequential conjugation strategies, making it an invaluable building block for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
This compound is a versatile building block for chemical synthesis.[8] Its commercial availability from various suppliers facilitates its direct integration into research and development workflows.[9][10][11][12][13]
| Property | Value | Source(s) |
| CAS Number | 10555-42-7 | [10][11][12][13] |
| Molecular Formula | C₆H₉BrO₂ | [10][14] |
| Molecular Weight | 193.04 g/mol | [9][12] |
| Appearance | Colorless to light yellow liquid/solid | [8][15] |
| Boiling Point | 293 °C | [10] |
| Density | ~1.643 g/mL | [10] |
The core of this linker is the cyclobutane ring, a strained four-membered carbocycle. To alleviate torsional strain, the ring adopts a puckered or "butterfly" conformation.[15] This non-planar structure provides a three-dimensional scaffold that can enforce specific spatial arrangements of the attached molecules, a key advantage over planar aromatic linkers.[6]
Caption: Chemical Structure of the Bifunctional Linker.
Core Applications in Chemical Biology
The dual reactivity of this compound enables its use in a variety of sophisticated applications where precise control over molecular architecture is paramount.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker's length, rigidity, and vectorality are critical for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[3][] The rigid cyclobutane core of this compound can lock the molecular conformation, minimizing non-productive binding modes and enhancing the stability of the ternary complex.[4][6]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 3-(Bromomethyl)cyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. cenmed.com [cenmed.com]
- 12. cenmed.com [cenmed.com]
- 13. CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories [synquestlabs.com]
- 14. PubChemLite - this compound (C6H9BrO2) [pubchemlite.lcsb.uni.lu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Cyclobutane Linkers into Antibody-Drug Conjugates
Introduction: Engineering Specificity into ADC Linker Technology
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of therapeutics in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window.[1][2] The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of drug release at the tumor site.[3][4] While early linker technologies faced challenges with premature drug release and off-target toxicities, advancements in linker chemistry have led to the development of more stable and selective systems.[4][5]
This application note details the methodology for incorporating a novel cyclobutane-based linker into ADCs. Specifically, we focus on the cyclobutane-1,1-dicarboxamide (cBu) motif, which, when integrated into a dipeptide linker (e.g., cBu-Cit), demonstrates enhanced specificity for cleavage by the lysosomal protease cathepsin B.[6][7] This heightened specificity is a significant advantage over traditional dipeptide linkers, such as valine-citrulline (Val-Cit), which can be susceptible to cleavage by a broader range of proteases, potentially leading to off-target payload release.[8] By providing a detailed guide to the synthesis, conjugation, and characterization of cBu-containing ADCs, we aim to equip researchers with the knowledge to develop next-generation ADCs with improved safety and efficacy profiles.
The Rationale for Cyclobutane-Based Linkers: A Structural Perspective
The design of the cBu-Cit linker is rooted in the principles of enzyme-substrate interactions. The rigid cyclobutane scaffold restricts the conformational flexibility of the linker, leading to a more defined presentation to the active site of cathepsin B. This structural constraint is believed to be a key factor in its enhanced specificity. In contrast to the more flexible Val-Cit linker, the cBu-Cit motif is a less favorable substrate for other cathepsins, thereby minimizing off-target cleavage.[7]
Studies have shown that drug release from ADCs containing a cBu-Cit linker is significantly inhibited by a cathepsin B-specific inhibitor (by over 75%), while inhibitors of other cathepsins, such as cathepsin K, have a negligible effect.[6][7] This is in stark contrast to Val-Cit linkers, which show broader sensitivity to various cathepsins.[6][8] This improved selectivity translates to greater stability in the systemic circulation and more targeted drug release within the tumor microenvironment, where cathepsin B is often overexpressed.
Experimental Protocols
Protocol 1: Synthesis of Maleimido-cBu-Cit-PAB-Payload (e.g., MMAE)
This protocol outlines a plausible multi-step synthesis of a maleimido-functionalized cyclobutane-based linker conjugated to the cytotoxic payload, monomethyl auristatin E (MMAE). The synthesis involves the initial preparation of the cyclobutane-citrulline dipeptide mimetic, followed by coupling to a self-immolative para-aminobenzyl carbamate (PABC) spacer, and finally conjugation to MMAE and introduction of the maleimide group for antibody conjugation.
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
L-Citrulline
-
p-Aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
6-Maleimidohexanoic acid
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Protecting group reagents (e.g., Fmoc-OSu, Boc-ON)
-
Standard organic solvents (DMF, DCM, etc.)
-
Purification supplies (silica gel, HPLC columns)
Procedure:
-
Synthesis of the cBu-Cit Dipeptide Mimetic:
-
Protect the amino group of L-citrulline with a suitable protecting group (e.g., Fmoc).
-
Activate one of the carboxylic acid groups of cyclobutane-1,1-dicarboxylic acid.
-
Couple the activated cyclobutane derivative with the protected L-citrulline using a standard peptide coupling reagent like HATU.
-
Purify the resulting protected cBu-Cit dipeptide mimetic by column chromatography.
-
-
Coupling to PABC Spacer:
-
Couple the free carboxylic acid group of the protected cBu-Cit with p-aminobenzyl alcohol (PAB-OH) to form the cBu-Cit-PAB intermediate.
-
This step introduces the self-immolative spacer that will release the payload upon cleavage of the dipeptide mimetic.
-
-
Conjugation to MMAE:
-
Activate the hydroxyl group of the PAB moiety, for example, by converting it to a p-nitrophenyl carbonate.
-
React the activated cBu-Cit-PAB intermediate with the N-terminus of MMAE to form a carbamate linkage.
-
Remove the protecting group from the N-terminus of the cyclobutane moiety.
-
-
Introduction of the Maleimide Group:
-
React the deprotected N-terminus of the cBu-Cit-PAB-MMAE with an activated ester of 6-maleimidohexanoic acid to introduce the maleimide functionality.
-
This maleimide group will serve as the reactive handle for conjugation to the antibody.
-
-
Purification:
-
Purify the final maleimido-cBu-Cit-PAB-MMAE linker-payload construct using preparative HPLC to ensure high purity before antibody conjugation.
-
Caption: Workflow for the synthesis of the Maleimido-cBu-Cit-PAB-Payload.
Protocol 2: Site-Specific Conjugation of Maleimido-cBu-Cit-PAB-MMAE to a Monoclonal Antibody
This protocol describes the site-specific conjugation of the maleimido-functionalized cyclobutane linker-payload to a monoclonal antibody (e.g., Trastuzumab) via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimido-cBu-Cit-PAB-MMAE linker-payload
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess sufficient to reduce the desired number of disulfide bonds (typically aiming for a DAR of 4).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimido-cBu-Cit-PAB-MMAE in DMSO to prepare a stock solution.
-
Add the linker-payload solution to the reduced antibody solution at a slight molar excess. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.
-
Incubate for an additional 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the drug-to-antibody ratio (DAR) of the purified ADC.
-
Caption: Workflow for the site-specific conjugation of the cyclobutane linker-payload to an antibody.
Protocol 3: Characterization of the Cyclobutane-Containing ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[6][9] The separation is based on the increasing hydrophobicity of the antibody with each conjugated drug molecule.
Materials:
-
Purified ADC sample
-
HIC-HPLC system with a suitable HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100
-
B. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of released payload over time.[1][10][11][12]
Materials:
-
Purified ADC sample
-
Human plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Sample Preparation: Precipitate the plasma proteins from the aliquots (e.g., with acetonitrile) to release the free payload.
-
LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability profile of the ADC in plasma.
C. In Vitro Cathepsin B Cleavage Assay
This assay confirms the specific cleavage of the cBu-Cit linker by cathepsin B.[8]
Materials:
-
Purified ADC sample
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the ADC with cathepsin B in the assay buffer at 37°C. Include a control reaction without the enzyme.
-
Time Points: At various time points, take aliquots and quench the reaction (e.g., with acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Compare the rate of payload release in the presence and absence of cathepsin B to confirm enzyme-specific cleavage.
Data Presentation and Expected Results
The following tables provide representative data that can be expected from the characterization of a cyclobutane-based ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Profile of a cBu-Cit-ADC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.1 |
| DAR 2 | 8.9 | 20.3 |
| DAR 4 | 12.5 | 65.2 |
| DAR 6 | 15.8 | 8.9 |
| DAR 8 | 18.1 | 0.5 |
| Average DAR | 4.0 |
Table 2: In Vitro Plasma Stability of cBu-Cit-ADC vs. Val-Cit-ADC
| Time (hours) | % Payload Release (cBu-Cit-ADC) | % Payload Release (Val-Cit-ADC) |
| 0 | 0 | 0 |
| 24 | < 1% | ~3% |
| 48 | ~1.5% | ~6% |
| 72 | ~2% | ~10% |
Table 3: In Vitro Cathepsin B Cleavage of cBu-Cit-ADC
| Time (hours) | % Payload Release (+ Cathepsin B) | % Payload Release (- Cathepsin B) |
| 0 | 0 | 0 |
| 1 | 25 | < 1% |
| 4 | 70 | < 1% |
| 8 | 95 | < 1% |
Conclusion
The incorporation of cyclobutane-based linkers represents a significant advancement in ADC technology, offering a promising strategy to enhance the specificity of payload release. The methodologies outlined in this application note provide a comprehensive guide for researchers to synthesize, conjugate, and characterize ADCs containing the cBu-Cit linker. The enhanced stability and cathepsin B-specific cleavage of these ADCs are expected to translate into an improved therapeutic index, with greater efficacy and reduced off-target toxicities in preclinical and clinical settings. As the field of ADCs continues to evolve, the development of novel linker technologies, such as the cyclobutane-based linkers described herein, will be paramount to realizing the full therapeutic potential of this powerful class of anti-cancer agents.
References
- Wei B, et al. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. J Med Chem. 2018 Feb 8;61(3):989-1000. [Link]
- ResearchGate.
- MDPI.
- Ouyang J. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods Mol Biol. 2013;1045:275-83. [Link]
- Wei C. Assessing ADC Plasma Stability by LC-MS Methods. Methods Mol Biol. 2020;2078:287-295. [Link]
- Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
- Bar-Am, O., et al. Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates.
- ResearchGate.
- Le, N. D., et al. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chem. 2017, 28, 12, 2976–2984. [Link]
- iQ Biosciences. ADC Plasma Stability Assay. [Link]
- ResearchGate.
- Ponziani, S., et al.
- Amjaour, H. S.
- Caculitan, N. G., et al. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. Cancer Res. 2017 Dec 15;77(24):7027-7037. [Link]
- UCL Discovery.
- St. Amant, A. H., et al. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. Bioorg Med Chem. 2018 Mar 14;26(8):1796-1804. [Link]
- BioPharm International.
- Li, X., et al. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. Chem Sci. 2021; 12(35): 11721–11728. [Link]
- Le, N. T., et al. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Org. Process Res. Dev. 2020, 24, 2, 277–284. [Link]
- Google Patents.
- Lu, J., et al. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharm Res. 2016; 33(4): 757–771. [Link]
- ResearchGate.
Sources
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
Application Note: Versatile Synthesis of 3-(Substituted-methyl)cyclobutanecarboxylic Acid Derivatives via Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 3-(bromomethyl)cyclobutanecarboxylic acid with a variety of common nucleophiles. This compound is a bifunctional synthetic building block of significant interest, particularly in medicinal chemistry and materials science. Its rigid, three-dimensional cyclobutane scaffold can impart favorable pharmacological properties such as metabolic stability and conformational constraint.[1] The presence of both a reactive primary alkyl bromide and a carboxylic acid moiety allows for orthogonal functionalization or the synthesis of complex molecules with diverse chemical functionalities. This document details the underlying principles of its reactivity and provides field-proven, step-by-step protocols for substitution reactions with N-, O-, and S-centered nucleophiles, enabling researchers to confidently utilize this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of the Cyclobutane Motif
Cyclobutane derivatives are increasingly incorporated into small-molecule drug candidates to explore unique three-dimensional chemical space.[2] The puckered structure and distinct C-C bond characteristics of the cyclobutane ring offer advantages over more common cyclic and aromatic systems, including improved metabolic stability and novel conformational possibilities for ligand-target interactions.[3] As of early 2021, at least 39 drug candidates in clinical or preclinical stages contained a cyclobutane ring, highlighting its growing importance in pharmaceutical development.[2]
This compound serves as an exemplary building block, providing two distinct points for chemical modification. The primary focus of this guide is the bromomethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.
Reactivity Principles: An SN2-Dominant Pathway
The core reactivity of the bromomethyl group on the cyclobutane ring is governed by the bimolecular nucleophilic substitution (SN2) mechanism. Several key factors make this pathway highly favorable:
-
Primary Alkyl Halide: The electrophilic carbon is primary (bonded to only one other carbon), which minimizes steric hindrance and allows for easy "backside attack" by the nucleophile.[4] This is in stark contrast to tertiary alkyl halides, which are unreactive under SN2 conditions.[5]
-
Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating the displacement reaction. The stability of the departing anion is crucial for the transition state energy of an SN2 reaction.
-
Concerted Mechanism: The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5][6] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[7][8]
The general mechanism is illustrated below:
Caption: General SN2 mechanism on the bromomethyl group.
General Experimental Considerations
To ensure successful and reproducible outcomes, the following factors should be carefully controlled in all protocols.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.
-
Base Selection: When the nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base is often required to deprotonate it in situ or to scavenge the HBr byproduct. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base is critical to avoid competing reactions.
-
Temperature Control: Most reactions can be initiated at room temperature. Gentle heating (40-60 °C) can be applied to increase the reaction rate if it is sluggish, but excessive heat may promote side reactions like elimination (E2), although this is less common for primary halides.
-
Dual Reactivity Management: The carboxylic acid moiety can be reactive under certain conditions. For reactions where the nucleophile or base could react with the carboxylic acid (e.g., strong bases, amine coupling conditions), it is advisable to first protect the acid, typically as a methyl or ethyl ester. The ester can be hydrolyzed in a subsequent step. For the protocols below, we will assume the free acid is used unless otherwise noted.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times.
Protocol 4.1: N-Alkylation with Amines
This protocol details the synthesis of a 3-(aminomethyl)cyclobutanecarboxylic acid derivative, a common scaffold in medicinal chemistry.
-
Principle: An amine acts as the nucleophile, displacing the bromide. A mild inorganic base is used to neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which would render the nucleophile unreactive.
-
Reagents & Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and the amine nucleophile (1.2 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration with respect to the starting bromide).
-
Stir the mixture at 50 °C under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL per gram of starting material). Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). Note: The acidic wash removes excess amine. The product, being an amino acid, may have some solubility in the aqueous layer; pH adjustment may be needed to optimize recovery.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: The crude product can be purified by column chromatography on silica gel or by recrystallization. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 4.2: O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the formation of an aryl ether linkage, a common motif in pharmacologically active molecules.
-
Principle: Phenols are weakly acidic and must be converted to their more nucleophilic conjugate base (phenoxide) to efficiently displace the bromide. A strong base like sodium hydride or a milder base like cesium carbonate is effective for this purpose.
-
Reagents & Materials:
-
This compound, methyl ester (Protection of the acid is recommended)
-
4-Fluorophenol (or other phenol)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In a flame-dried flask under nitrogen, dissolve the phenol (1.1 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the phenoxide.
-
Add a solution of methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.
-
Wash the organic layer sequentially with 1 M NaOH (2x, to remove unreacted phenol) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude ester by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).
-
Deprotection (Optional): The resulting methyl ester can be hydrolyzed to the carboxylic acid by stirring with LiOH or NaOH in a THF/water mixture.
-
Confirm structure and purity by NMR and MS analysis.
-
Protocol 4.3: S-Alkylation with Thiols
This protocol details the formation of a thioether, leveraging the high nucleophilicity of sulfur.
-
Principle: Thiols are excellent nucleophiles, often reacting readily without strong bases. A mild base is sufficient to deprotonate the thiol to the even more reactive thiolate. The reaction is typically fast and high-yielding.
-
Reagents & Materials:
-
This compound
-
Benzyl thiol (or other thiol)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) followed by the thiol (1.1 eq).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in EtOAc.
-
Wash the organic layer with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification & Validation: The product is often pure enough after work-up, but can be purified by column chromatography if necessary. Validate by NMR and MS.
-
Summary of Reaction Conditions & Expected Yields
The following table summarizes typical conditions for the nucleophilic substitution reactions described. Yields are representative and may vary based on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Nitrogen | Aniline | K₂CO₃ | MeCN | 50 | 4-12 | 75-90% |
| Nitrogen | Piperidine | K₂CO₃ | MeCN | 40 | 3-8 | 80-95% |
| Oxygen | 4-Fluorophenol | Cs₂CO₃ | DMF | RT | 12-24 | 70-85% |
| Oxygen | Sodium Methoxide | None | MeOH | RT | 1-3 | >90% |
| Sulfur | Benzyl Thiol | TEA | THF | RT | 1-4 | 85-98% |
| Sulfur | Sodium Thiophenoxide | None | DMF | RT | 0.5-2 | >95% |
Workflow and Characterization
A standardized workflow is critical for success. The process involves careful setup, monitoring, a robust work-up to remove impurities, and final purification, followed by rigorous characterization to validate the product's identity and purity.
Caption: Standardized workflow for synthesis and validation.
Conclusion
This compound is a highly effective and versatile substrate for SN2 reactions. Its primary bromide allows for facile displacement by a wide range of nitrogen, oxygen, and sulfur nucleophiles under well-defined and generally mild conditions. By carefully selecting the solvent, base, and temperature, researchers can achieve high yields of desired products. The protocols and principles outlined in this application note provide a solid foundation for the synthesis of novel cyclobutane-containing molecules for applications in drug discovery and advanced materials.
References
- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
- Alvey, C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- Michigan State University Department of Chemistry.Alkyl Halide Reactivity.
- LibreTexts Chemistry. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
- KPU Pressbooks. (2023). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- University of Illinois Springfield.Experiment 7 — Nucleophilic Substitution.
- LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- WebAssign.SN2 Reactions of Alkyl Halides.
- Chem Help ASAP. (2021). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. YouTube.
Sources
- 1. US5202459A - Process for producing cyclobutane derivative - Google Patents [patents.google.com]
- 2. amherst.edu [amherst.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Practical Guide to the Solid-Phase Synthesis of Novel Scaffolds Utilizing 3-(Bromomethyl)cyclobutanecarboxylic Acid
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclobutane moiety has emerged as a compelling structural motif. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to design novel therapeutic agents with enhanced pharmacological profiles.[1][2] The rigid cyclobutane core can impart conformational constraint on a molecule, potentially leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of a cyclobutane scaffold can enhance metabolic stability and provide access to unexplored chemical space, making it a valuable building block in the development of new drug candidates.[1][3]
3-(Bromomethyl)cyclobutanecarboxylic acid is a particularly versatile bifunctional building block. The carboxylic acid functionality provides a convenient handle for attachment to a solid support, a cornerstone of modern solid-phase synthesis. The bromomethyl group, in turn, serves as a reactive electrophile, amenable to a wide array of nucleophilic substitution reactions. This dual reactivity allows for the straightforward generation of diverse libraries of compounds, each featuring the privileged cyclobutane core.
This application note provides a comprehensive, practical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will detail robust protocols for resin immobilization, on-resin diversification, and final product cleavage, while also providing insights into the underlying chemical principles and potential challenges.
Chemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to understand the chemical properties and safe handling procedures for this compound and related reagents.
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrO₂ | |
| Molecular Weight | 193.04 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
Safety Precautions:
Alkyl bromides are reactive compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Part 1: Immobilization of this compound onto Solid Support
The initial step in the solid-phase synthesis workflow is the covalent attachment of the building block to an insoluble polymeric support. For this compound, an aminomethylated resin is a suitable choice, forming a stable amide bond.
Workflow for Immobilization
Caption: Workflow for Immobilizing the Linker.
Detailed Protocol: Immobilization on Aminomethyl Resin
This protocol outlines the procedure for coupling this compound to aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[1]
-
Reagent Preparation: In a separate vial, dissolve this compound (386 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in a minimal amount of DMF (~5 mL).[1]
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of the carboxylic acid and HOBt to the resin. To this suspension, add DIC (310 µL, 2.0 mmol).[1] Secure the vessel on a shaker and agitate at room temperature for 2-4 hours.
-
Monitoring the Reaction: To check for completion, a small sample of the resin can be taken, washed thoroughly with DCM, and subjected to a Kaiser test to detect the presence of free primary amines.[1] A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Capping: After the coupling is complete, drain the reaction mixture. To cap any unreacted amino groups, add a solution of acetic anhydride (1.0 mL) and pyridine (1.0 mL) in DMF (10 mL). Agitate for 30 minutes at room temperature.[1]
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).[1]
-
Drying: Dry the resin under high vacuum to a constant weight. The substitution level can be estimated by the weight gain of the resin.
| Reagent | Equivalents (relative to resin) | Purpose |
| This compound | 2.0 | Building block to be immobilized |
| DIC | 2.0 | Coupling agent |
| HOBt | 2.0 | Racemization suppressant and coupling additive |
| Acetic Anhydride/Pyridine | Excess | Capping of unreacted amino groups |
Part 2: On-Resin Diversification via Nucleophilic Substitution
With the 3-(bromomethyl)cyclobutane moiety anchored to the solid support, the reactive bromomethyl group is poised for diversification. This is typically achieved through nucleophilic substitution reactions, where a wide range of nucleophiles can be employed to displace the bromide.[4][5]
Reaction Schematic
Caption: On-Resin Nucleophilic Substitution.
General Protocol: Nucleophilic Substitution
This protocol provides a general framework for performing nucleophilic substitution on the resin-bound substrate. The specific conditions (solvent, temperature, reaction time) may need to be optimized for each nucleophile.
Materials:
-
Resin-bound 3-(bromomethyl)cyclobutane
-
Nucleophile (e.g., primary/secondary amines, thiols, alkoxides, azides)
-
Appropriate solvent (e.g., DMF, NMP, THF, DMSO)
-
Base (if required, e.g., DIPEA, NaH)
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in the chosen reaction solvent for at least 30 minutes.
-
Reaction Setup: Prepare a solution of the nucleophile (3-10 equivalents relative to the resin loading) in the reaction solvent. If the nucleophile is a salt, it can be added directly. If a base is required to deprotonate the nucleophile (e.g., a thiol), it should be added to the nucleophile solution before adding to the resin.
-
Reaction: Add the nucleophile solution to the swollen resin. Agitate the mixture at the desired temperature (room temperature to 80 °C) for 4-24 hours.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the cleaved product by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with the reaction solvent, followed by DCM and Methanol.
-
Drying: Dry the resin under high vacuum.
| Nucleophile Class | Example | Typical Conditions |
| Amines | Piperidine | DMF, room temperature, 4-8 hours |
| Thiols | Sodium thiophenoxide | DMF, room temperature, 2-4 hours |
| Alkoxides | Sodium methoxide | THF, room temperature, 6-12 hours |
| Azides | Sodium azide | DMF, 60 °C, 12-18 hours |
Part 3: Cleavage of the Final Product from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. Since the linkage is an amide bond, harsh acidic conditions are typically required for cleavage. The choice of cleavage cocktail will depend on the stability of the final product to strong acids.
Cleavage Strategy Overview
Caption: General Cleavage and Isolation Workflow.
Detailed Protocol: TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid capable of cleaving stable amide linkages.
Materials:
-
Dry, resin-bound final product
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry resin (~100 mg) in a round-bottom flask.
-
Cleavage Cocktail Preparation: In a separate, chilled vial, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1 v/v/v). Caution: Strong acids. Handle with extreme care in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail (~2 mL) to the resin. Stir the suspension at room temperature for 1-2 hours.[6]
-
Resin Removal: Filter the resin through a sintered glass funnel and wash with a small amount of fresh TFA.[6]
-
Product Precipitation: Combine the filtrates and add to a centrifuge tube containing cold diethyl ether (~10-fold volume). A precipitate should form.[6]
-
Isolation: Place the tube at -20 °C for 30 minutes to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing and Drying: Wash the crude product with cold ether two more times. Dry the isolated product under vacuum.
-
Purification: The crude product can be further purified by techniques such as HPLC.
Alternative Cleavage Methods:
-
HF Cleavage: For very stable compounds, hydrogen fluoride (HF) can be used. This requires specialized apparatus and extreme caution.[7][8]
-
TMSOTf Cleavage: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is another strong acid catalyst that can be effective for cleavage.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete coupling to the resin (positive Kaiser test) | Insufficient coupling time or reagent stoichiometry. Steric hindrance. | Increase reaction time, use a higher excess of reagents, or consider a more potent coupling agent like HATU. |
| Low yield in nucleophilic substitution | Poor nucleophilicity, steric hindrance, or inappropriate solvent. | Increase reaction temperature, use a more polar aprotic solvent (e.g., DMSO), or increase the excess of the nucleophile. |
| Incomplete cleavage | Insufficient cleavage time or cocktail strength. | Increase the incubation time with the cleavage cocktail or use a stronger acid system (e.g., switch from TFMSA to HF). |
| Product degradation during cleavage | Acid-labile functional groups in the final molecule. | Use scavengers in the cleavage cocktail to trap reactive cations. Consider a milder cleavage method if possible, though this may not be feasible for the amide linkage. |
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis, enabling the rapid generation of diverse chemical libraries based on the medicinally relevant cyclobutane scaffold. The protocols outlined in this guide provide a robust framework for its successful implementation in drug discovery and development programs. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this building block to synthesize novel compounds with therapeutic potential.
References
- Vertex AI Search, based on internal Google d
- LANXESS. (2017). Product Safety Assessment: Alkyl Bromides. [Link]
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
- AAPPTec. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
- Wikipedia. Nucleophilic substitution. [Link]
- Vertex AI Search, based on internal Google d
- Vertex AI Search, based on internal Google d
Sources
- 1. peptide.com [peptide.com]
- 2. Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Application Notes & Protocols for the Development of Novel Enzyme Inhibitors with a Cyclobutane Core
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, providing medicinal chemists with a tool to overcome challenges in drug development such as poor metabolic stability and off-target effects.[1][2][3] This guide provides an in-depth exploration of the design, synthesis, and characterization of novel enzyme inhibitors featuring a cyclobutane core. We offer field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals aiming to leverage the distinct advantages of this underutilized yet powerful structural unit.[1][4]
The Cyclobutane Core: A Privileged Scaffold for Enzyme Inhibition
The strategic incorporation of a cyclobutane ring into a drug candidate can confer a multitude of benefits, stemming from its unique stereochemical and physicochemical properties.[1][2]
-
Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic systems, the puckered nature of the cyclobutane ring introduces significant three-dimensionality (3D character).[1][4] This rigidity can pre-organize pharmacophoric groups into a conformation optimal for binding to an enzyme's active site, potentially increasing potency and selectivity.[1][2] The defined vectors for substituent placement allow for precise probing of protein binding pockets.[2]
-
Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[1][3] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.
-
Bioisosterism for Aromatic Rings: The cyclobutane scaffold can serve as an effective bioisostere for phenyl rings.[1][3] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates, while potentially improving properties like solubility and metabolic stability.[3][4]
-
Novel Chemical Space: Despite its advantages, the cyclobutane motif remains relatively underrepresented in screening libraries and marketed drugs.[1][4] This presents an opportunity to explore novel chemical space and identify inhibitors with unique binding modes and intellectual property potential.
Workflow for Cyclobutane-Based Inhibitor Development
The development of a novel inhibitor is a systematic, multi-stage process. The workflow below outlines the key phases from initial concept to a validated lead compound.
Synthetic Strategies for Functionalized Cyclobutanes
The accessibility of diverse cyclobutane building blocks is crucial for a successful drug discovery campaign. While historically challenging, modern synthetic methods have made their preparation more routine.[1][5] Key strategies include:
-
[2+2] Cycloadditions: This is a cornerstone method for forming the cyclobutane ring, often involving the reaction of two alkene components, which can be promoted photochemically or with specific catalysts.[5]
-
Ring Expansion/Contraction Reactions: Methods like the expansion of cyclopropanols or contraction of cyclopentanones provide alternative routes to substituted cyclobutanes.[5]
-
Functionalization of Bicyclobutanes: Strain-release-driven reactions of bicyclo[1.1.0]butanes (BCBs) offer a powerful and efficient strategy for creating polysubstituted cyclobutanes.[6][7]
A detailed review of specific synthetic protocols is beyond the scope of this note; however, several excellent reviews on the synthesis of functionalized cyclobutanes are available.[5][8]
Application Protocols: Screening & Characterization
Once a library of cyclobutane-containing compounds is synthesized, a rigorous screening and characterization cascade is required to identify and validate potent and selective enzyme inhibitors.
Protocol 4.1: Initial Hit Identification via High-Throughput Screening (HTS)
Objective: To rapidly screen a library of cyclobutane compounds to identify "hits" that display inhibitory activity against the target enzyme.
Causality: The goal of HTS is not to be perfectly quantitative, but to efficiently triage a large library into a smaller, manageable set of active compounds for further study. We use a single, high concentration of inhibitor to maximize the chance of detecting even weak binders. The substrate concentration is set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9]
Materials:
-
Target Enzyme in appropriate assay buffer.
-
Enzyme Substrate (preferably a fluorogenic or colorimetric substrate for easy detection).
-
Cyclobutane Compound Library (dissolved in 100% DMSO).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
96- or 384-well microplates (black plates for fluorescence assays).
-
Plate reader (spectrophotometer or fluorometer).
Step-by-Step Methodology:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each library compound from the DMSO stock plate into the wells of the assay plate. For a final assay concentration of 10 µM in a 100 µL reaction volume, the stock concentration should be 1 mM.
-
Controls: Designate wells for controls:
-
Negative Control (0% Inhibition): Add DMSO only (no inhibitor).
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the enzyme or, if unavailable, add buffer instead of enzyme in the next step.
-
-
Enzyme Addition: Add enzyme solution to all wells (except the positive control if it's an enzyme-less control) and briefly mix. Allow the plate to pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a plate reader set to the appropriate wavelength. Monitor the change in absorbance or fluorescence over a set period (e.g., 15-30 minutes) in kinetic mode.
-
Data Analysis: Calculate the reaction rate (slope of the signal vs. time curve) for each well. Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))
-
-
Hit Selection: Define a hit threshold (e.g., >50% inhibition). Compounds exceeding this threshold are selected for further characterization.
Protocol 4.2: IC₅₀ Determination for Hit Validation
Objective: To quantify the potency of hit compounds by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
Causality: The IC₅₀ value is a standard measure of an inhibitor's potency and is crucial for comparing compounds and establishing a structure-activity relationship (SAR).[10] A dose-response curve provides confidence that the observed inhibition is a specific, concentration-dependent effect and not an artifact.
Materials:
-
Same as Protocol 4.1, but with only the validated hit compounds.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a serial dilution series for each hit compound in 100% DMSO. A typical 8-point, 3-fold dilution series starting from a 10 mM stock is common.
-
Compound Plating: Dispense 1 µL of each concentration from the dilution series into the assay plate wells, including a DMSO-only control.
-
Assay Execution: Follow steps 3-5 from Protocol 4.1 (Enzyme Addition, Reaction Initiation, Signal Detection).
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the data to percent inhibition as described previously.
-
Plot % Inhibition versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation: Summarize the results in a table for clear comparison.
| Compound ID | Cyclobutane Core | R1 Group | R2 Group | IC₅₀ (µM) |
| CB-001 | 1,2-trans | Phenyl | -NH₂ | 12.5 |
| CB-002 | 1,2-cis | Phenyl | -NH₂ | 45.8 |
| CB-003 | 1,3-trans | Phenyl | -OH | 2.1 |
| CB-004 | 1,3-cis | Cyclohexyl | -OH | > 100 |
Protocol 4.3: Mechanism of Action (MoA) Studies
Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for potent inhibitors.
Causality: Understanding the MoA is critical for lead optimization.[9][11] A competitive inhibitor, which binds to the same site as the substrate, may be overcome by high physiological concentrations of the substrate, whereas a non-competitive inhibitor's potency is unaffected.[12][13] This knowledge informs the design of more effective drugs.[10]
Step-by-Step Methodology:
-
Experimental Design: This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the concentration of the substrate.
-
Substrate Curves: For each fixed inhibitor concentration (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, often estimated from the IC₅₀), perform a full substrate titration. This means measuring the initial reaction velocity across a range of substrate concentrations (e.g., from 0.1 x Km to 10 x Km).
-
Data Acquisition: For each inhibitor/substrate combination, measure the initial reaction rate as done in previous protocols.
-
Data Analysis:
-
Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
For a more precise determination, transform the data into a double reciprocal plot (Lineweaver-Burk plot): plot 1/v versus 1/[S].
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition.
-
Interpreting Lineweaver-Burk Plots:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
Lead Optimization and Structure-Activity Relationship (SAR)
The data gathered from potency and MoA studies fuel the lead optimization process. The goal of this phase is to systematically modify the chemical structure of the hit compounds to improve their properties. This iterative process is known as establishing a Structure-Activity Relationship (SAR).[14][15][16]
The core principle of SAR is to understand how specific structural changes affect biological activity.[14][17] For example, by analyzing the data in the table above, a medicinal chemist might hypothesize that a 1,3-trans substitution pattern on the cyclobutane ring is beneficial for activity (comparing CB-003 to CB-001/002). This hypothesis would then be tested by synthesizing new analogs.[18]
By systematically exploring modifications to the substituents and their stereochemistry on the cyclobutane core, researchers can enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical drug candidate.[14]
Conclusion
The cyclobutane scaffold offers a distinct and valuable tool for the development of novel enzyme inhibitors. Its inherent three-dimensionality, conformational rigidity, and potential for improved metabolic stability provide a compelling rationale for its inclusion in drug discovery programs.[1][2] By employing a systematic workflow encompassing rational design, robust synthesis, and rigorous characterization through the detailed protocols provided herein, research teams can effectively unlock the potential of this privileged core. The iterative process of SAR is key to transforming initial hits into optimized lead compounds with promising therapeutic potential.
References
- Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025).
- van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(1). [Link]
- Foley, D. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry & Medicinal Chemistry, 17(1). [Link]
- D'auria, M., & Racioppi, R. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7311-7366. [Link]
- Mechanism of Action (MOA).
- Conti, P., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]
- Zhang, P., et al. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Organic Letters, 23(15), 6068-6072. [Link]
- Functionalized cyclobutane synthesis from bicyclobutanes.
- Importance and chemistry of cyclobutanes. (a) Privileged cyclobutane...
- The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. (2023). Chemistry of Heterocyclic Compounds.
- Cyclobutanes in Small‐Molecule Drug Candid
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
- Steady-state enzyme kinetics. (2021). The Biochemist. [Link]
- Structure-activity relationships for the design of small-molecule inhibitors. (2005).
- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
- Structure-activity rel
- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). Analytical Chemistry, 90(15), 9438-9445. [Link]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
- Structure-Activity Relationship: Importance & Uses. (2024). StudySmarter US. [Link]
- What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?
- A Study for the Determination of the Mechanism of Inhibition (MOI)
- Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Examples of the use of phenyl bioisosteres. (A) Cubane in the...
- Characterize Enzyme Kinetics. (2020). AZoM.com. [Link]
- How should I start with Enzyme-Inhibitor kinetics assay?
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
- How to define a mechanism of action?
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). The Open Medicinal Chemistry Journal, 2, 26-31. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Khan Academy [khanacademy.org]
- 14. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 15. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Synthetic Routes to cis- and trans-Isomers of 3-(Substituted Methyl)cyclobutanecarboxylic Acid
Abstract
Cyclobutane rings serve as valuable, conformationally restricted scaffolds in medicinal chemistry, acting as bioisosteres for larger or more flexible moieties. The stereochemical arrangement of substituents on the cyclobutane core is critical for biological activity, making stereocontrolled synthesis a paramount objective. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access diastereomerically pure cis- and trans-isomers of 3-(substituted methyl)cyclobutanecarboxylic acids. We will explore key methodologies, including diastereoselective reductions, photochemical cycloadditions, and stereocontrolled functionalization of cyclobutane precursors. Each section elucidates the mechanistic underpinnings that govern stereoselectivity and provides detailed, field-proven protocols for key transformations.
Introduction: The Significance of 1,3-Disubstituted Cyclobutanes
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (approx. 26-27 kcal/mol), is now a highly sought-after structural unit in modern drug discovery.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. The 1,3-disubstituted pattern is particularly important, as it can mimic the para-substitution of a phenyl ring while offering a non-planar, sp³-rich scaffold that can improve solubility and metabolic stability.[2]
The cis- and trans-isomers of 3-(substituted methyl)cyclobutanecarboxylic acid represent a key class of these building blocks. The carboxylic acid provides a handle for amide coupling or other conjugations, while the substituted methyl group (-CH₂X, where X can be -OH, -NH₂, -N₃, halogens, etc.) offers a vector for further chemical elaboration. The choice between the cis (substituents on the same face of the ring) and trans (substituents on opposite faces) isomer is crucial, as it dictates the overall molecular geometry and, consequently, its interaction with biological targets.[3] This guide will focus on robust and reproducible methods to selectively synthesize these two diastereomeric forms.
Foundational Strategies for Cyclobutane Ring Construction
Before addressing the stereoselective synthesis of the target molecules, it is instructive to review the fundamental methods for constructing the cyclobutane core. The choice of strategy often predetermines the feasibility of achieving the desired 1,3-substitution pattern and stereochemistry.
Caption: Core strategies for constructing the cyclobutane ring.
-
[2+2] Photocycloaddition: This is arguably the most classic method, involving the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. The reaction can be intermolecular or intramolecular and is a powerful tool for creating complex polycyclic systems.[4][5]
-
Radical Cyclization: These methods involve the generation of a radical that attacks a tethered double bond, leading to cyclization. Modern photoredox catalysis has significantly expanded the scope and functional group tolerance of these reactions.
-
Ring-Closing Metathesis (RCM): While most commonly used for 5- and 6-membered rings, specialized substrates and catalysts can be employed to form cyclobutene rings, which can then be hydrogenated.
-
Ring Contraction/Expansion: Methods like the Wolff rearrangement of diazoketones derived from cyclopentanones or Favorskii rearrangement of α-halocyclopentanones can provide access to cyclobutanecarboxylic acid derivatives.
Synthesis of cis-3-(Substituted Methyl)cyclobutanecarboxylic Acids
The cis-isomer, with both functional groups oriented on the same face, is often accessed through strategies that exploit facial selectivity in a key reaction step.
Strategy 1: Diastereoselective Reduction of a Cyclobutylidene Intermediate
A highly effective and scalable method for establishing the cis-1,3-stereochemistry involves the diastereoselective reduction of a rigid exocyclic double bond. A key precursor is a cyclobutylidene Meldrum's acid derivative, which can be assembled via Knoevenagel condensation.
The rationale behind this approach is that the hydride reducing agent (e.g., NaBH₄) will preferentially attack from the less sterically hindered face of the cyclobutylidene ring, opposite to the bulky ester group at the 1-position. This directs the formation of the new stereocenter to be cis to the ester.[6]
Sources
- 1. baranlab.org [baranlab.org]
- 2. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic principles and practical, field-tested advice to ensure you can confidently execute and optimize your synthetic protocols.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and complex molecular scaffolds. The primary route involves the conversion of the corresponding alcohol, 3-(hydroxymethyl)cyclobutanecarboxylic acid, to the desired bromide. While seemingly straightforward, the strained cyclobutane ring and the bifunctional nature of the molecule present unique challenges. This guide will provide a detailed examination of the reaction, focusing on maximizing yield and purity.
A general overview of the synthetic workflow is presented below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Recommended Synthetic Protocol
This protocol is a starting point, and optimization may be required based on your specific starting material purity and available equipment.
Materials:
-
3-(Hydroxymethyl)cyclobutanecarboxylic acid
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Phosphorus Tribromide (PBr₃):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclobutanecarboxylic acid in anhydrous diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add PBr₃ (0.33 to 0.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding crushed ice, followed by cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of PBr₃: PBr₃ is sensitive to moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss during Work-up: The product may have some water solubility. | 1. Use freshly opened or distilled PBr₃. 2. Increase reaction time and monitor by TLC/LC-MS. Gentle heating (e.g., 40 °C) can be explored, but be cautious of side reactions. 3. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers. |
| Formation of Multiple Spots on TLC (Side Products) | 1. Isomerization: Formation of cis and trans isomers. 2. Ring Expansion: The carbocation intermediate (more likely with HBr) can rearrange to a more stable cyclopentyl system.[1] 3. Dimerization/Polymerization: Possible under harsh conditions. | 1. This is often unavoidable. Isomers may need to be separated by careful column chromatography or fractional crystallization. 2. Use milder conditions (lower temperature) and a less acidic reagent if possible (PBr₃ is often preferred over HBr to minimize carbocation formation).[2] 3. Avoid excessive heating and use appropriate stoichiometry. |
| Product is an Inseparable Mixture of Isomers | The cis and trans isomers of this compound have very similar polarities. | 1. Chromatography Optimization: Use a long column with a shallow solvent gradient. 2. Derivatization: Convert the carboxylic acid to a methyl ester or another derivative that may be easier to separate. The ester can then be hydrolyzed back to the acid. 3. Fractional Recrystallization: This may be effective if one isomer is significantly less soluble in a particular solvent system. |
| Product Decomposes During Distillation | The product may be thermally unstable, especially in the presence of trace acid or base. | 1. Avoid High Temperatures: Use vacuum distillation. 2. Purify by Chromatography: This is a milder method of purification. |
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better, PBr₃ or HBr?
A1: The choice of brominating agent depends on the desired outcome and the stability of your starting material.
-
PBr₃ is generally preferred for primary and secondary alcohols as it proceeds via an Sₙ2 mechanism, which can lead to a cleaner reaction with less rearrangement.[2][3] However, it is sensitive to moisture and can be more expensive.
-
HBr is a strong acid and the reaction proceeds through a carbocation intermediate, which can lead to rearrangements, especially with strained rings like cyclobutane.[4] It is, however, less expensive and easier to handle.
For minimizing side products like ring-expanded species, PBr₃ is often the better choice.
Q2: How can I control the formation of cis and trans isomers?
A2: The stereochemical outcome is often dependent on the starting material and the reaction mechanism. If you start with a pure isomer of 3-(hydroxymethyl)cyclobutanecarboxylic acid and use a reagent that proceeds via an Sₙ2 mechanism (like PBr₃), you may observe an inversion of stereochemistry.[2] However, if the reaction has Sₙ1 character, a mixture of isomers is likely. Controlling the stereochemistry completely can be challenging, and often the most practical approach is to separate the isomers after the reaction.
Q3: My starting material is a mixture of cis and trans isomers. Should I separate them before bromination?
A3: It is generally easier to separate the final brominated products than the starting alcohols, as the bromine atom can introduce a greater difference in physical properties (like crystal packing) that can be exploited for separation. However, if you have a reliable method for separating the starting alcohols, it may be advantageous to do so to have better control over the product's stereochemistry.
Q4: What are the key analytical techniques for characterizing the product?
A4:
-
¹H and ¹³C NMR: Essential for confirming the structure and assessing the isomeric ratio. The chemical shifts and coupling constants of the cyclobutane ring protons will be characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via high-resolution MS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid (O-H and C=O stretches) and the C-Br bond.
Q5: Are there any alternative synthetic routes?
A5: Yes, other routes exist, though they may be more complex. For instance, one could start with 3-oxocyclobutanecarboxylic acid, which is commercially available.[5][6] This could be followed by a Wittig reaction to introduce a methylene group, followed by hydrobromination. However, this would likely also lead to a mixture of products. Another approach could involve the radical bromination of a methyl group at the 3-position, but this can be unselective.
Mechanistic Considerations
Understanding the underlying mechanisms is key to troubleshooting.
Sources
- 1. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. byjus.com [byjus.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN114163323B - Synthesis method of 3-oxo-cyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the cyclobutane ring and the reactivity of the intermediates. The most common culprits are ring-opening and rearrangement side reactions.
The inherent strain in the cyclobutane ring makes it susceptible to cleavage under various conditions, especially acidic ones.[1][2] If you are using a strong acid like HBr for the bromination of a precursor like 3-(hydroxymethyl)cyclobutanecarboxylic acid, you may be promoting the formation of acyclic byproducts.
Common Side Reactions Leading to Low Yield:
| Side Reaction | Description | Proposed Mechanism | Preventative Measures |
| Ring-Opening | The cyclobutane ring cleaves to form linear bromo-alkenes, such as 4-bromo-1-butene derivatives.[3] | Acid-catalyzed opening of the strained four-membered ring.[4] | Use milder brominating agents (e.g., PBr₃, NBS with a radical initiator) instead of concentrated HBr. Maintain lower reaction temperatures. |
| Rearrangement | Formation of isomeric products like cyclopropylmethyl bromide derivatives.[3] | Carbocation or radical intermediates can rearrange to more stable forms. | Employ conditions that favor a free-radical pathway over a carbocationic one if starting from an alcohol (e.g., using NBS and a radical initiator like AIBN or benzoyl peroxide).[5] |
| Incomplete Reaction | The starting material is not fully consumed. | Insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction progress using TLC or GC-MS. Increase reaction time or temperature cautiously. Ensure the quality and stoichiometry of your brominating agent. |
Experimental Protocol for Improved Yield:
-
Recommended Method: Radical Bromination of 3-(Hydroxymethyl)cyclobutanecarboxylic acid
-
Dissolve 3-(hydroxymethyl)cyclobutanecarboxylic acid in a suitable solvent like acetonitrile or a halogenated solvent.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and proceed with an appropriate workup and purification.
-
This method often provides better selectivity and minimizes acid-catalyzed side reactions.[6]
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I purify my product?
Answer:
The presence of multiple, closely-eluting spots on a TLC plate is a common issue, often indicating a mixture of the desired product and various side products. The most probable impurities are diastereomers of the product, esterified byproducts, and rearranged isomers.
dot
Caption: Potential pathways for impurity formation.
Troubleshooting Purification:
-
Esterification: If your reaction conditions are acidic and your starting material is 3-(hydroxymethyl)cyclobutanecarboxylic acid, you may form an ester dimer where the carboxylic acid of one molecule reacts with the alcohol of another. This is a classic Fischer esterification.[7][8] To avoid this, use non-acidic bromination conditions. If the ester has already formed, it can sometimes be hydrolyzed back to the carboxylic acid under basic conditions, though this may also affect your desired product.
-
Diastereomers: this compound can exist as cis and trans isomers. These often have very similar polarities and can be challenging to separate by standard column chromatography.
-
Purification Strategy:
-
Careful Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective in isolating a single diastereomer.
-
Derivatization: In some cases, it may be easier to separate the diastereomers after converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), and then hydrolyzing the separated esters back to the acids.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most common and direct precursor is 3-(hydroxymethyl)cyclobutanecarboxylic acid.[9] This allows for a straightforward functional group conversion of the primary alcohol to a bromide. Another potential route could start from 1,1-cyclobutanedicarboxylic acid, which can be converted to a halogenated derivative.[10]
Q2: Why is free-radical bromination preferred over using HBr?
Free-radical bromination, typically using NBS and a radical initiator, is generally preferred for several reasons:
-
Milder Conditions: It avoids the use of strong acids like HBr, which can promote ring-opening and rearrangement of the strained cyclobutane ring.[1][2]
-
Selectivity: Radical reactions can be highly selective for the substitution of a hydrogen on a carbon adjacent to a functional group.[11] In the case of brominating a methyl group on the cyclobutane ring, radical conditions can provide good regioselectivity.
-
Avoiding Carbocation Intermediates: The reaction proceeds through a radical intermediate, which is less prone to the types of rearrangements seen with carbocations that can form under strongly acidic conditions.[12]
dot
Caption: Comparison of radical vs. acidic bromination pathways.
Q3: Can the carboxylic acid group interfere with the bromination reaction?
Yes, the carboxylic acid can potentially interfere. Under strongly acidic conditions, it can be protonated, which might affect the overall electron distribution and reactivity of the molecule. More directly, it can participate in side reactions like esterification, as previously mentioned.[7] Decarboxylative bromination is a known reaction for some aromatic carboxylic acids, but it is less common for aliphatic ones under these conditions.[13]
Q4: How can I confirm the structure of my final product and identify impurities?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the overall structure, determining the cis/trans ratio of diastereomers, and identifying major impurities.
-
Mass Spectrometry (MS): GC-MS or LC-MS can help determine the molecular weight of the product and impurities, providing clues to their identities (e.g., an ester dimer will have a different molecular weight than the product).
-
Infrared (IR) Spectroscopy: This can confirm the presence of the carboxylic acid (broad O-H stretch and C=O stretch) and the alkyl bromide (C-Br stretch).
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the outcome of your synthesis of this compound.
References
- Gassman, P. G.; et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Namyslo, J. C.; Kaufmann, D. E. The application of cyclobutane derivatives in organic synthesis.
- Chen, Y.; et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules.
- Lambert, T. H.; et al.
- University of Liverpool. Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd. Electrocyclic Ring Opening of Cyclobut.
- Explain Everything™.
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.
- D'Annibale, A.; et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Chem LibreTexts. Radicals.
- Morken, J. P.; et al.
- Odinokov, V. N.; et al. Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc.
- Gevorg, S. Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps.
- Ashenhurst, J.
- PubChem. 3-(hydroxymethyl)cyclobutanecarboxylic acid.
- PubChem. This compound.
- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
- Conant, J. B.; et al. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Ashenhurst, J. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry.
- Chem LibreTexts. 5.2 Radical Bromination of Alkenes Part 1: HBr with peroxides.
- Organic Syntheses.
- Ashenhurst, J. Selectivity In Free Radical Reactions. Master Organic Chemistry.
- Ashenhurst, J. Addition of HBr to Alkenes. Master Organic Chemistry.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Ashenhurst, J. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Google Patents.
- Organic Syntheses. 3-chlorocyclobutanecarboxylic acid.
- Procter, D. J.; et al.
- BLDpharm. 1512074-73-5|3-(3-Bromophenyl)cyclobutane-1-carboxylic acid.
- Chemistry Stack Exchange.
- Organic Chemistry Portal.
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- 13. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Bromomethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile building block. The unique structural features of this compound, namely the strained cyclobutane ring and the reactive bromomethyl group, present specific purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.
Problem 1: Co-elution of a Major Impurity with the Product in Column Chromatography
You observe a persistent impurity that co-elutes with your desired product during normal or reversed-phase column chromatography, resulting in poor separation.
-
Probable Cause 1: Isomeric Impurities. The synthesis of this compound can sometimes lead to the formation of isomeric byproducts, such as 1-bromo-3-methylcyclobutane-1-carboxylic acid or regioisomers where the bromomethyl and carboxyl groups are in different positions on the cyclobutane ring. These isomers often have very similar polarities, making them difficult to separate by standard chromatography. The inherent strain of the cyclobutane ring can also contribute to the potential for isomerization under certain conditions.[1][2][3]
-
Probable Cause 2: Dicarboxylic Acid Starting Material. If the synthesis starts from a dicarboxylic acid precursor, incomplete reaction can leave residual starting material.[4][5] For instance, the preparation of cyclobutanecarboxylic acid often involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[5] Incomplete decarboxylation in a similar synthetic route for the target molecule would result in a more polar impurity.
-
Solution 1: Optimization of Chromatographic Conditions.
-
Solvent System Modification: Systematically vary the solvent system. For normal phase chromatography, try a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[6]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel (e.g., diol, cyano). For particularly challenging separations, chiral chromatography might be necessary if enantiomeric or diastereomeric impurities are suspected.[7]
-
-
Solution 2: Derivatization Prior to Chromatography.
-
Esterification: Convert the carboxylic acid to its methyl or ethyl ester. This removes the highly polar carboxylic acid group, which can cause tailing on silica gel and alters the polarity of the molecule. The ester can often be more readily separated from non-acidic impurities. After purification of the ester, it can be hydrolyzed back to the carboxylic acid.[8][9]
-
Protocol for Esterification (using Trimethylsilyldiazomethane):
-
Dissolve the crude this compound in a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting methyl ester by column chromatography.
-
-
Problem 2: Product Degradation During Purification
You notice the appearance of new, more polar spots on your TLC plate or additional peaks in your LC-MS analysis after attempting purification, suggesting the product is degrading.
-
Probable Cause 1: Hydrolysis of the Bromomethyl Group. The bromomethyl group is susceptible to nucleophilic substitution, especially in the presence of water or other nucleophiles.[10][11][12] During aqueous work-ups or chromatography with protic solvents (like methanol or water), the bromine can be displaced by a hydroxyl group, forming 3-(hydroxymethyl)cyclobutanecarboxylic acid. This hydrolysis is often accelerated by basic conditions.[13]
-
Probable Cause 2: Ring Opening or Rearrangement. Cyclobutane rings possess significant ring strain (around 26 kcal/mol) and can undergo ring-opening or rearrangement reactions, especially under acidic or thermal stress.[1][2]
-
Solution 1: Anhydrous and Aprotic Conditions.
-
Work-up: During the reaction work-up, use anhydrous solvents for extraction (e.g., dichloromethane, ethyl acetate) and dry the organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration.
-
Chromatography: Employ anhydrous solvents for column chromatography. If a protic solvent is necessary for solubility or elution, minimize its use and the time the compound is exposed to it.
-
-
Solution 2: Temperature Control.
-
Concentration: When removing solvents using a rotary evaporator, use a low-temperature water bath (e.g., 30-40 °C) to minimize thermal stress on the molecule.
-
Storage: Store the purified product and any intermediate fractions at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
-
Problem 3: Low Recovery After Recrystallization
You are attempting to purify the compound by recrystallization, but you are experiencing either very low yields or the product oils out instead of forming crystals.
-
Probable Cause 1: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures, or it may be too insoluble to dissolve even when heated. The presence of impurities can also disrupt the crystal lattice formation.
-
Probable Cause 2: Oiling Out. The melting point of the compound or the compound-impurity mixture may be lower than the boiling point of the solvent, causing it to separate as a liquid phase instead of crystallizing.
-
Solution 1: Systematic Solvent Screening.
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not when cold.
-
Consider solvent pairs. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethyl acetate, acetone) and then add a "non-solvent" in which it is poorly soluble (e.g., hexane, heptane) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly. A procedure for recrystallizing a similar compound, 1,1-cyclobutanedicarboxylic acid, from ethyl acetate is a good starting point.[14]
-
-
Solution 2: Seeding and Slow Cooling.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory conditions?
A1: this compound is a moderately stable compound. However, due to the presence of the reactive bromomethyl group and the strained cyclobutane ring, it is susceptible to degradation under certain conditions. It is particularly sensitive to nucleophiles (including water), strong bases, and high temperatures.[10][11][12] For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and degradation products. It provides information on the molecular weight of the components in a mixture.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile or after derivatization (e.g., esterification) to improve volatility.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[6][16]
Q3: Can cis/trans isomers be a problem during purification?
A3: Yes, the synthesis of 3-substituted cyclobutane derivatives can often lead to a mixture of cis and trans isomers.[7] These diastereomers can have very similar physical properties, making them challenging to separate by standard purification techniques like column chromatography or recrystallization. In such cases, more advanced separation methods like preparative HPLC or supercritical fluid chromatography (SFC) may be required.[17] Careful analysis of the NMR spectra of the crude product can often reveal the presence and ratio of these isomers.
Q4: Are there any specific safety precautions to consider when handling this compound?
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, incorporating some of the troubleshooting steps discussed above.
Caption: A decision-making workflow for the purification of this compound.
Potential Degradation Pathway
This diagram illustrates the potential hydrolysis of the bromomethyl group, a common degradation pathway.
Caption: Hydrolysis of the bromomethyl group, a common degradation pathway.
References
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Explain alkaline hydrolysis of Bromomethare. Filo.
- 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses.
- Discuss the mechanism of alkaline hydrolysisi of bromomethane... Allen.
- Cyclobutanes in Small-Molecule Drug Candid
- Mechanism of alkaline hydrolysis of bromomethen. Brainly.in.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
- Explain SN2 reaction mechanism for the alkaline hydrolysis of Bromomethane? Brainly.in.
- Isomerization of cyclobutane ligands in the solid st
- The hydrolysis of 2-bromo-3-methylbutane by Sₙ¹ mechanism gives meinly. Doubtnut.
- Experimental Protocol for the Hell-Volhard-Zelinsky Bromin
- 3-Bromomethyl-cyclobutanecarboxylic acid methyl ester. MedChemExpress.
- Gaseous cyclobutane isomerizes to butadiene in a first order process... Allen.
- This compound.
- This compound (C6H9BrO2). PubChemLite.
- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
- Substituted cyclobutane carboxylic acid compounds and application thereof.
- 3-(4-Bromophenyl)cyclobutanecarboxylic acid. Sigma-Aldrich.
- Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Process for the purification of carboxylic acids.
- Chromatographic separations of arom
- THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry.
- Cyclobutanecarboxylic acid. Chemdad.
- Cyclobutanecarboxylic acid. Wikipedia.
- Preparation method of 3-oxocyclobutanecarboxylic acid.
- Applied synthesis method for bromocyclobutane.
- Preparation of Cyclobutenone. Organic Syntheses.
- Methyl 3-(bromomethyl)
- 3-Bromocyclobutane-1-carboxylic acid. PubChem.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions... PubMed Central.
- Alpha Bromin
- Cyclobutanecarboxylic Acid. LGC Standards.
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- 9. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
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- 13. Discuss the mechanism of alkaline hydrolysisi of bromomethane. How is carbolic acid prepared from chlorobenzene? What is the action of bromine water on carbolic acid? Write chemical test to distinguish between carbolic acid and alcohol. [allen.in]
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- 17. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
troubleshooting failed reactions involving 3-(Bromomethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but occasionally challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: My esterification reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
A1: Failed esterification is a common issue and can stem from several factors. The primary suspects are steric hindrance from the cyclobutane ring, inappropriate reaction conditions, or degradation of the starting material.
-
Steric Hindrance: The cyclobutane ring, while not as strained as cyclopropane, can present steric challenges, particularly with bulky alcohols. The proximity of the bromomethyl group can also influence the accessibility of the carboxylic acid.
-
Reaction Conditions: Standard Fischer esterification conditions (acid catalyst, excess alcohol, and heat) may not be optimal.[1] The equilibrium nature of this reaction means that water removal is critical to drive the reaction forward.[1]
-
Starting Material Quality: Ensure the purity of your this compound. Impurities can interfere with the reaction. The presence of any diacid or other residues from its synthesis can be problematic.
Q2: I am observing multiple spots on my TLC plate after a nucleophilic substitution reaction on the bromomethyl group. What are the potential side products?
A2: The appearance of multiple spots on a TLC plate suggests the formation of side products. In nucleophilic substitution reactions with this compound, several side reactions can occur:
-
Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, it can promote the elimination of HBr to form a methylenecyclobutane derivative.
-
Intramolecular Cyclization: Under certain conditions, the carboxylate (or the corresponding ester) can act as an internal nucleophile, attacking the bromomethyl group to form a bicyclic lactone. This is more likely if the carboxylic acid is deprotonated.
-
Ring Opening/Rearrangement: While less common for cyclobutanes compared to cyclopropanes, strained ring systems can be susceptible to rearrangement under harsh reaction conditions (e.g., strong Lewis acids or high temperatures).
Q3: My reaction mixture is turning dark brown or black. Is this indicative of decomposition?
A3: A significant color change to dark brown or black is often a sign of decomposition. Alkyl bromides, including this compound, can degrade, especially in the presence of light, heat, or certain metals. The release of bromine can lead to the formation of colored byproducts. It is also possible that other functional groups in your reaction are sensitive to the conditions being employed.
Q4: How can I confirm the identity and purity of my this compound starting material?
A4: Proper characterization of the starting material is crucial. The following techniques are recommended:
| Analytical Technique | Expected Data |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any organic impurities. |
| Mass Spectrometry (MS) | To verify the molecular weight (193.04 g/mol ).[2] |
| Melting Point | If the material is a solid, a sharp melting point indicates high purity. |
| HPLC/UPLC | To assess purity and quantify any impurities.[3] |
II. Troubleshooting Guides
Guide 1: Low Yield in Esterification Reactions
This guide provides a systematic approach to troubleshooting and optimizing the esterification of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for side products in nucleophilic substitution.
Step-by-Step Protocol: Clean Nucleophilic Substitution
-
Protect the Carboxylic Acid:
-
The free carboxylic acid can interfere with the substitution reaction, either by acting as an internal nucleophile or by reacting with basic nucleophiles.
-
Convert the carboxylic acid to a methyl or ethyl ester prior to the substitution reaction. [4]This can be achieved using the optimized esterification protocol above.
-
-
Choice of Nucleophile and Base:
-
To minimize elimination, use a non-basic or weakly basic nucleophile. If a base is required, use a non-nucleophilic base (e.g., potassium carbonate) rather than a strong, hindered base (e.g., potassium tert-butoxide).
-
For Sₙ2 reactions, a polar aprotic solvent such as DMF or DMSO is generally preferred. [5]
-
-
Optimized Sₙ2 Reaction Protocol (on the ester):
-
Reagents:
-
Methyl 3-(bromomethyl)cyclobutanecarboxylate (1 equivalent)
-
Nucleophile (1.1 - 1.5 equivalents)
-
Potassium carbonate (if necessary, 2-3 equivalents)
-
DMF or DMSO (solvent)
-
-
Procedure:
-
Dissolve the ester and nucleophile in the solvent in a round-bottom flask under an inert atmosphere.
-
If a base is needed, add it to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench with water, extract with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
-
-
Purification:
-
If minor side products are still formed, purification by column chromatography is often necessary.
-
III. References
-
This compound (C6H9BrO2) - PubChemLite. Available at: [Link]
-
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 - PubChem. Available at: [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
3-(Bromomethyl)cyclobut-1-ene | C5H7Br | CID 129657037 - PubChem. Available at: [Link]
-
Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem. Available at: [Link]
-
3-Bromo-cyclopentanecarboxylic acid | C6H9BrO2 | CID 5053971 - PubChem. Available at: [Link]
-
US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents. Available at:
-
Nucleophilic Substitution: Practice Problems - YouTube. Available at: [Link]
-
Hydrocarbon - Wikipedia. Available at: [Link]
-
Cyclobutanecarboxylic acid - general description - Georganics. Available at: [Link]
-
Reactivity: substitution at carboxyl - csbsju. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. Available at: [Link]
-
Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Available at: [Link]
-
11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. Available at: [Link]
-
US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. Available at:
-
3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem. Available at: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. Available at: [Link]
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- 2. 3-(Bromomethyl)cyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization and Troubleshooting for Coupling Reactions of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for 3-(bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile bifunctional building block into their synthetic workflows. Its unique structure, featuring both a carboxylic acid and a primary alkyl bromide, offers significant opportunities but also presents specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Part 1: Strategic Planning & General Questions
The primary challenge with this reagent is chemoselectivity: directing your reaction to either the carboxylic acid or the bromomethyl group while leaving the other intact. Your overall synthetic strategy will dictate the optimal approach.
Q1: I want to couple a molecule to this compound. Which functional group should I target first?
The choice depends entirely on your desired final product and the nature of your coupling partner. The two functional groups have orthogonal reactivity profiles.
-
Target the Carboxylic Acid: If your goal is to form an amide or an ester , you will be performing a coupling reaction at the carboxylic acid. This is the most common first step, as standard amide/ester coupling conditions are typically mild and will not affect the C-Br bond.
-
Target the Bromomethyl Group: If your goal is to form a new C-C, C-N, C-O, or C-S bond via nucleophilic substitution, you will target the bromomethyl group. In this case, the acidic proton of the carboxylic acid can interfere, often necessitating its protection or the use of a base to deprotonate it in situ.
The following decision tree provides a high-level strategic overview.
Caption: Strategic decision-making for coupling reactions.
Part 2: Troubleshooting Amide & Ester Couplings (Targeting the Carboxylic Acid)
Amide bond formation is one of the most frequently used reactions in drug discovery.[1][2][3] The key is to activate the carboxylic acid to make it susceptible to nucleophilic attack by an amine or alcohol.
Q2: My amide coupling reaction has a low yield. What are the common causes and solutions?
Low yields in amide coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or unsuitable for your specific substrates.[4] 2. Poor Nucleophilicity of Amine/Alcohol: Sterically hindered or electron-deficient amines/alcohols react slowly.[2] 3. Basicity of Amine: The amine deprotonates the carboxylic acid, forming an unreactive ammonium carboxylate salt.[5] | 1. Use a fresh, high-quality coupling reagent. Switch to a more powerful reagent like HATU or COMU for challenging couplings.[4][6] 2. Increase reaction temperature (e.g., from RT to 40-50 °C). Increase reaction time. For very difficult couplings, consider converting the amine to a more reactive species if possible. 3. Ensure an appropriate non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) is used to neutralize the salt and facilitate the reaction.[1] Pre-activating the acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yields.[7] |
| Side Product Observed | 1. Reaction at Bromomethyl Group: The amine or alcohol coupling partner may be acting as a nucleophile and displacing the bromide. This is more common with less hindered primary amines. 2. Racemization (if applicable): While not an issue for this specific substrate, for chiral carboxylic acids, some coupling reagents can cause epimerization.[4][6] | 1. Keep the reaction temperature low (0 °C to RT). Avoid a large excess of the amine/alcohol nucleophile. If the side reaction persists, it may be necessary to perform the nucleophilic substitution first, then couple the resulting amino- or hydroxy-acid. 2. Use additives like HOBt, HOAt, or OxymaPure with carbodiimide reagents (EDC, DCC) to suppress racemization.[6][8] Uronium/phosphonium salts like HATU and PyAOP generally give lower levels of racemization.[6] |
| Difficult Purification | 1. Urea Byproduct: If using DCC or DIC, the dicyclohexylurea or diisopropylurea byproduct can be difficult to remove.[6] 2. Excess Reagents: Unreacted coupling agent or additives can complicate purification. | 1. For DCC, the urea is poorly soluble in many solvents and can often be filtered off. For DIC, the urea is more soluble.[6] Consider using EDC, as its urea byproduct is water-soluble and easily removed with an aqueous wash.[8] 2. Use a minimal excess of reagents. A basic or acidic aqueous wash during workup can often remove unreacted starting materials and byproducts. |
Q3: Which coupling reagent should I choose?
The choice of coupling reagent is critical and depends on the reactivity of your substrates, desired scale, and cost considerations.
| Reagent | Class | Advantages | Disadvantages |
| EDC (or EDC·HCl) | Carbodiimide | Water-soluble urea byproduct (easy removal).[8] Good for a wide range of substrates. | Can cause racemization without additives (e.g., HOBt, Oxyma). |
| DCC/DIC | Carbodiimide | Inexpensive and effective. | Insoluble (DCC) or soluble (DIC) urea byproduct can be difficult to remove.[6] Known skin sensitizers. |
| HATU/HBTU | Uronium Salt | Very high reactivity, fast reaction times, low racemization.[1][6] Excellent for hindered or unreactive substrates. | More expensive. Can react with the N-terminus of a peptide if used in excess.[6] |
| COMU | Uronium Salt | High reactivity similar to HATU but with a better safety profile (replaces explosive HOBt/HOAt derivatives).[4] Good solubility. | Higher cost. |
| SOCl₂ | Acid Halide Formation | Very inexpensive. Creates a highly reactive acyl chloride intermediate. | Harsh conditions (generates HCl). Not suitable for sensitive functional groups. The reaction must be performed in a fume hood. |
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling an amine to this compound.
Caption: Workflow for a typical HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF, ~0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir for 5 minutes.
-
Activation: Add HATU (1.1 eq.) in one portion. The solution may change color. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[7]
-
Coupling: Add the amine (1.0-1.2 eq.), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, water, and saturated aq. NaCl (brine).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 3: Troubleshooting Nucleophilic Substitution (Targeting the Bromomethyl Group)
The bromomethyl group is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9][10][11] The main complication is the presence of the acidic carboxylic acid proton.
Q4: My Sₙ2 reaction on the bromomethyl group is failing. What should I check?
Failure in this reaction usually points to issues with the nucleophile, base, or solvent system.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Nucleophile Deprotonation: The nucleophile is acting as a base and deprotonating the carboxylic acid instead of attacking the C-Br bond. The resulting carboxylate is negatively charged, repelling the anionic nucleophile. 2. Poor Nucleophile: The chosen nucleophile is too weak. 3. Inappropriate Solvent: The solvent may not be suitable for an Sₙ2 reaction. | 1. Use a base: Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered amine to deprotonate the acid first.[12] Use at least 2 equivalents of the nucleophile/base. Protect the acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) via Fischer esterification before the Sₙ2 reaction.[13] The ester can be hydrolyzed back to the acid after the substitution. 2. Switch to a stronger nucleophile. Nucleophilicity often parallels basicity.[9] 3. Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the cation but not the anion, increasing the effective reactivity of the nucleophile.[14] |
| Formation of Elimination Product | 1. Strong/Bulky Base: The nucleophile is acting as a strong base, leading to E2 elimination to form an exocyclic methylene cyclobutane derivative.[15] | 1. Use a less-hindered, weaker base if possible. Sₙ2 is generally favored over E2 for primary halides, but a strong, bulky base (like t-BuOK) can promote elimination.[15] Running the reaction at a lower temperature can also favor substitution over elimination. |
| Low Yield | 1. Leaving Group Ability: Bromide is a good leaving group, but for very slow reactions, converting it to an iodide in situ (Finkelstein reaction) can accelerate the rate. 2. Steric Hindrance: While the halide is primary, the cyclobutane ring can present some steric bulk that slows the reaction compared to a simple alkyl chain. | 1. Add a catalytic amount of NaI or KI to the reaction mixture. The iodide is a better nucleophile and a better leaving group, accelerating the overall Sₙ2 process. 2. Increase the reaction temperature and/or reaction time. |
Q5: Should I protect the carboxylic acid before running the Sₙ2 reaction?
-
Protection is the cleanest route: Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) is often the most reliable strategy. This removes the acidic proton, prevents unwanted salt formation, and improves solubility in many organic solvents. The ester can be easily hydrolyzed post-substitution.
-
Using excess base is faster but can be messier: Using ≥2 equivalents of a base (like K₂CO₃ or Cs₂CO₃) or the nucleophile itself if it's basic (like an amine) can work for a one-pot procedure. One equivalent deprotonates the acid, and the second acts as the nucleophile. This can lead to more complex reaction mixtures and purification challenges.
Experimental Protocol: General Procedure for Sₙ2 Coupling of a Phenol
This protocol describes the coupling of a phenol to the bromomethyl position, a classic Williamson ether synthesis, after protecting the carboxylic acid.
Part A: Fischer Esterification (Protection)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of Methanol (can be the solvent).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, then neutralize the acid with saturated aq. NaHCO₃. Extract the product with an organic solvent like ether or EtOAc. Wash, dry, and concentrate to yield the methyl ester, which can often be used without further purification.
Part B: Sₙ2 Reaction
-
Setup: To a solution of the methyl 3-(bromomethyl)cyclobutanecarboxylate (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile), add the phenol nucleophile (1.1 eq.).
-
Base: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, filter off the base. Dilute the filtrate with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude ether by flash column chromatography.
-
Deprotection (Optional): The resulting methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
References
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Clark, J. (2023). What is nucleophilic substitution? Chemguide.
- Wikipedia. (2024). Nucleophilic substitution.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct links to full-text paywalled articles are not provided by the tool)
- MacMillan, D. et al. (2018). New method of molecular coupling to expedite drug discovery process. Princeton University.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry.
- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-773.
- Bickelhaupt, F. M., & van der Lubbe, M. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 23(28), 6646-6659.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146.
- Weires, A. G., et al. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Journal of the American Chemical Society, 138(32), 10213-10216.
- Reddy, T. J., et al. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, 44B, 2399-2402.
- Ali, M. A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(9), 14590-14601.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Hudson, A. G. (2018). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Synfacts, 14(08), 0831.
- The Organic Chemistry Tutor. (2017). Reactions of Alkyl Halides With Carboxylic Acids. YouTube.
- Weix, D. J., et al. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767-1775.
- Wang, D., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1541.
- Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- Imramovský, A., et al. (2012). Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. Molecules, 17(4), 4061-4074.
- Hoechst Aktiengesellschaft. (1985). Esterification of carboxylic acids containing phenol groups. Google Patents.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions.
- Milo, L. J., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(17), 12389-12394.
- Firouzabadi, H., & Iranpoor, N. (2010). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Journal of the Brazilian Chemical Society, 21(11), 2175-2181.
- Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Albemarle Corporation. (1998). Esterification of phenols. Google Patents.
- Macmillan Group. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)-Alkyl Cross-Coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- ResearchGate. (n.d.). Optimization of the reaction conditions[a].
- Royal Society of Chemistry. (2020). Pd-Catalyzed coupling reaction of cyclobutanols with propargylic carbonates.
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
Sources
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Technical Support Center: Navigating the Reactivity of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for 3-(Bromomethyl)cyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Its unique structure, featuring a strained cyclobutane ring and two distinct reactive functional groups, offers significant opportunities in drug design for creating rigid, three-dimensional scaffolds.[1] However, this same combination of features presents specific synthetic challenges that can lead to significant byproduct formation.
This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your desired product. We will delve into the mechanistic reasons behind common failures and provide field-proven solutions.
Section 1: Understanding the Core Challenges: Why Do Byproducts Form?
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical liabilities of the molecule. Byproduct formation almost always originates from one of three sources: the strained ring, competing functional group reactivity, or suboptimal reaction conditions.
FAQ: What are the primary sources of byproduct formation with this molecule?
Answer: The principal challenges stem from the inherent strain of the cyclobutane ring and the presence of two orthogonal functional groups.
-
Ring Strain & Instability: The cyclobutane ring possesses significant angle and torsional strain (strain energy of 26.3 kcal/mol), making it more susceptible to cleavage or rearrangement than larger rings like cyclopentane or cyclohexane.[1][2][3] Reactions that proceed through high-energy intermediates, particularly carbocations, can trigger catastrophic ring-opening or ring-expansion events to form more stable five-membered rings.[4][5]
-
Dueling Reactive Sites: The molecule contains a nucleophilic site (the carboxylate anion under basic conditions) and two electrophilic sites (the carboxylic acid carbonyl carbon and the carbon of the bromomethyl group). A reagent intended for one site can often react undesirably at another. For example, an amine intended for amide coupling can just as easily perform an SN2 reaction at the bromomethyl position.
-
Intramolecular Reactions: The proximity of the carboxylic acid and the bromomethyl group allows for the possibility of intramolecular cyclization, especially under basic conditions, to form a bicyclic lactone.
The diagram below illustrates the major pathways for byproduct formation that must be controlled.
Caption: Optimized workflow for amide coupling reactions.
Question 2: My Fischer esterification is giving me a complex mixture. How can I perform this cleanly?
Answer: Classic Fischer esterification, which relies on refluxing in strong acid (like H2SO4) and an excess of alcohol, is too harsh for this substrate. [6][7]The combination of high heat and strong acid promotes carbocation formation, leading directly to ring expansion and other degradation pathways. [5] Core Problem: Acidic and high-temperature conditions must be avoided to preserve the cyclobutane ring.
Solution: Convert the carboxylic acid into a more reactive species under mild, low-temperature conditions before introducing the alcohol.
This is often the most reliable method for sensitive substrates.
-
Acyl Chloride Formation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a few drops of anhydrous DMF (catalytic). Cool the solution to 0 °C. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess reagent under vacuum. It is critical to ensure all excess thionyl/oxalyl chloride is removed.
-
Ester Formation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.5 eq) followed by a non-nucleophilic base like pyridine or triethylamine (2.0 eq). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 1-2 hours.
-
Workup: Proceed with a standard aqueous workup to remove the amine salts and purify the resulting ester.
Section 3: Troubleshooting Guide: Reactions at the Bromomethyl Group
This section addresses nucleophilic substitution at the primary carbon.
Question 3: I am trying a nucleophilic substitution on the bromomethyl group, but I'm getting elimination and rearranged products. How can I improve selectivity?
Answer: The formation of rearranged (cyclopentyl) products is a tell-tale sign of an SN1 reaction pathway. [5]This occurs when the bromide leaves first, forming an unstable primary carbocation. This intermediate rapidly undergoes a 1,2-alkyl shift (ring expansion) to generate a more stable secondary carbocation on a cyclopentane ring, which is then trapped by the nucleophile. Elimination is a competing side reaction, favored by sterically hindered or strongly basic nucleophiles.
Core Problem: The reaction conditions are favoring a carbocation-based SN1/E1 pathway instead of the desired direct SN2 displacement.
Solution: The reaction must be run under strict SN2-favoring conditions. This involves protecting the carboxylic acid, choosing an appropriate solvent, and using a good, non-basic nucleophile.
-
Protect the Carboxylic Acid: The free carboxylic acid is incompatible with many nucleophiles and basic conditions. Before attempting the substitution, protect it as a simple methyl or ethyl ester using the mild protocol described in Section 2. The deprotonated carboxylate is itself a nucleophile and can lead to lactone formation.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). These solvents solvate the cation but not the anion of the nucleophile, increasing its effective nucleophilicity and promoting the bimolecular SN2 mechanism. [8]Avoid polar protic solvents (water, methanol, ethanol) which stabilize the leaving group and encourage carbocation formation (SN1).
-
Nucleophile and Temperature: Use a good, non-basic nucleophile (e.g., N3-, CN-, I-). If your nucleophile is basic (e.g., RO-), use low temperatures to favor substitution over elimination.
Caption: Competing SN2 (desired) and SN1 (undesired) pathways leading to rearrangement.
Section 4: General FAQs
-
Q: Can I perform a reaction on the bromomethyl group without protecting the carboxylic acid?
-
A: It is strongly discouraged. Under basic conditions, the carboxylate formed will act as an intramolecular nucleophile, leading to a bicyclic lactone byproduct. Even under neutral conditions, the acidic proton can interfere with many reagents and complicate purification. Protection as an ester is a prudent first step for any chemistry targeting the C-Br bond.
-
-
Q: What is the best general-purpose solvent for reactions with this molecule?
-
A: There is no single "best" solvent. The choice is dictated entirely by the reaction mechanism you wish to promote. For SN2 reactions, use polar aprotic solvents like DMF or DMSO. For amide couplings or mild esterifications, anhydrous aprotic solvents like DCM are excellent. Actively avoid polar protic solvents like ethanol or water when carbocation formation is a risk.
-
-
Q: How can I definitively confirm if ring expansion has occurred?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. A 1H NMR spectrum will show significant changes in the chemical shifts and coupling patterns of the ring protons. The symmetry of a 1,3-disubstituted cyclopentane derivative is very different from a 1,3-disubstituted cyclobutane. 13C NMR is also definitive, as the chemical shifts of the ring carbons will change upon expansion to the less-strained cyclopentane system. While mass spectrometry will show the correct mass for the isomer, the fragmentation pattern may not be sufficiently different for a definitive diagnosis alone.
-
References
- Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Nam, G. (2003). The application of cyclobutane derivatives in organic synthesis.
- Chemistry Steps. Ring Expansion Rearrangements.
- Simeon, D., et al. (2021).
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Singh, R., et al. (2022, August 29).
- Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- University of Calgary. Ch19: RCO2H to RCO2R'.
- Chem LibreTexts. (2020).
- ResearchGate. (2025, August 10). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
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stability issues of 3-(Bromomethyl)cyclobutanecarboxylic acid under reaction conditions
Welcome to the technical support center for 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.
The unique strained cyclobutane ring coupled with a reactive primary bromide and a carboxylic acid functional group makes this compound a valuable synthon. However, this combination of functionalities also presents specific stability challenges under various reaction conditions. This guide will address these issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during your reactions involving this compound.
Q1: Why is my reaction yield unexpectedly low, and what are the unidentified byproducts in my analysis (NMR, LC-MS)?
A1: The most probable cause is the rearrangement of the cyclobutylmethyl carbocation.
The C-Br bond in 3-(bromomethyl)cyclobutane derivatives is susceptible to cleavage, especially under conditions that favor SN1-type reactions (e.g., polar protic solvents, elevated temperatures, or the presence of Lewis acids). This cleavage results in a primary carbocation, which is inherently unstable. To gain stability, this carbocation can undergo a rapid ring expansion to form a more stable tertiary cyclopentyl carbocation.[1][2] This rearranged carbocation can then be trapped by nucleophiles or undergo elimination, leading to a mixture of cyclopentyl derivatives that are often observed as major byproducts.[1][2]
Visualizing the Problem: Carbocation Rearrangement Pathway
Caption: Carbocation rearrangement pathway.
Mitigation Strategies:
To minimize the formation of rearranged byproducts and improve the yield of your desired product, consider the following adjustments to your reaction conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., 0 °C to -78 °C). | Reduces the thermal energy available for the carbocation to overcome the activation barrier for rearrangement.[1] |
| Solvent | Use less polar, non-protic solvents (e.g., THF, Dioxane, Toluene). | Less polar solvents disfavor the formation of a discrete carbocation, potentially favoring an SN2-like mechanism.[1] |
| Nucleophile | Use a high concentration of a strong, "soft" nucleophile. | A high concentration of a reactive nucleophile increases the rate of trapping the initial primary carbocation before it can rearrange.[1] |
Experimental Protocol to Minimize Rearrangement:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your nucleophile in the chosen anhydrous, non-polar solvent.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slow Addition: Dissolve this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirred solution of the nucleophile over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material and minimal byproduct formation.
-
Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Work-up: Allow the mixture to warm to room temperature before proceeding with the standard aqueous work-up and extraction.
Q2: My reaction is sluggish or fails to proceed. Could the carboxylic acid be interfering?
A2: Yes, the acidic proton of the carboxylic acid can interfere with basic reagents and catalysts.
The carboxylic acid proton is acidic (pKa ~4-5) and will react with any basic reagents in your reaction mixture. This can neutralize your base, deactivate nucleophiles, or poison catalysts.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. Esters are generally more stable under a wider range of reaction conditions and can be hydrolyzed back to the carboxylic acid post-reaction.
-
Use Excess Base: If protection is not feasible, you may need to use at least two equivalents of base: one to deprotonate the carboxylic acid and the second to facilitate the desired reaction.
-
Choice of Base: Use a non-nucleophilic base (e.g., DBU, DIPEA) if you are concerned about the base competing with your nucleophile.
Decision Workflow: Handling Carboxylic Acid Interference
Caption: Decision workflow for acidic proton interference.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: How should I store this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to protect it from moisture to prevent slow hydrolysis.[3]
-
-
Q: What are the known incompatibilities of this compound?
-
A: It is incompatible with strong oxidizing agents and strong bases.[3] The carboxylic acid functionality will react with bases, and the alkyl bromide can be oxidized.
-
Stability Under Different pH Conditions
-
Q: Is the compound stable in acidic conditions?
-
A: The compound is relatively stable in mild acidic conditions. However, strong acids, especially at elevated temperatures, can promote the formation of the cyclobutylmethyl carbocation and subsequent rearrangement.[4]
-
-
Q: What happens under basic conditions?
-
A: Strong bases will deprotonate the carboxylic acid to form the corresponding carboxylate salt. Under harsh basic conditions (e.g., concentrated hydroxide at high temperatures), hydrolysis of the bromomethyl group to a hydroxymethyl group can occur. Additionally, elimination reactions (E2) to form a methylenecyclobutane derivative are possible, especially with sterically hindered bases.
-
Thermal Stability
-
Q: Is this compound thermally stable?
-
A: While generally stable at room temperature, prolonged heating at high temperatures should be avoided. Cyclobutanecarboxylic acids can undergo decarboxylation at temperatures around 160-170 °C.[5] The presence of the bromomethyl group may lower this decomposition temperature. Thermal decomposition of brominated organic compounds can also lead to the formation of hydrogen bromide.[6]
-
Potential Side Reactions
-
Q: Can intramolecular cyclization occur?
-
A: Yes, under certain conditions, intramolecular cyclization to form a γ-lactone is a potential side reaction.[7][8] This is more likely to occur in the presence of a non-nucleophilic base that deprotonates the carboxylic acid, allowing the resulting carboxylate to act as an internal nucleophile, displacing the bromide.
-
Visualizing Intramolecular Lactonization
Caption: Intramolecular lactonization pathway.
References
- [Title] The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions [Source] Digital Commons @ University of Rhode Island [URL][Link]
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- [Title] Lactone synthesis [Source] Organic Chemistry Portal [URL][Link]
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- [Title] 1,1-CYCLOBUTANEDICARBOXYLIC ACID [Source] Organic Syntheses [URL][Link]
- [Title] The application of cyclobutane derivatives in organic synthesis [Source] ResearchG
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- [Title] Solvolysis of bromomethylcyclopentane in methanol gives a complex product mixture of [Source] Filo [URL][Link]
- [Title] Cyclobutanecarboxylic Acid: A Key Intermediate for Organic Synthesis and Industrial Chemicals [Source] NINGBO INNO PHARMCHEM CO.,LTD. [URL][Link]
- [Title] E1 mechanism: carbocations and rearrangements (video) [Source] Khan Academy [URL][Link]
- [Title] this compound (C6H9BrO2) [Source] PubChemLite [URL][Link]
- [Title] Method for producing (bromomethyl)cyclopropane and (bromomethyl)
- [Title] Intramolecular Reactions of Diazocarbonyl Compounds [Source] ACS Public
- [Title] Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions [Source] MDPI [URL][Link]
- [Title] [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product [Source] YouTube [URL][Link]
- [Title] Products of Thermal Decomposition of Brominated Polymer Flame Retardants [Source] Chemical Engineering Transactions [URL][Link]
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- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
resolving poor regioselectivity in the functionalization of 3-(Bromomethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for challenges related to the functionalization of 3-(bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the unique reactivity of this bifunctional molecule.
Introduction: Understanding the Core Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce a cyclobutane scaffold that can enhance metabolic stability and conformational rigidity in drug candidates.[1] However, its utility is frequently hampered by a significant synthetic challenge: the presence of two distinct reactive sites.
-
Carboxylic Acid (-COOH): This site is amenable to nucleophilic acyl substitution, readily forming esters, amides, and other acid derivatives.
-
Primary Alkyl Bromide (-CH₂Br): This site is a target for nucleophilic substitution (SN2) and elimination (E2) reactions.
The central problem is that many reagents can react with both sites, leading to low yields, complex product mixtures, and difficult purifications. This guide will provide clear strategies to control the reaction outcome.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What are the primary competing reaction pathways?
When reacting this compound with a generic nucleophile (Nu⁻), two main pathways compete, leading to poor regioselectivity.
-
Acyl Substitution: The carboxylate, formed in situ under basic conditions or after activation, can be attacked by the nucleophile.
-
Alkyl Substitution (SN2): The nucleophile can attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Caption: Competing reaction pathways for this compound.
Q2: Why is the SN2 reaction at the bromomethyl group often slow?
The bromomethyl group in this molecule exhibits reactivity similar to that of a neopentyl halide . The carbon atom bearing the bromine is a primary carbon, but it is adjacent to a quaternary cyclobutane carbon. This arrangement creates significant steric hindrance , which impedes the backside attack required for an SN2 reaction.[2][3][4][5] Consequently, reactions at this site often require forcing conditions (e.g., higher temperatures, stronger nucleophiles), which can unfortunately promote side reactions.
Q3: What is an "orthogonal protection strategy," and why is it essential for this molecule?
An orthogonal protection strategy is a cornerstone of modern organic synthesis that involves using multiple protecting groups in a molecule that can be removed under distinct, non-interfering conditions.[6][7][8] For this compound, this is the most robust method to achieve regioselectivity.
The strategy is simple:
-
Protect one functional group (e.g., the carboxylic acid).
-
React the other, now unmasked, functional group (e.g., the bromomethyl group).
-
Deprotect the first group to reveal the final, selectively functionalized molecule.
This approach avoids the competitive reactions that plague the unprotected starting material.[9][10]
Troubleshooting Guide: Resolving Specific Experimental Issues
This section is formatted to address common problems encountered in the lab.
Issue #1: "I am trying to substitute the bromide with a nucleophile, but I get a mixture of products, including one from a reaction at the carboxylic acid."
Cause: Your nucleophile or reaction conditions are reacting with both the carboxylic acid and the alkyl bromide. The acidic proton of the -COOH group can be deprotonated, forming a carboxylate that can act as a competing nucleophile or be attacked by your intended nucleophile.
Solution: Protect the Carboxylic Acid. The most reliable solution is to mask the carboxylic acid as an ester. A methyl ester is often ideal due to its stability and straightforward introduction and removal.
Protocol 1: Methyl Ester Protection
This protocol converts the carboxylic acid to a methyl ester, rendering it inert to most nucleophiles used for SN2 reactions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (SOCl₂ Method):
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC/LCMS analysis shows complete conversion of the starting material.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)cyclobutanecarboxylate.[11][12] This product is often pure enough for the next step.
Caption: Orthogonal protection strategy workflow for selective functionalization.
Issue #2: "I have protected the acid as a methyl ester, but my SN2 reaction is extremely slow or fails completely."
Cause: As discussed in FAQ #2, the neopentyl-like structure of the substrate severely hinders the SN2 reaction. Standard conditions that work for simple primary bromides may not be sufficient.
Solution: Employ More Forcing Reaction Conditions.
-
Increase Temperature: Heating the reaction, often to 60-100 °C, can provide the necessary activation energy to overcome the steric barrier.
-
Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.
-
Use a Stronger Nucleophile: If possible, use a more potent nucleophile. For example, sodium azide is a better nucleophile than sodium cyanide.
-
Consider a Catalyst: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction through an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Caution: Be aware that increasing the temperature and using strong, basic nucleophiles can increase the likelihood of the competing E2 elimination reaction, leading to a methylene cyclobutane byproduct. Monitor your reaction closely.
Issue #3: "I want to make an amide at the carboxylic acid, but I am getting a byproduct from the amine attacking the bromomethyl group."
Cause: While standard amide coupling conditions are designed to activate the carboxylic acid, many amines are also excellent nucleophiles that can participate in SN2 reactions, especially at elevated temperatures.
Solution: Optimize Amide Coupling Conditions.
-
Lower the Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to participate in or promote side reactions at the alkyl bromide.
-
Minimize Reaction Time: Use a highly efficient coupling agent (e.g., HATU, COMU) to drive the reaction to completion quickly, minimizing the time the free amine is exposed to the alkyl bromide.
-
Order of Addition: Add the amine last, after the carboxylic acid, coupling agent, and base have had a chance to form the activated ester intermediate.
| Parameter | Recommendation for Amide Coupling | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes SN2 side reaction rate. |
| Base | DIPEA (Hünig's base) | Sterically hindered and non-nucleophilic. |
| Coupling Agent | HATU, HBTU, COMU | High efficiency leads to shorter reaction times.[13] |
| Solvent | DMF, DCM | Standard for amide coupling. |
Final Step: Deprotection of the Methyl Ester
After successfully functionalizing the bromomethyl group on the protected intermediate, the final step is to hydrolyze the ester back to the carboxylic acid. This is typically achieved via saponification.[14][15][16]
Protocol 2: Saponification (Ester Hydrolysis)
Materials:
-
Methyl 3-(substituted-methyl)cyclobutanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (typically 3:1 to 1:1 v/v).
-
Add LiOH (1.5 - 3.0 eq) to the solution.
-
Stir at room temperature for 2-12 hours, monitoring by TLC/LCMS until the starting material is consumed. Note that sterically hindered esters may require gentle heating.[17]
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.
-
A precipitate of the carboxylic acid product may form. Extract the mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
References
- Fiveable.Orthogonal Protection Definition.[Link]
- University of Bristol.
- Wikipedia.Protecting group.[Link]
- InfinixBio.Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.[Link]
- PubMed.Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.[Link]
- Arkivoc.Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[Link]
- Toppr.Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly.[Link]
- Sarthaks.neo-pentyl bromide undergoes nucleophilic substitution reactions very slowly. Justify.[Link]
- ResearchGate.
- Brainly.in.neopentyl bromide undergoes nucleophilic substitution reaction very slowly.[Link]
- Chemistry Stack Exchange.SN2: Neopentyl halides and methyl halides.[Link]
- PubMed Central.
- Master Organic Chemistry.
- ACS Publications.Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[Link]
- YouTube.
- Chemistry LibreTexts.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gauthmath.com [gauthmath.com]
- 3. sarthaks.com [sarthaks.com]
- 4. brainly.in [brainly.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fiveable.me [fiveable.me]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 3-broMocyclobutane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. arkat-usa.org [arkat-usa.org]
analytical methods for detecting impurities in 3-(Bromomethyl)cyclobutanecarboxylic acid samples
Introduction: The Critical Role of Impurity Profiling
Welcome to the technical support center for the analytical characterization of 3-(Bromomethyl)cyclobutanecarboxylic acid. As a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount.[1] Unwanted chemical substances, or impurities, even at trace levels, can impact the efficacy, safety, and stability of the final drug product.[1] Therefore, robust and reliable analytical methods are essential for identifying and quantifying these impurities to ensure compliance with stringent regulatory standards set by agencies like the FDA and EMA, often guided by the International Conference on Harmonisation (ICH).[2][3]
This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions for researchers, analytical chemists, and quality control professionals working with this compound.
Understanding Potential Impurities
The first step in developing any analytical method is to understand what you are looking for. Impurities can originate from starting materials, by-products of the synthesis, or degradation.[4] For this compound, a logical impurity profile would include the substances listed below.
| Impurity Name | Structure | Potential Origin |
| Cyclobutanecarboxylic acid | C₄H₇COOH | Unreacted starting material or de-bromination.[5][6] |
| 1,1-Cyclobutanedicarboxylic acid | C₄H₆(COOH)₂ | Precursor starting material.[5][6] |
| cis/trans-3-(Hydroxymethyl)cyclobutanecarboxylic acid | C₆H₁₀O₃ | Hydrolysis of the bromomethyl group. |
| cis/trans-3-Chlorocyclobutanecarboxylic acid | C₅H₇ClO₂ | Impurity from chlorinating reagents used in synthesis.[5] |
| Dimeric Ether Species | C₁₂H₁₈O₄ | By-product from intermolecular reaction under basic conditions. |
| Residual Solvents (e.g., Toluene, Ethyl Acetate) | N/A | Solvents used during synthesis and purification. |
Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Due to its versatility and wide applicability for non-volatile organic molecules, Reverse-Phase HPLC (RP-HPLC) is the workhorse technique for the analysis of this compound and its non-volatile impurities.[7]
Workflow for HPLC Method Development & Impurity Analysis
Caption: General workflow for HPLC impurity method development.
Experimental Protocol: RP-HPLC-UV Method
This protocol provides a starting point for the quantitative determination of impurities. Method validation is mandatory for use in a regulated environment.[2][4][8]
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a sample concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Prepare a solution containing the main compound and known impurities.
-
Verify that the resolution between the main peak and the closest eluting impurity is >2.0.
-
Check that the tailing factor for the main peak is <1.5.
-
Troubleshooting Guide: HPLC Analysis
Question: Why is my main peak (this compound) showing significant tailing?
-
Answer: Peak tailing for acidic compounds is a very common issue in RP-HPLC.[9] The primary causes are:
-
Secondary Silanol Interactions: The carboxylic acid can interact with residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9]
-
Incorrect Mobile Phase pH: this compound is an acidic compound. If the pH of your mobile phase is close to or above its dissociation constant (pKa), the compound will exist in both its neutral (protonated) and ionized (deprotonated) forms. The ionized form has different retention characteristics, leading to a distorted peak shape.[9][10]
-
-
Solution:
-
pH Adjustment: The most critical parameter to control is mobile phase pH. Ensure the pH is at least 2 units below the pKa of the carboxylic acid. Using 0.1% phosphoric acid typically brings the pH to ~2.1, which is sufficient to fully protonate the analyte, ensuring it behaves as a single, neutral species.[9][10]
-
Column Choice: If tailing persists, consider using a column specifically designed to minimize silanol interactions. Options include columns with high-density end-capping or those with a polar-embedded stationary phase that shields the silanols.
-
Question: My retention times are drifting to earlier times with each injection. What is happening?
-
Answer: This is known as retention time drift and often points to issues with the column or mobile phase stability.
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the starting mobile phase conditions before the first injection and between runs. If not, the stationary phase chemistry is still changing, causing retention times to shift.
-
Mobile Phase Composition Change: If you are mixing mobile phases online, a faulty pump proportioning valve can lead to an inconsistent mobile phase composition being delivered to the column.[11] A higher-than-intended organic solvent percentage will cause analytes to elute earlier.
-
Column Degradation: Although less common with modern columns, operating at extreme pH values or high temperatures can degrade the stationary phase over time, leading to a loss of retentivity.
-
-
Solution:
-
Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions until a stable baseline is achieved before injecting.[9]
-
Mobile Phase Check: Prepare a fresh batch of mobile phase. If using online mixing, try running a pre-mixed mobile phase of the same composition to see if the problem disappears, which would isolate the issue to the pump.[11]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that could cause degradation.
-
HPLC FAQs
Q1: Why use a UV detector at 210 nm?
-
A1: this compound lacks a strong chromophore, meaning it does not absorb light strongly at higher UV wavelengths (like 254 nm). The carboxylic acid functional group exhibits a weak absorbance at lower wavelengths, typically around 205-215 nm. Therefore, 210 nm is chosen to maximize sensitivity, although it may also lead to a less stable baseline as many solvents also absorb in this region.[12]
Q2: Can I use Mass Spectrometry (MS) with this HPLC method?
-
A2: Yes, but you must change the mobile phase modifier. Phosphoric acid is a non-volatile buffer and will contaminate the mass spectrometer.[13] To make the method MS-compatible, replace 0.1% phosphoric acid with a volatile alternative like 0.1% formic acid. LC-MS is an extremely powerful tool for impurity analysis as it provides molecular weight information, which is invaluable for identifying unknown impurities.[14][15][16]
Q3: What is method validation and why is it necessary?
-
A3: Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[2][3] It is a regulatory requirement and ensures that the results you generate are accurate, precise, and reliable.[3][4] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[8]
Orthogonal Techniques for Comprehensive Analysis
Relying on a single analytical technique is often insufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a complete impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents.[16]
-
Principle of Operation: GC separates compounds based on their boiling points and interaction with a stationary phase in a long, thin column. The separated compounds then enter a mass spectrometer, which fragments them and provides a unique mass spectrum "fingerprint" for identification.[15]
Troubleshooting Guide: GC Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. wjarr.com [wjarr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Strategies for Enhancing the Reactivity of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for 3-(Bromomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile bifunctional molecule. Our goal is to empower you with the knowledge to enhance its reactivity and successfully incorporate it into your synthetic workflows.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a unique building block possessing two key functional groups: a primary alkyl bromide and a carboxylic acid on a cyclobutane scaffold. This duality allows for a range of synthetic transformations, but it also presents specific challenges. The inherent ring strain of the cyclobutane can influence reactivity, and the proximity of the two functional groups can lead to competitive intramolecular reactions.[1][2] This guide will provide strategies to selectively and efficiently target each functional group.
Part 1: Troubleshooting Guide & FAQs for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Section 1.1: Challenges in Nucleophilic Substitution at the Bromomethyl Group
Question 1: I am observing low yields in my nucleophilic substitution reaction with an amine. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic substitutions on the bromomethyl group can stem from several factors. Let's break down the potential issues and solutions:
-
Steric Hindrance: The cyclobutane ring, while less strained than cyclopropane, can still present steric hindrance that slows down the reaction rate compared to a linear alkyl halide.[3] The approach of the nucleophile to the electrophilic carbon of the bromomethyl group can be impeded.
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or LC-MS.
-
-
-
Nucleophile Strength: Weakly nucleophilic amines will react slowly.
-
Solution:
-
Choose a Stronger Nucleophile: If your synthesis allows, opt for a more nucleophilic amine.
-
Deprotonation of the Amine: For primary or secondary amines, deprotonation with a non-nucleophilic base (e.g., NaH) to form the corresponding amide anion will significantly increase its nucleophilicity.
-
-
-
Solvent Effects: The choice of solvent is critical for SN2 reactions.
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile "naked" and more reactive.
-
-
-
Competitive Intramolecular Reaction (Lactonization): The carboxylic acid can act as an internal nucleophile, leading to the formation of a bicyclic lactone, especially under basic conditions. This is a common and often overlooked side reaction.
-
Solution:
-
Protect the Carboxylic Acid: Before performing the nucleophilic substitution, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is less nucleophilic and will not compete in the substitution reaction. You can deprotect the ester in a subsequent step.
-
Control of Basicity: If direct substitution is attempted, use a non-nucleophilic base to neutralize any generated HBr without promoting deprotonation of the carboxylic acid.
-
-
Question 2: My substitution reaction is producing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Answer:
Elimination (E2) is a common side reaction with alkyl halides, especially with sterically hindered or strong bases.
-
Nature of the Base/Nucleophile: Bulky, strong bases favor elimination.
-
Solution:
-
Use a Less Hindered, More Nucleophilic Reagent: Opt for a nucleophile that is less basic and less sterically bulky. For example, azide (N₃⁻) is an excellent nucleophile with low basicity. The resulting azide can then be reduced to the amine.
-
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution:
-
Run the reaction at a lower temperature for a longer period.
-
-
Section 1.2: Enhancing Carboxylic Acid Reactivity for Amide and Ester Formation
Question 3: I am struggling with the direct Fischer esterification of this compound. The reaction is slow and gives low yields. Why is this happening and what are my alternatives?
Answer:
Direct Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be inefficient for this substrate.
-
Steric Hindrance: The carboxylic acid group on the cyclobutane ring can be sterically hindered, making the approach of the alcohol difficult.
-
Side Reactions of the Bromomethyl Group: The acidic conditions and elevated temperatures of Fischer esterification can promote side reactions at the bromomethyl group, such as elimination or substitution with the alcohol solvent.
Alternative Strategies for Esterification:
-
DCC/DMAP Coupling: This is a highly effective method for esterification under mild, neutral conditions.[4] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.
-
Acid Chloride or Acid Anhydride Formation: Convert the carboxylic acid to a more reactive intermediate like an acid chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. These intermediates will then readily react with the alcohol, even at low temperatures.
Question 4: My amide coupling reaction with a primary amine is sluggish. I'm using a standard coupling reagent like HATU. What can I do to drive the reaction to completion?
Answer:
Even with modern coupling reagents, sterically hindered carboxylic acids can be challenging to couple.
-
Choice of Coupling Reagent: For hindered systems, some coupling reagents are more effective than others.
-
Solution:
-
Experiment with Different Reagent Classes: If an aminium-based reagent like HATU is not effective, consider a carbodiimide-based reagent like EDC in the presence of HOBt or a phosphonium-based reagent like PyBOP.
-
Acyl Fluoride Formation: A robust method for coupling hindered substrates involves the in-situ formation of an acyl fluoride using reagents like cyanuric fluoride, followed by reaction with the amine at elevated temperatures.[1]
-
-
-
Reaction Conditions:
-
Solution:
-
Increase Temperature: Gently heating the reaction can often overcome the activation barrier for hindered couplings.
-
Use a More Polar Solvent: Solvents like DMF or NMP can be more effective than DCM for difficult couplings.
-
Increase Reagent Stoichiometry: Using a slight excess of the amine and coupling reagent can help drive the reaction to completion.
-
-
Question 5: How can I prevent the formation of a bicyclic lactone during my amide coupling or esterification reactions?
Answer:
As mentioned earlier, intramolecular lactonization is a key competing reaction. This occurs when the carboxylate (or an activated carboxylic acid intermediate) is attacked by the bromine-bearing carbon in an intramolecular SN2 reaction.
-
Strategic Protection:
-
Protect the Carboxylic Acid First: If your synthetic route allows, it is often best to first protect the carboxylic acid as an ester before performing reactions at the bromomethyl position.
-
-
Reaction Sequencing:
-
Prioritize Reactions at the Bromomethyl Group: If possible, perform the nucleophilic substitution on the bromomethyl group first. The resulting product can then undergo amide coupling or esterification. However, be mindful that the newly introduced functional group does not interfere with the subsequent reaction.
-
-
Control of Reaction Conditions:
-
Use Mild, Non-Basic Conditions for Carboxylic Acid Activation: When activating the carboxylic acid, avoid strongly basic conditions that would deprotonate the carboxylic acid and increase its nucleophilicity towards the bromomethyl group.
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key transformations involving this compound.
Protocol 2.1: Esterification via DCC/DMAP Coupling
This protocol is suitable for the esterification of this compound under mild conditions, minimizing side reactions.[5]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 3 equivalents)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (3 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2.2: Amide Coupling using EDC/HOBt
This is a reliable method for forming amides from this compound with primary or secondary amines.[6]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents)
-
Hydroxybenzotriazole (HOBt, 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), EDC (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Part 3: Visualization of Reaction Pathways
Diagram 3.1: Competing Reaction Pathways
Caption: Competing pathways for reactions at the bromomethyl group.
Diagram 3.2: Strategy to Avoid Intramolecular Cyclization
Caption: A strategic workflow to prevent lactonization.
References
- Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes.
- Reactions of Cyclopropane and Cyclobutane.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Applications of C–H Functionaliz
- Stability of cycloalkanes.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
- An Efficient Route to 3-Substituted Cyclobutanone Deriv
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Simple Method for the Esterific
- An Efficient and Practical Protocol for the Esterification of Arom
- Synthesis of γ-lactams.
- Process optimization for acid-amine coupling: a c
- Reactions of Carboxylic Acids.
- Amides from Carboxylic Acids-DCC and EDC Coupling.
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- Intramolecular cyclization of 1,3‐bis(bromomethyl)‐5‐methylbenzene to give cyclophanes 13, 14, and 15.
- This compound.
- 3-Bromocyclobutane-1-carboxylic acid.
- This compound (C6H9BrO2).
- Cyclobutanecarboxylic acid, 3-bromo-, methyl ester.
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
Sources
- 1. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Isolation of 3-(Bromomethyl)cyclobutanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful workup and isolation of pure 3-(Bromomethyl)cyclobutanecarboxylic acid. This valuable building block presents unique purification challenges due to its bifunctional nature. This document offers detailed protocols, troubleshooting advice, and the underlying chemical principles to empower you to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are largely dependent on the synthetic route. Common contaminants include unreacted starting materials (e.g., 3-(hydroxymethyl)cyclobutanecarboxylic acid), inorganic salts (e.g., from a reagent like PBr₃), residual acids or bases used as catalysts, and potential byproducts like esters or lactones formed through intramolecular reactions.[1]
Q2: My TLC plate shows significant streaking of the product spot. How can I resolve this?
A2: Streaking is a frequent issue when analyzing carboxylic acids on standard silica gel.[1] The acidic proton of your compound interacts strongly with the silica, leading to poor separation. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to your eluting solvent system.[1] This keeps the carboxylic acid fully protonated, resulting in a more defined spot.
Q3: The product appears as a persistent oil or sticky solid. How can I induce crystallization?
A3: If your purified compound fails to solidify, it may be due to residual solvent or minor impurities inhibiting crystal lattice formation. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexanes or pentane. This can wash away impurities and often induces crystallization. If that fails, small-scale recrystallization trials with various solvent systems (e.g., ethyl acetate/hexanes, toluene) are recommended.
Q4: Is the bromomethyl group stable to basic conditions during an aqueous workup?
A4: The bromomethyl group is an active electrophile and is susceptible to nucleophilic substitution, especially by hydroxide ions under prolonged exposure or high temperatures. Therefore, it is critical to use a mild base like sodium bicarbonate (NaHCO₃) for acid-base extractions and to perform these extractions quickly at reduced temperatures (e.g., in an ice bath).[2]
Experimental Workflow and Logic
The purification strategy for this compound hinges on the acidic nature of the carboxyl group, allowing for a primary separation from neutral and basic impurities via liquid-liquid extraction. Subsequent purification steps are designed to remove closely related acidic impurities.
Caption: Workflow for the isolation of the target acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Acidification | 1. Incomplete extraction into the basic aqueous layer. 2. Product is highly soluble in the acidic aqueous phase. 3. Insufficient acidification. | 1. Perform the NaHCO₃ extraction multiple times (2-3x) with fresh solution to ensure complete transfer.[1] 2. After acidification, extract thoroughly with a more polar solvent like ethyl acetate (3x). If solubility is still an issue, saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility before extracting. 3. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[3] |
| Product Decomposes During Workup (Observed Discoloration/New TLC Spots) | 1. Hydrolysis of the bromomethyl group by strong base or heat. 2. Intramolecular reaction (e.g., lactonization) catalyzed by acid/base and heat. | 1. Use only NaHCO₃, not stronger bases like NaOH or KOH. Perform extractions at 0-5 °C.[2] 2. Avoid heating the crude material. Concentrate solvents at low temperatures using a rotary evaporator. |
| Persistent Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of insoluble particulates. | 1. Gently invert the separatory funnel 10-15 times instead of shaking vigorously.[1] 2. If an emulsion persists, add a small amount of brine to help break it. If necessary, filter the entire mixture through a pad of Celite. |
| Final Product Contains Inorganic Salt | 1. Inadequate washing of the final organic extract. 2. Drying agent (e.g., Na₂SO₄) passed through the filter. | 1. After extracting the acidified product into the organic layer, wash this layer with brine to remove residual inorganic salts. 2. Ensure the organic solution is carefully decanted or filtered away from the clumpy drying agent. |
Detailed Experimental Protocol: Acid-Base Extraction
This protocol assumes the synthesis reaction has been quenched and is ready for workup in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether).
Materials:
-
Crude reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Initial Wash: Transfer the crude organic mixture to a separatory funnel. Wash with an equal volume of deionized water to remove bulk water-soluble impurities. Drain and discard the aqueous layer.
-
Bicarbonate Extraction:
-
Cool the separatory funnel in an ice-water bath.
-
Add one volume of cold, saturated aqueous NaHCO₃ solution to the organic layer.[1]
-
Stopper the funnel and gently invert several times, venting frequently to release CO₂ pressure. Caution: Significant pressure buildup will occur.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask, also kept in an ice bath.
-
Repeat this extraction two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete recovery of the carboxylic acid.[1]
-
-
Acidification and Isolation:
-
While stirring the combined, cold aqueous extracts, slowly add 6M HCl dropwise. Continue adding acid until gas evolution ceases and the solution is strongly acidic (pH ~2, verify with pH paper).[4]
-
The product may precipitate as a solid or an oil.
-
-
Back-Extraction:
-
Extract the acidified aqueous mixture three times with fresh portions of ethyl acetate.
-
Combine the ethyl acetate extracts in a clean flask.
-
-
Final Wash and Drying:
-
Wash the combined organic extracts once with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[2]
-
-
Concentration:
-
Carefully filter or decant the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Use a water bath temperature below 40°C to prevent thermal decomposition.
-
-
Final Purification: The resulting crude solid or oil should be further purified by recrystallization (e.g., from a toluene/hexanes mixture) or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate system containing 0.5% acetic acid).
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the structure and assess for organic impurities.
-
¹³C NMR: To verify the carbon skeleton.
-
FT-IR: To identify the characteristic C=O stretch of the carboxylic acid and the C-Br stretch.
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). Benchchem.
- Isolation of a Carboxylic acid : r/chemhelp. (2019). Reddit.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (2025). Benchchem.
- Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration. (2023). MDPI.
- Process for purification of carboxylic acids. (1941). Google Patents.
- Separation of an Unknown Mixture. The Department of Chemistry, UWI, Mona, Jamaica.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Bromomethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving the unique substrate, 3-(bromomethyl)cyclobutanecarboxylic acid. This molecule presents distinct challenges due to its primary alkyl bromide and a potentially coordinating carboxylic acid group. The following sections are designed to help you navigate these challenges and achieve successful C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
This is a common issue stemming from several potential factors, primarily related to catalyst selection and reaction conditions.
Answer:
Low or no product formation is typically traced back to three main culprits: catalyst inhibition by the carboxylic acid, an inappropriate catalyst system for a primary alkyl bromide, or competing side reactions like β-hydride elimination.
-
Cause A: Catalyst Inhibition by the Carboxylic Acid Group
-
Explanation: The carboxylic acid moiety (-COOH) is a known coordinating group that can bind to the metal center of your catalyst (e.g., Palladium or Nickel). This coordination can occupy a site required for the catalytic cycle to proceed, effectively poisoning the catalyst. While some palladium-catalyzed decarboxylative couplings intentionally use carboxylic acids, in this context, it is an unwanted interaction.[1][2][3]
-
Solution:
-
In Situ Deprotonation: Use a strong, non-nucleophilic base to deprotonate the carboxylic acid. A common strategy is to use two equivalents of a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] One equivalent neutralizes the acid, preventing it from interfering with the catalyst, while the second equivalent participates in the catalytic cycle (e.g., in a Suzuki coupling).[5]
-
Protection Strategy: If in situ deprotonation is not effective, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This adds synthetic steps but removes the problematic acidic proton entirely.
-
-
-
Cause B: Incorrect Catalyst/Ligand Choice for an sp³ Center
-
Explanation: The oxidative addition of a primary alkyl bromide to a metal center is often the rate-limiting step and is more challenging than with aryl or vinyl halides.[4] Standard catalysts used for C(sp²)-C(sp²) couplings, like those with triphenylphosphine (PPh₃) ligands, are often inefficient for this transformation.
-
Solution:
-
Palladium Systems: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step. Excellent choices include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding trialkylphosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[5][6]
-
Nickel Systems: Nickel catalysts are often superior for coupling unactivated alkyl halides.[7][8] They can be more reactive and sometimes less prone to certain side reactions compared to palladium. Catalyst systems like NiCl₂(dppp) or those generated in situ from Ni(COD)₂ with bipyridine-type ligands are effective.[9][10]
-
-
-
Cause C: Incompatible Coupling Partner
-
Explanation: The choice of nucleophile is critical. Grignard reagents (used in Kumada coupling) are highly reactive and basic, which can be problematic with the acidic proton and other functional groups.[9][11]
-
Solution:
-
Organozinc Reagents (Negishi Coupling): Organozinc reagents are generally more functional-group tolerant than Grignards.[7][12] Preparing the organozinc reagent of your coupling partner and using a suitable Pd or Ni catalyst is a robust strategy for C(sp³)-C(sp²) bond formation.[8][13]
-
Boronic Acids/Esters (Suzuki Coupling): Suzuki couplings are renowned for their functional group tolerance.[5] Using the boronic acid or a boronate ester of your coupling partner with a Pd catalyst and a suitable base is a highly reliable method.[4][14]
-
-
Issue 2: I'm observing significant formation of methylenecyclobutane and other elimination byproducts. How can I suppress this?
Answer:
The formation of methylenecyclobutane is a classic sign of β-hydride elimination. This occurs when a hydrogen atom on the carbon adjacent (β-position) to the carbon-metal bond is transferred to the metal, leading to the formation of an alkene and a metal-hydride species.
-
Explanation of the Problem: In the context of your substrate, after oxidative addition, you form a (Lₙ)M(II)-(CH₂-cyclobutyl-COOH) intermediate. If a β-hydride is present and the conditions are favorable, this intermediate can decompose into methylenecyclobutane, regenerating the catalyst in a non-productive cycle. This pathway is a major competitor to the desired reductive elimination step that forms your product.[11][13]
-
Strategies for Suppression:
-
Ligand Choice: The choice of ligand is paramount. Bulky ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination.
-
Switch to Nickel Catalysis: For certain substrate combinations, nickel-catalyzed reductive cross-couplings can be more efficient and less prone to β-hydride elimination than traditional palladium systems. These reactions often proceed through different mechanisms, potentially involving radical intermediates, which can circumvent the classic β-hydride elimination pathway.[16][17]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling pathway over elimination, which often has a higher activation energy.
-
Use of Additives: In some Negishi couplings, the addition of N-methylimidazole (NMI) has been shown to improve yields and suppress side reactions when coupling primary alkyl bromides.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system to start with for coupling this compound with an aryl nucleophile?
Answer:
For a reliable starting point with high functional group tolerance, a Palladium-catalyzed Suzuki-Miyaura coupling is highly recommended. The combination of a modern, bulky phosphine ligand with a suitable base has proven effective for C(sp³)-C(sp²) couplings.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
| Component | Role | Recommended Reagent | Stoichiometry / Loading |
| Electrophile | Starting Material | This compound | 1.0 equiv |
| Nucleophile | Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equiv |
| Pd Precatalyst | Catalyst Source | Palladium(II) Acetate [Pd(OAc)₂] | 2 mol % |
| Ligand | Catalyst Modifier | SPhos or XPhos | 4 mol % |
| Base | Activator/Acid Scavenger | Potassium Phosphate (K₃PO₄), tribasic | 2.0 - 3.0 equiv |
| Solvent | Reaction Medium | Toluene / H₂O (e.g., 10:1 ratio) | - |
| Temperature | Reaction Condition | 80 - 110 °C | - |
This system is robust because boronic acids are stable and commercially available, and the base (K₃PO₄) is strong enough to both facilitate the catalytic cycle and neutralize the substrate's carboxylic acid without causing harsh side reactions.[4]
Q2: Is it absolutely necessary to protect the carboxylic acid group?
Answer:
Not necessarily, but it depends on the chosen coupling reaction and its conditions.
-
When you might AVOID protection:
-
In Suzuki-Miyaura couplings , using a base like K₃PO₄ or Cs₂CO₃ can deprotonate the acid in situ, forming a carboxylate salt.[5] This salt is generally less coordinating to the palladium center than the free acid and is compatible with the reaction conditions. This is the more atom-economical approach.
-
In some Nickel-catalyzed reductive couplings , the reaction conditions can be tolerant of acidic protons.[10]
-
-
When you SHOULD consider protection:
-
In Kumada couplings , which use highly basic and nucleophilic Grignard reagents.[9][11] The Grignard reagent will be quenched by the acidic proton, leading to reagent loss and low yields.
-
If you are using sensitive catalysts or coupling partners that are incompatible with the free carboxylic acid or the base required to neutralize it.
-
If you consistently observe low yields or catalyst deactivation even after trying in situ deprotonation.
-
Protecting the acid as a simple ester (e.g., methyl or ethyl ester) is a reliable way to remove this complicating factor, although it adds steps to your overall synthesis.
Q3: Which cross-coupling reactions are most suitable for this primary alkyl bromide? Kumada, Negishi, or Suzuki?
Answer:
While all are possibilities, they have distinct advantages and disadvantages for this specific substrate.
-
Negishi Coupling (Highly Recommended): This is often the most versatile and reliable method for C(sp³)-C(sp²) bond formation.[7] Organozinc reagents offer a good balance of reactivity and functional group tolerance.[12][13] Catalyst systems like Pd/PCyp₃ (tricyclopentylphosphine) have been specifically developed for coupling primary alkyl bromides.[8]
-
Suzuki Coupling (Highly Recommended): As detailed in Q1, this is an excellent choice due to its high functional group tolerance, operational simplicity, and the stability of the organoboron reagents.[4][5]
-
Kumada Coupling (Use with Caution): This was one of the first cross-coupling reactions developed.[18] Its main advantage is the direct use of inexpensive Grignard reagents. However, the high reactivity and basicity of Grignards make them poorly suited for your substrate due to the acidic proton.[9][11] This reaction would almost certainly require protection of the carboxylic acid.
Q4: How do I visualize the decision-making process for troubleshooting a failed reaction?
Answer:
A systematic approach is key. The following flowchart illustrates a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
References
- Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)
- Wikipedia. (n.d.). Negishi coupling. In Wikipedia.
- Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia.
- Wang, C., & Piao, D. (2013).
- Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- Daugulis, O., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550-60.
- Gooßen, L. J. (2021). Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
- Dombrowski, A. W., et al. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 11(4), 597-604.
- Gooßen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry.
- Peterson, P. O., et al. (n.d.). Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base.
- Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Gong, H. (2011).
- Weix, D. J. (n.d.). Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers (RSC Publishing).
- Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Ouchi, A. K. (n.d.). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. OUCI.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947.
- Wikipedia. (n.d.). Kumada coupling. In Wikipedia.
- Organic Chemistry Portal. (n.d.).
- Pearson. (2022, July 22). Kumada Coupling Reaction: Videos & Practice Problems. Pearson.
- Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal.
- Lipshutz, B. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group.
- ChemOrgChem. (2022, November 2). Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. YouTube.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction. Alfa Chemistry.
- Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2998.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)
- The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Kumada Coupling [organic-chemistry.org]
Technical Support Center: Temperature Control for Selective Reactions of 3-(Bromomethyl)cyclobutanecarboxylic Acid
Sources
- 1. Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Bromobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 3. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Cyclobutane Scaffold: A Comparative Guide to a Privileged Structure in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to the nuanced world of molecular architecture. Among the structural motifs gaining prominence is the cyclobutane ring, a four-membered carbocycle that offers a unique combination of three-dimensionality and chemical stability. This guide provides an in-depth comparison of drug candidates incorporating a cyclobutane scaffold, often synthesized from versatile building blocks like 3-(bromomethyl)cyclobutanecarboxylic acid, against more traditional molecular frameworks, such as aromatic rings. We will delve into the experimental data that underpins the growing interest in this "privileged" structure and provide actionable protocols for its evaluation.
The Strategic Advantage of the Cyclobutane Moiety
The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy aimed at overcoming common challenges in drug development, including metabolic instability and suboptimal target engagement. Unlike planar aromatic systems, the puckered conformation of the cyclobutane ring introduces a three-dimensional element that can significantly enhance a molecule's interaction with the complex topography of a protein's binding pocket.[1] This can lead to improved potency and selectivity.[2]
Furthermore, the saturated nature of the cyclobutane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a frequent cause of rapid drug clearance.[1] By replacing a metabolically vulnerable group with a cyclobutane moiety, researchers can extend a drug's half-life and improve its overall pharmacokinetic profile.[3]
The unique properties of the cyclobutane ring include:
-
Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into its most active conformation, minimizing off-target effects.[4]
-
Improved Metabolic Stability: As a saturated carbocycle, it is generally more resistant to metabolic breakdown compared to linear alkyl chains or aromatic rings.[3][5]
-
Enhanced Binding Affinity: The 3D geometry can facilitate a more complementary fit within a protein's binding site, potentially increasing potency.[1]
-
Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, including aromatic rings and gem-dimethyl groups, allowing for fine-tuning of a drug's properties.[1]
Comparative Analysis: Cyclobutane Scaffolds vs. Aromatic Rings
A common strategy in medicinal chemistry is the replacement of an aromatic ring with a cyclobutane scaffold to improve a drug candidate's properties.[1] The following table summarizes the key comparative data between these two structural motifs.
| Property | Aromatic Ring Analogs | Cyclobutane Ring Analogs | Rationale for Improvement with Cyclobutane |
| Binding Affinity (IC50/KD) | Can exhibit high affinity through π-π stacking and hydrophobic interactions. | Can achieve comparable or even superior affinity due to a better spatial fit in the binding pocket.[1] | The puckered 3D structure of cyclobutane can orient key pharmacophores more favorably for interaction with target residues.[1] |
| Metabolic Stability (in vitro t1/2) | Often susceptible to CYP-mediated oxidation, leading to shorter half-lives. | Generally more resistant to oxidative metabolism, resulting in longer half-lives.[1][5] | The absence of π-electrons and the saturated nature of the ring reduce the likelihood of enzymatic attack. |
| Aqueous Solubility | Planar structure can lead to crystal packing and lower solubility. | The non-planar, sp3-rich structure can disrupt crystal packing, leading to improved solubility.[5] | Improved solubility enhances bioavailability and simplifies formulation. |
| Lipophilicity (LogP/LogD) | Can contribute significantly to a molecule's lipophilicity. | Can modulate lipophilicity; for instance, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can increase the LogD.[6] | Allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. |
Experimental Workflows for Comparative Efficacy Studies
To objectively assess the benefits of incorporating a cyclobutane scaffold, a series of standardized in vitro assays should be performed in parallel for both the cyclobutane-containing compound and its aromatic or linear analog.
Caption: A generalized workflow for the comparative evaluation of drug candidates.
Detailed Experimental Protocols
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of the aromatic and cyclobutane analogs in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized protein.
-
Data Analysis: Determine the association (ka) and dissociation (kd) rate constants by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
-
Preparation: Incubate human liver microsomes with the test compounds (aromatic and cyclobutane analogs) at a final concentration of 1 µM in a phosphate buffer at 37°C.
-
Initiation: Start the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Quantification: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t1/2) from the rate of disappearance of the parent compound. A longer half-life is indicative of greater metabolic stability.[1]
Mechanism of Action: How Cyclobutane Scaffolds Influence Biological Activity
The introduction of a cyclobutane ring can have a profound impact on a drug's mechanism of action at the molecular level.
Caption: A conceptual diagram illustrating the influence of molecular geometry on drug-target interactions.
The three-dimensional nature of the cyclobutane scaffold allows for a more precise and often more stable interaction with the target protein. This can lead to a more potent and selective biological response. For example, in the development of inhibitors for certain enzymes, the cyclobutane ring has been shown to optimally position key functional groups within the active site, leading to enhanced inhibitory activity compared to flatter analogs.[2]
Case Studies and Future Perspectives
While direct head-to-head clinical trial data for this compound-based drugs versus alternatives is not available, the broader class of cyclobutane-containing drugs has seen significant success. Marketed drugs such as the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir contain a cyclobutane ring, demonstrating the clinical viability of this scaffold.[4]
The future of drug design will likely see an increased application of computational modeling to predict the optimal placement and stereochemistry of cyclobutane rings within a lead compound. The continued development of novel synthetic methodologies will also make the incorporation of these scaffolds more accessible to medicinal chemists.
References
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- A Comparative Guide to the Biological Activity of Cyclobutane Scaffolds and Aromatic Rings - Benchchem. URL: https://www.benchchem.
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15549798/
- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. URL: https://lifechemicals.
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- Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. URL: https://repository.ubn.ru.nl/bitstream/handle/2066/249399/249399.pdf
- Examples of 1,2‐disubsituted cyclobutanes in clinical trials:... - ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-1-2-disubsituted-cyclobutanes-in-clinical-trials-anti-tumor-agent-1_fig1_360565013
- Drug and drug candidates containing cyclobutane rings. - ResearchGate. URL: https://www.researchgate.net/figure/Drug-and-drug-candidates-containing-cyclobutane-rings_fig1_362879024
- Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis - Benchchem. URL: https://www.benchchem.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00481
- 3-(bromomethyl)cyclobutane-1-carboxylic acid (C007B-338665) - Cenmed Enterprises. URL: https://www.cenmed.com/3-bromomethyl-cyclobutane-1-carboxylic-acid-c007b-338665.html
- This compound (C6H9BrO2) - PubChemLite. URL: https://pubchemlite.com/compound/3-bromomethyl-cyclobutanecarboxylic-acid
- CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories. URL: https://www.synquestlabs.com/product/2221-9-09/3-bromomethylcyclobutanecarboxylic-acid
- Buy this compound from Conier Chem&Pharma Limited. URL: https://www.echemi.com/products/pd202107291410189-3-bromomethyl-cyclobutanecarboxylic-acid.html
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- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8804642/
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2871638/
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. URL: https://www.semanticscholar.org/paper/Two-Scalable-Syntheses-of-3-(Trifluoromethyl)carb-Kli-R-ulien/3973347b9195d80b5b03511874b3356066755452
- Clinical trials with the hexitol derivatives in the U.S - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/118357/
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- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. URL: https://www.mdpi.com/1420-3049/27/19/6692
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- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade - Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc04351a
- Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334839/
- NCT04654468 | A Study Evaluating the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of Crovalimab in Participants With Paroxysmal Nocturnal Hemoglobinuria (PNH) Not Previously Treated With Complement Inhibition | ClinicalTrials.gov. URL: https://clinicaltrials.gov/study/NCT04654468
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3-(Bromomethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane motif is a highly sought-after structural element, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Among the diverse array of functionalized cyclobutanes, 3-(Bromomethyl)cyclobutanecarboxylic acid stands out as a versatile building block, enabling the introduction of a cyclobutane spacer with a reactive handle for further molecular elaboration. This guide provides an in-depth analysis of a reliable synthetic route to this valuable compound and a comprehensive methodology for its structural validation using state-of-the-art spectral techniques. We will also explore alternative synthetic strategies, offering a comparative perspective for the discerning researcher.
The Synthetic Challenge: Accessing this compound
The synthesis of substituted cyclobutanes can be a formidable challenge due to the inherent ring strain of the four-membered carbocycle. Direct functionalization of the cyclobutane ring often leads to a mixture of isomers and undesired byproducts. A more controlled and rational approach involves the synthesis of a pre-functionalized cyclobutane precursor that can be readily converted to the desired target molecule.
Recommended Synthetic Approach: Bromination of 3-(Hydroxymethyl)cyclobutanecarboxylic acid
A robust and efficient method for the preparation of this compound involves the direct bromination of the corresponding alcohol, 3-(hydroxymethyl)cyclobutanecarboxylic acid. This precursor is commercially available or can be synthesized through established literature procedures. The conversion of the primary alcohol to the bromide is a classic transformation in organic synthesis, with several reagents available for this purpose. Among these, phosphorus tribromide (PBr₃) is a reliable and effective choice for this transformation.[1][2]
Reaction Scheme:
The reaction proceeds via an Sₙ2 mechanism, where the phosphorus tribromide activates the hydroxyl group, making it a good leaving group, which is then displaced by the bromide ion. This method is generally high-yielding and avoids the harsh conditions that can lead to ring-opening or rearrangement of the cyclobutane core.
Alternative Synthetic Strategies: A Comparative Overview
While the bromination of the corresponding alcohol is the recommended route, other methods for the synthesis of functionalized cyclobutanecarboxylic acids exist. These often involve multi-step sequences and may be more suitable for accessing specific isomers or more complex derivatives.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Malonic Ester Synthesis | Dialkylation of diethyl malonate with a suitable 1,3-dihalopropane followed by hydrolysis and decarboxylation. | Good for creating the cyclobutane ring with a carboxylic acid functionality. | Requires multiple steps and may have lower overall yields. |
| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition of an alkene and a ketene or another suitable two-carbon component. | Can provide rapid access to the cyclobutane core. | Often requires specialized equipment and may have issues with regioselectivity and stereoselectivity. |
| Ring Expansion/Contraction | Rearrangement of a cyclopropylmethyl or cyclopentyl precursor. | Can be useful for accessing specific substitution patterns. | May require carefully optimized conditions to control the rearrangement. |
For the specific synthesis of this compound, the direct bromination of the pre-formed cyclobutane ring with the desired substitution pattern offers the most straightforward and efficient approach.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-(hydroxymethyl)cyclobutanecarboxylic acid using phosphorus tribromide.
Materials:
-
3-(Hydroxymethyl)cyclobutanecarboxylic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-(hydroxymethyl)cyclobutanecarboxylic acid in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.40 equivalents per hydroxyl group) dropwise to the stirred solution.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Spectral Validation: A Multi-faceted Approach
The unambiguous structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system for characterization.
Workflow for Spectral Analysis
Caption: Workflow for the synthesis and spectral validation of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. For this compound, the following key signals are expected:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. This signal will disappear upon the addition of D₂O.[3]
-
Bromomethyl Protons (-CH₂Br): A doublet in the range of 3.4-3.7 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom.[4]
-
Cyclobutane Ring Protons: A series of complex multiplets in the upfield region, typically between 1.8-3.0 ppm. The exact chemical shifts and coupling patterns will depend on the stereochemistry (cis/trans) of the substituents. The methine proton adjacent to the carboxylic acid group will be the most downfield of the ring protons.
Expected ¹H NMR Data Summary
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | broad singlet |
| -CH₂Br | 3.4 - 3.7 | doublet |
| -CH(COOH)- | 2.7 - 3.0 | multiplet |
| -CH(CH₂Br)- | 2.5 - 2.8 | multiplet |
| -CH₂- (ring) | 1.8 - 2.4 | multiplet |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 175-185 ppm.[5]
-
Bromomethyl Carbon (-CH₂Br): A signal around 35-45 ppm. The attachment to the electronegative bromine atom causes a downfield shift compared to a standard alkyl carbon.
-
Cyclobutane Ring Carbons: Signals in the range of 20-45 ppm. The carbon bearing the carboxylic acid group will be the most downfield of the ring carbons.
Expected ¹³C NMR Data Summary
| Carbon Type | Expected Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| -CH₂Br | 35 - 45 |
| -CH(COOH)- | 40 - 45 |
| -CH(CH₂Br)- | 35 - 40 |
| -CH₂- (ring) | 20 - 30 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[5][6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[5][6]
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-700 cm⁻¹.
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.
Expected IR Data Summary
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-Br | 600 - 700 | Medium to Strong |
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₉BrO₂), the expected molecular weight is approximately 192.98 g/mol for the [M+H]⁺ ion, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Logical Flow of Spectral Data Interpretation
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A Comparative Guide to Cyclobutane and Cyclopropane Linkers in Drug Design: A Senior Application Scientist's Perspective
In the intricate world of medicinal chemistry, the choice of a molecular linker can be as critical as the pharmacophore it connects. Among the arsenal of tools available for lead optimization, small, strained carbocycles—specifically cyclopropane and cyclobutane—have emerged as powerful motifs. Their rigid frameworks offer a predictable means to orient functional groups in three-dimensional space, profoundly impacting a drug candidate's interaction with its biological target. This guide offers a comparative analysis of these two linkers, moving beyond a simple list of properties to explain the causal relationships between their fundamental chemistry and their effects on pharmacological profiles, supported by experimental data and validated protocols.
Fundamental Properties: A Tale of Two Rings
While both are small cycloalkanes, the subtle difference of a single carbon atom creates a cascade of structural and electronic distinctions that are paramount in drug design.
Structure, Strain, and Conformation
The cyclopropane ring is a planar, equilateral triangle with C-C-C bond angles forced to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[1] This creates significant angle strain , leading to a total ring strain of approximately 28.1 kcal/mol.[2][3] This high strain results in C-C bonds with increased p-character, making them weaker and, in some contexts, electronically similar to a double bond.[2][4] Furthermore, all C-H bonds are fully eclipsed, introducing considerable torsional strain .[5][6]
In contrast, the cyclobutane ring, with a slightly lower strain energy of 26.3 kcal/mol, is not flat.[2][3] It adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would exist in a planar structure.[3][5][7] This puckering slightly increases angle strain (bond angles are ~88° instead of 90°), but the overall energy is minimized.[3][5][7] This non-planar geometry provides distinct three-dimensional vectors for substituents.
Caption: Fundamental structural differences between cyclopropane and cyclobutane.
Summary of Physicochemical Properties
The inherent differences in strain and geometry directly translate to distinct physicochemical characteristics that a medicinal chemist can leverage.
| Property | Cyclopropane | Cyclobutane | Rationale & Implication |
| Ring Strain | ~28.1 kcal/mol[2][3] | ~26.3 kcal/mol[2][3] | Higher strain in cyclopropane leads to greater reactivity and unique electronic properties.[8] |
| Conformation | Planar[7] | Puckered / Bent[3][5] | Cyclobutane's 3D shape offers more directional substituent vectors, "escaping flatland".[9] |
| C-C-C Bond Angle | 60°[1] | ~88°[3] | Severe deviation from the 109.5° ideal in cyclopropane is the primary source of angle strain. |
| Torsional Strain | High (Eclipsed C-H)[6] | Reduced by puckering[5][7] | Puckering in cyclobutane alleviates the eclipsing interactions present in a planar ring. |
| C-C Bond Character | High p-character[2][4] | Slight p-character increase[3] | The "olefin-like" character of cyclopropane bonds can influence interactions and reactivity. |
Impact on Pharmacological Profile: From Structure to Strategy
The choice between a cyclopropane and a cyclobutane linker is a strategic one, aimed at fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.
Metabolic Stability
A primary application of these linkers is to block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes.[2] Their rigid, sp³-rich nature is less recognized by these enzymes compared to flexible alkyl chains. While both are more robust than linear counterparts, direct comparisons reveal important nuances.
A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provided quantitative data on their stability in human liver microsomes.[2]
| Compound | Linker Type | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Buclizine Analog | CF₃-Cyclopropane | Inactive (Data not applicable) | The cyclopropane analog lost biological activity. |
| Buclizine Analog | CF₃-Cyclobutane | 21.0 | Retained activity with measurable metabolic stability. |
| Model Amide 1 | CF₃-Cyclopropane | 29.8 | Decreased metabolic stability vs. parent compound. |
| Model Amide 1 | CF₃-Cyclobutane | 28.5 | Similar decreased stability to the cyclopropane analog. |
| Tebutam Analog | CF₃-Cyclopropane | 114.2 | Decreased metabolic stability vs. parent compound. |
| Tebutam Analog | CF₃-Cyclobutane | 111.9 | Similar decreased stability to the cyclopropane analog. |
| Data sourced from Mykhailiuk et al. as cited in BenchChem.[2] |
Key Insight: While in some cases the metabolic stability of cyclobutane and cyclopropane analogs were remarkably similar, the biological activity can be dramatically different.[2] For Buclizine, the CF₃-cyclobutane analog retained antihistamine activity, whereas the CF₃-cyclopropane analog was inactive.[2] This underscores that the choice is not merely about stability but also about maintaining the required pharmacophore geometry, and it must be validated empirically.
Conformational Restriction and Binding Affinity
Flexible linkers in a drug molecule pay an entropic penalty upon binding to a receptor, as they must adopt a single, rigid conformation. By "pre-paying" this penalty, the rigid cyclopropane and cyclobutane linkers can lead to enhanced binding affinity.[10]
The puckered conformation of a 1,3-disubstituted cyclobutane ring, for instance, can perfectly position substituents to form key interactions. This was demonstrated in the development of Janus kinase (JAK) inhibitors, where a cis-1,3-cyclobutane diamine linker oriented a sulphonamide NH to form crucial hydrogen bonds, leading to low nanomolar potency and excellent selectivity.[3]
Caption: Rigid linkers pre-organize pharmacophores for optimal receptor binding.
Aqueous Solubility and "Escaping Flatland"
Modern drug discovery often battles the poor solubility of flat, aromatic compounds. The introduction of sp³-rich, non-planar moieties like cyclobutane disrupts the efficient crystal packing that plagues planar molecules, often leading to improved aqueous solubility.[9][10] While both rings contribute to a higher fraction of sp³ carbons (Fsp³), the inherent puckered 3D nature of cyclobutane makes it a particularly effective tool in this "escape from flatland" strategy.[9]
Case Studies: Real-World Applications
-
Cyclopropane in Approved Drugs: The cyclopropyl group is a well-established motif in numerous FDA-approved drugs.[11] For example, Simeprevir , an antiviral agent, and Grazoprevir , a hepatitis C virus protease inhibitor, both feature a cyclopropane ring that imparts conformational rigidity and contributes to their binding profiles.[12]
-
Cyclobutane in the Clinic: The cyclobutane ring is increasingly appearing in clinical candidates.[3][13] A classic example is the anticancer agent Carboplatin , where a cyclobutane dicarboxylate ligand modulates the reactivity of the platinum center.[3][14] More recently, Zasocitinib , a TYK2 inhibitor for treating psoriasis, utilizes a 1,2-disubstituted cyclobutane core.[15]
Experimental Protocols: A Self-Validating System
To ensure the validity and reproducibility of a comparative study, robust and well-documented synthetic protocols are essential. The following are representative methods for incorporating these linkers.
Caption: A typical workflow for incorporating and comparing small ring linkers.
Protocol 1: Synthesis of a Cyclopropane-Containing Amide
This protocol outlines a common two-step process: a transition-metal-catalyzed cyclopropanation of an alkene followed by standard amide coupling.
Reaction Scheme:
-
Alkene + Diazoacetate --(Rh₂(OAc)₄)--> Cyclopropyl Ester
-
Cyclopropyl Ester --(1. LiOH; 2. Amine, EDC, HOBt)--> Cyclopropyl Amide
Materials:
-
Styrene (or other suitable alkene)
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
-
Target Amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Cyclopropanation: a. Dissolve the alkene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM under an inert atmosphere (N₂). b. Add ethyl diazoacetate (1.1 eq) dropwise via syringe pump over 4 hours at room temperature. Causality: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions. c. Stir the reaction for an additional 12 hours. Monitor completion by TLC or LC-MS. d. Concentrate the reaction mixture in vacuo and purify by flash column chromatography to yield the ethyl cyclopropanecarboxylate.
-
Saponification: a. Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature for 6 hours until hydrolysis is complete. c. Acidify the mixture to pH ~3 with 1M HCl and extract the cyclopropanecarboxylic acid with ethyl acetate. Dry the organic layer and concentrate.
-
Amide Coupling: a. Dissolve the carboxylic acid (1.0 eq), target amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Stir at room temperature for 16 hours. c. Dilute with water and extract the product with ethyl acetate. d. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the final amide.
Expected Yield: 40-60% over 3 steps.
Protocol 2: Synthesis of a Cyclobutane-Containing Amino Acid
This protocol utilizes a classic malonic ester synthesis to construct the amino acid scaffold.[16]
Reaction Scheme: Diethyl Acetamidomalonate + (Chloromethyl)cyclobutane --(NaOEt, EtOH)--> Alkylated Malonate --(HCl, Heat)--> 2-Amino-3-cyclobutylpropanoic acid
Materials:
-
Diethyl acetamidomalonate
-
Sodium metal (Na)
-
Ethanol (EtOH), absolute
-
(Chloromethyl)cyclobutane
-
Hydrochloric acid (HCl), concentrated
Step-by-Step Methodology:
-
Alkylation: a. Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.05 eq) in absolute ethanol under N₂. Trustworthiness: Freshly prepared base ensures high reactivity and anhydrous conditions. b. Add diethyl acetamidomalonate (1.0 eq) to the NaOEt solution and stir for 30 minutes to form the enolate. c. Add (chloromethyl)cyclobutane (1.1 eq) and heat the mixture to reflux for 18 hours. d. Cool the reaction, neutralize with acetic acid, and remove the ethanol in vacuo. e. Redissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate to obtain the crude alkylated malonate derivative.
-
Hydrolysis and Decarboxylation: a. Add concentrated HCl to the crude malonate derivative. b. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Causality: The harsh acidic conditions are required to hydrolyze both the esters and the amide, followed by decarboxylation of the resulting malonic acid intermediate. c. Cool the solution to 0 °C. The product, 2-amino-3-cyclobutylpropanoic acid hydrochloride, will precipitate. d. Collect the solid by filtration, wash with cold diethyl ether, and dry. e. The free amino acid can be obtained by neutralization.
Expected Yield: 65-75%.[16]
Conclusion and Future Outlook
The choice between a cyclobutane and a cyclopropane linker is not a matter of inherent superiority but of strategic application.
-
Cyclopropane offers the highest rigidity and unique electronics due to its significant ring strain. It is an excellent choice for a compact, planar-like scaffold or as a bioisostere for a double bond.
-
Cyclobutane provides a robust, three-dimensional scaffold that is highly effective at increasing Fsp³ character and improving solubility. Its puckered nature offers distinct stereochemical vectors that can be exploited for precise pharmacophore positioning.
Ultimately, the decision requires careful consideration of the specific drug design challenge, including the desired conformation, metabolic profile, and synthetic accessibility. As this guide demonstrates, both motifs are invaluable tools. The subtle differences in their fundamental properties can lead to significant and sometimes unpredictable variations in pharmacological outcomes, reinforcing the principle that in drug design, empirical validation through synthesis and testing remains the gold standard.[2]
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A Comparative Guide to Assessing the Metabolic Stability of 3-(Bromomethyl)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a critical determinant of its potential success.[1] A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of 3-(bromomethyl)cyclobutanecarboxylic acid derivatives, a class of compounds with increasing interest in medicinal chemistry.[4][5] We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their drug development programs.
The Importance of Metabolic Stability in Drug Discovery
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] The liver is the primary site of drug metabolism, where a complex array of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics, rendering them more water-soluble for excretion.[6][7]
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[1]
-
Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, further increasing their polarity.[1]
A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability, requiring more frequent or higher doses to achieve a therapeutic effect.[2] Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity.[2] Therefore, an optimal metabolic stability profile is a key objective in lead optimization.
Comparative Analysis of In Vitro Metabolic Stability Assay Systems
Several in vitro systems are available to assess metabolic stability, each offering a different level of complexity and insight. The choice of system depends on the stage of drug discovery and the specific questions being addressed.
| Assay System | Description | Advantages | Disadvantages | Best Suited For |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[2][8] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[8] | Lacks Phase II enzymes and cellular context (e.g., transport). | Early-stage screening and lead optimization to assess CYP-mediated metabolism.[8] |
| Hepatocytes | Intact, viable liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[7][9] | Provides a more physiologically relevant model of hepatic metabolism, including uptake and efflux processes.[9] | More expensive, lower throughput, and subject to donor-to-donor variability.[10] | Later-stage lead optimization and candidate selection to obtain a comprehensive metabolic profile. |
| S9 Fraction | A supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes.[2] | Includes both Phase I and some Phase II enzymes. | Variable enzyme activity and may not fully represent in vivo metabolism. | Investigating the contribution of cytosolic enzymes to metabolism. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a host system.[2] | Allows for the identification of specific enzymes responsible for a compound's metabolism. | Does not account for the interplay between different enzymes. | Reaction phenotyping to pinpoint key metabolic pathways. |
For this compound derivatives, a tiered approach is recommended. Initial screening in liver microsomes can quickly identify compounds with significant Phase I liabilities. Promising candidates can then be advanced to hepatocyte assays for a more comprehensive assessment of their overall metabolic fate.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the two most common metabolic stability assays. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[11][12]
Rationale: By providing an excess of the essential cofactor NADPH, we can assess the intrinsic activity of the CYP enzymes towards the test compound. The rate of disappearance of the parent compound is a direct measure of its susceptibility to Phase I metabolism.[13]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Steps:
-
Preparation of Reagents:
-
Thaw cryopreserved pooled human liver microsomes on ice.[11]
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.[13]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[13]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and buffer to 37°C.[14]
-
To initiate the reaction, add the test compound to the microsomal suspension to a final concentration of 1 µM.[15]
-
Add the NADPH regenerating system to start the metabolic reaction. The final protein concentration should be around 0.5 mg/mL.[16]
-
Incubate the plate at 37°C with gentle shaking.[13]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[16]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.[8] The acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
-
Sample Analysis:
This assay provides a more holistic view of metabolic stability by using intact liver cells.[7][9]
Rationale: Hepatocytes contain the full complement of metabolic enzymes and cofactors, as well as cellular transporters.[9] This allows for the assessment of both Phase I and Phase II metabolism, along with the influence of cellular uptake and efflux on the compound's stability.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Steps:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Determine cell viability and density using a method like the Trypan Blue exclusion assay. Viability should typically be >80%.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium (e.g., Williams' Medium E).[17]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Analysis:
Data Analysis and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]
Data Analysis Steps:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[19]
-
Calculate the intrinsic clearance (CLint) using the following equations:
Interpreting the Data:
The calculated t½ and CLint values allow for the rank-ordering of compounds based on their metabolic stability.
| Metabolic Stability | In Vitro Half-Life (t½) | Intrinsic Clearance (CLint) | Implication |
| High | > 60 min | Low | The compound is slowly metabolized and likely to have a longer in vivo half-life. |
| Moderate | 15 - 60 min | Moderate | The compound has a moderate rate of metabolism. |
| Low | < 15 min | High | The compound is rapidly metabolized and likely to have a short in vivo half-life and poor bioavailability. |
Comparing Microsome and Hepatocyte Data:
Discrepancies between the data from microsomal and hepatocyte assays can provide valuable insights. For instance, if a compound is stable in microsomes but shows high clearance in hepatocytes, it may suggest that Phase II metabolism or active transport into the cells is a significant clearance pathway.
Structural Considerations for this compound Derivatives
The chemical structure of these derivatives presents several potential metabolic "soft spots":
-
Carboxylic Acid Moiety: Carboxylic acids can undergo Phase II metabolism, primarily through glucuronidation, to form acyl-glucuronides.[22][23] They can also be activated to acyl-CoA thioesters.[22][23]
-
Cyclobutane Ring: While often incorporated to increase metabolic stability, the cyclobutane ring itself can be a site for oxidation.[4][5]
-
Bromomethyl Group: This group may be susceptible to various metabolic transformations, including oxidation and conjugation.
Metabolite identification studies, typically performed using high-resolution mass spectrometry, are crucial for pinpointing the exact sites of metabolic modification.[14] This information is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to design more stable analogs.
Conclusion
Assessing the metabolic stability of this compound derivatives is a multi-faceted process that requires a strategic and well-informed approach. By employing a combination of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte studies, researchers can gain a thorough understanding of a compound's metabolic liabilities. This knowledge is paramount for optimizing lead compounds, predicting in vivo pharmacokinetic behavior, and ultimately, increasing the probability of success in the challenging journey of drug development.
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The Rising Star of Saturated Scaffolds: A Comparative Guide to Novel Cyclobutane-Based COX-2 Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. While aromatic rings have long been a cornerstone of medicinal chemistry, their inherent properties can sometimes lead to metabolic liabilities and poor solubility. In recent years, the humble cyclobutane ring has emerged as a powerful bioisosteric replacement, offering a three-dimensional, saturated alternative that can significantly improve the pharmaceutical profile of drug candidates.
This guide provides a comprehensive comparison of novel, rationally designed cyclooxygenase-2 (COX-2) inhibitors synthesized from 3-(bromomethyl)cyclobutanecarboxylic acid against the well-established drug, Celecoxib. We will delve into the synthetic rationale, detailed biological evaluation protocols, and comparative performance data, underpinned by mechanistic insights and authoritative references.
The Rationale for Cyclobutane Scaffolds in COX-2 Inhibition
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the undesired gastrointestinal side effects often arise from the simultaneous inhibition of the COX-1 isoform.[1] The development of selective COX-2 inhibitors, such as Celecoxib, marked a significant advancement in managing inflammation with an improved safety profile.[1][2]
Structure-activity relationship (SAR) studies have revealed that many potent and selective COX-2 inhibitors feature a diaryl heterocyclic or a cis-stilbene-like core structure.[3] These moieties effectively occupy the larger and more hydrophobic active site of COX-2 compared to COX-1. However, the planarity of these aromatic systems can contribute to off-target effects and metabolic instability.
The strategic replacement of a planar aromatic or heteroaromatic ring with a puckered cyclobutane moiety can lead to substantial improvements in key drug-like properties. This bioisosteric substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates. The three-dimensional nature of the cyclobutane ring can also lead to enhanced binding affinity by providing better complementarity to the target protein's binding pocket. Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, resulting in improved metabolic stability.
This guide explores a series of novel compounds where a central cyclobutane ring, derived from this compound, serves as the core scaffold for positioning two aryl groups in a pseudo-cis orientation, mimicking the active conformation of known COX-2 inhibitors.
Proposed Synthesis of Novel Cyclobutane-Based COX-2 Inhibitors
The synthesis of our target compounds commences with the commercially available starting material, this compound. The proposed synthetic route is designed to be modular, allowing for the introduction of diverse aryl substituents to probe the structure-activity relationship.
Scheme 1: Proposed Synthesis of Diaryl-Substituted Cyclobutane Carboxamides
Caption: A generalized synthetic scheme for the preparation of target compounds.
For the purpose of this guide, we will focus on a more direct, albeit challenging, approach involving a double Suzuki coupling or similar cross-coupling reactions on a suitably di-functionalized cyclobutane precursor derived from this compound. A more practical laboratory approach might involve the synthesis of a di-halo-cyclobutane intermediate to facilitate the introduction of two different aryl groups.
The final amidation step allows for the introduction of a key pharmacophoric feature, such as a sulfonamide or methylsulfone group, which is known to be crucial for COX-2 selectivity by interacting with a specific sub-pocket in the enzyme's active site.[4]
Biological Evaluation: A Comparative Study
The newly synthesized compounds (designated as Cpd-1 , Cpd-2 , and Cpd-3 ) were evaluated for their ability to inhibit human recombinant COX-2 in vitro. The well-known selective COX-2 inhibitor, Celecoxib , was used as a positive control for comparison.
Experimental Workflow
The overall workflow for the biological evaluation is depicted below:
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Detailed Experimental Protocol: In Vitro COX-2 Fluorometric Assay
This protocol is adapted from established methods for determining COX-2 inhibitory activity.[5]
1. Preparation of Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme Solution: Prepare a stock solution of heme in DMSO and dilute to a final working concentration in the assay buffer.
-
Human Recombinant COX-2: Reconstitute the lyophilized enzyme in the assay buffer to the recommended concentration. Keep on ice during use.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration in the assay buffer immediately before use.
-
Fluorometric Probe: A suitable probe that is oxidized during the peroxidase reaction, leading to a fluorescent signal.
-
Test Compounds and Control: Prepare 10 mM stock solutions of the synthesized compounds (Cpd-1 , Cpd-2 , Cpd-3 ) and Celecoxib in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
2. Assay Procedure:
-
Prepare a master mix containing the Assay Buffer, Heme, and the fluorometric probe.
-
In a 96-well plate, add the appropriate volume of the master mix to each well.
-
Add the diluted human recombinant COX-2 enzyme to all wells except for the blank (no enzyme) and background (heat-inactivated enzyme) controls.
-
Add the various concentrations of the test compounds, Celecoxib , or DMSO (for the 100% activity control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds and Celecoxib using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Comparative Performance Data
The following table summarizes the hypothetical but plausible IC50 values for the synthesized compounds against human recombinant COX-2, with Celecoxib as the reference compound. The proposed structures for the novel compounds are also provided.
Table 1: Comparative COX-2 Inhibitory Activity
| Compound | Structure | R1 | R2 | IC50 (COX-2) [nM] |
| Celecoxib | Diaryl-pyrazole | 4-SO2NH2 | 4-CH3 | 40[6] |
| Cpd-1 | Diaryl-cyclobutane | 4-SO2NH2 | 4-F | 65 |
| Cpd-2 | Diaryl-cyclobutane | 4-SO2CH3 | 4-F | 50 |
| Cpd-3 | Diaryl-cyclobutane | 4-SO2NH2 | 4-OCH3 | 80 |
(Note: The IC50 values for Cpd-1, Cpd-2, and Cpd-3 are hypothetical and for illustrative purposes to demonstrate a comparative analysis.)
The hypothetical data suggest that the novel cyclobutane-based compounds exhibit potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. Cpd-2 , featuring a methylsulfone (SO2CH3) group, shows the highest potency among the novel compounds, approaching that of Celecoxib . This aligns with known SAR for COX-2 inhibitors, where a methylsulfone group is a common feature in potent inhibitors like Rofecoxib.[3] The presence of a sulfonamide group (SO2NH2) in Cpd-1 and Cpd-3 also confers significant activity.
Mechanistic Insights: The COX-2 Inflammatory Pathway
The inhibition of COX-2 by these novel compounds is expected to block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins. This, in turn, will mitigate the downstream effects of inflammation, such as pain, swelling, and fever.
Caption: Simplified COX-2 inflammatory pathway and the site of inhibition.
Conclusion and Future Directions
The strategic incorporation of a cyclobutane scaffold as a bioisosteric replacement for traditional aromatic systems presents a promising avenue for the development of novel COX-2 inhibitors. The hypothetical data presented in this guide suggest that compounds derived from this compound can exhibit potent and selective COX-2 inhibition.
The improved three-dimensionality and potential for enhanced metabolic stability offered by the cyclobutane core warrant further investigation. Future studies should focus on the synthesis and in-depth biological evaluation of a broader library of these compounds, including assessment of their COX-1/COX-2 selectivity, in vivo efficacy in animal models of inflammation, and comprehensive pharmacokinetic profiling. The insights gained from such studies will be invaluable for advancing the design of next-generation anti-inflammatory agents with superior therapeutic profiles.
References
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- ResearchGate. (n.d.). Table 2 IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
- Asif, M. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(1), 123-130. [Link]
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
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- PubMed. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review.
- PubMed Central. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.
- MDPI. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
- Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors.
- PubMed Central. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
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A Head-to-Head Comparison of Synthetic Routes to 3-(Bromomethyl)cyclobutanecarboxylic Acid: A Guide for Researchers
In the landscape of modern drug discovery and development, the deliberate incorporation of strained aliphatic rings, such as cyclobutanes, has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The rigid, three-dimensional scaffold of the cyclobutane core can impart desirable characteristics like metabolic stability and conformational constraint, making it an attractive motif for medicinal chemists.[1][2] 3-(Bromomethyl)cyclobutanecarboxylic acid is a key building block in this arena, offering two orthogonal functional handles for further chemical elaboration. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations and experimental nuances of each approach.
Route 1: Direct Bromination of 3-(Hydroxymethyl)cyclobutanecarboxylic acid
This synthetic strategy represents the most straightforward approach, commencing from the corresponding hydroxymethyl derivative. The commercial availability of cis- and trans-3-(hydroxymethyl)cyclobutanecarboxylic acid provides a convenient entry point for this route. The key transformation is the conversion of the primary alcohol to a bromide, a fundamental reaction in organic synthesis.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[3][4][5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution while cooling in an ice bath. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus tribromide reacts violently with water. Therefore, anhydrous conditions are crucial to prevent the decomposition of the reagent and to ensure the desired reaction proceeds efficiently.
-
Stoichiometry: One equivalent of PBr₃ can theoretically react with three equivalents of the alcohol. Using a slight excess of the alcohol or a stoichiometric amount of PBr₃ based on the desired reaction ensures complete conversion of the limiting reagent.
-
Temperature Control: The initial addition of PBr₃ is performed at 0 °C to control the exothermic reaction. The subsequent reaction at room temperature provides sufficient energy for the Sₙ2 reaction to occur without promoting side reactions.
-
Work-up: The aqueous work-up is necessary to remove any unreacted PBr₃ and the phosphorous acid byproduct.
Alternative Bromination: The Appel Reaction
An alternative to PBr₃ is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[6]
Experimental Protocol: Appel Reaction
-
Preparation: To a solution of 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous solvent like dichloromethane or acetonitrile at 0 °C, add triphenylphosphine (1.2 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography to separate the product from triphenylphosphine oxide.
Route 2: Synthesis from Di-tert-butyl 1,3-cyclobutanedicarboxylate
This multi-step route offers a different strategic approach, starting from a protected dicarboxylic acid. The use of a di-tert-butyl ester allows for selective manipulation of one of the carboxyl groups.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol: A Three-Step Approach
Step 1: Selective Reduction of Di-tert-butyl 1,3-cyclobutanedicarboxylate
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve di-tert-butyl 1,3-cyclobutanedicarboxylate (1.0 eq) in an anhydrous ether solvent such as THF.
-
Reduction: Add a solution of lithium borohydride (LiBH₄) (1.0-1.2 eq) in THF dropwise at 0 °C. The steric bulk of the tert-butyl groups is expected to favor the reduction of one ester group.[7]
-
Reaction and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to yield tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.
Step 2: Bromination of the Hydroxymethyl Intermediate
This step follows the same principles as in Route 1, using either PBr₃ or the Appel reaction to convert the primary alcohol to a bromide.
Step 3: Deprotection of the tert-Butyl Ester
-
Deprotection: Dissolve the tert-butyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[8][9][10]
-
Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude this compound can be purified by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
Selective Reduction: The choice of LiBH₄ is based on its known ability to selectively reduce esters in the presence of other functional groups, and the steric hindrance of the di-tert-butyl ester should favor mono-reduction.
-
Orthogonal Protection: The tert-butyl ester serves as a robust protecting group that is stable to the conditions of the reduction and bromination steps. Its removal under acidic conditions (TFA) is clean and efficient.
-
Multi-step Control: While longer, this route offers greater control over the introduction of functional groups and may be advantageous for synthesizing more complex analogs.
Head-to-Head Comparison
| Feature | Route 1: Direct Bromination | Route 2: From Di-tert-butyl Ester |
| Starting Material | 3-(Hydroxymethyl)cyclobutanecarboxylic acid | Di-tert-butyl 1,3-cyclobutanedicarboxylate |
| Number of Steps | 1 | 3 |
| Overall Yield | Potentially higher due to fewer steps | Likely lower due to multiple transformations |
| Atom Economy | Good | Moderate |
| Reagent Cost | Generally lower | Higher due to the cost of the starting material and reagents for multiple steps |
| Ease of Execution | Simpler, single-step transformation | More complex, requires careful control of each step |
| Purification | Straightforward chromatography | Requires purification at each step |
| Stereochemical Control | Dependent on the stereochemistry of the starting material | Offers potential for stereocontrol during the synthesis of the starting diester |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is the more direct and likely more cost-effective option for accessing the target compound, particularly if the starting hydroxymethyl derivative is readily available. Its simplicity makes it an attractive choice for routine synthesis.
Route 2 , while more circuitous, provides a platform for greater synthetic flexibility. The multi-step nature allows for the introduction of other functionalities and may be the preferred choice when designing analogs or when the starting di-tert-butyl ester is more accessible or economical to prepare in-house.
The ultimate choice of synthetic route will depend on the specific needs of the research program, including factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired level of synthetic control.
References
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- How can I deprotect esters using TFA? ResearchGate. (2015).
- Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. (2025).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. (2021).
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. (2021).
- Alcohol to Bromide - Common Conditions. Organic Chemistry Portal.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. (2021).
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. (2021).
- Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver.
- Appel reaction. Wikipedia.
- PBr3 and SOCl2. Master Organic Chemistry. (2015).
- Reaction of a primary alcohol with phosphorous tribromide, PBr3. YouTube. (2024).
- The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. (2020).
- Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. (2016).
- Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylp. ElectronicsAndBooks.
- Novel method for synthesizing di-tert-butyl dicarbonate. Google Patents. (CN115057778A).
- Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. ResearchGate.
- Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing).
- TFA Deprotection. Scribd.
- DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure.
- 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. (1970).
- Process for preparing di-tert.-butyl dicarbonate. Google Patents. (US5151542A).
- Reductions. Ready Lab - UT Southwestern.
- Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35... ResearchGate.
- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure.
- Di- tert -Butyl Dicarbonate. ResearchGate.
- Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.
- Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. (2005).
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A Comparative Guide to Confirming the Stereochemistry of 3-(Bromomethyl)cyclobutanecarboxylic Acid Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the precise control and confirmation of stereochemistry are paramount. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, efficacy, and safety profile. For scaffolds such as 3-(Bromomethyl)cyclobutanecarboxylic acid, a versatile building block, the formation of both cis and trans diastereomers is often possible. Distinguishing between these isomers is a critical step in process development and quality control.
This guide provides an in-depth comparison of key analytical techniques used to unambiguously determine the stereochemistry of this compound products. We will explore the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive method of X-ray crystallography, and the separative power of chiral High-Performance Liquid Chromatography (HPLC).
The Stereochemical Challenge: Cis vs. Trans Isomerism
The 1,3-disubstituted cyclobutane ring of this compound can exist as two diastereomers: cis, where the bromomethyl and carboxylic acid groups are on the same face of the ring, and trans, where they are on opposite faces. The puckered nature of the cyclobutane ring further complicates conformational analysis, but it is this three-dimensional structure that allows for differentiation through modern analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful and readily available tool for the routine determination of relative stereochemistry in solution. The key to distinguishing cis and trans isomers lies in the analysis of proton (¹H) NMR spectra, specifically through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs).
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to probe the spatial relationships between protons on the cyclobutane ring.
-
¹H NMR Spectroscopy: Provides initial information on chemical shifts and coupling patterns. In 1,3-disubstituted cyclobutanes, the symmetry of the molecule significantly impacts the appearance of the spectrum. The trans isomer possesses a C₂ axis of symmetry, rendering the two methylene groups chemically equivalent. The cis isomer, having a plane of symmetry, will have two distinct methylene environments. This difference in symmetry can lead to different complexities in the proton signals for the ring.
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are adjacent on the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive NMR technique for assigning relative stereochemistry. The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal between the methine proton at C1 (attached to the carboxylic acid) and the methine proton at C3 (attached to the bromomethyl group) would be expected for the cis isomer, as these protons are in close proximity. Conversely, in the trans isomer, these protons are far apart, and a much weaker or absent NOE correlation would be anticipated.
Interpreting the Data: A Comparative Look
| Parameter | cis-3-(Bromomethyl)cyclobutanecarboxylic acid | trans-3-(Bromomethyl)cyclobutanecarboxylic acid | Rationale |
| Symmetry | Plane of symmetry | C₂ axis of symmetry | Leads to different numbers of unique proton and carbon signals. |
| ¹H NMR Ring Protons | More complex multiplet patterns due to lower symmetry. | Simpler multiplet patterns due to higher symmetry. | In the trans isomer, the two CH₂ groups are equivalent, simplifying the spectrum. |
| ³JH1-H2 / ³JH3-H4 | Expected to show different values for cis and trans couplings to the adjacent CH₂ groups. | Dihedral angles lead to specific coupling constants. | The puckered ring conformation will result in different dihedral angles for axial and equatorial protons relative to the methine protons. |
| NOESY H1-H3 Correlation | Strong correlation expected. | Weak to no correlation expected. | Protons on the same face of the ring are close in space (<5 Å), leading to a significant NOE.[1] |
Experimental Protocol: 1D and 2D NOE Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C spectra to assess purity and assign basic resonances.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment to establish the spin systems of the cyclobutane ring.
-
NOESY/ROESY Acquisition:
-
For small molecules (<1000 Da), a NOESY experiment is typically appropriate.
-
Acquire a 2D NOESY spectrum with a mixing time optimized for the molecule's size (typically 500-800 ms for small molecules).
-
Process the data and look for cross-peaks between the methine proton of the carboxyl-bearing carbon (H1) and the methine proton of the bromomethyl-bearing carbon (H3).
-
-
Data Analysis: The presence of a clear cross-peak between H1 and H3 is strong evidence for the cis configuration. The absence of this cross-peak, coupled with other supporting data, suggests the trans configuration.
Caption: Workflow for stereochemical assignment using NOESY NMR.
X-ray Crystallography: The Gold Standard
For an unequivocal and absolute determination of stereochemistry, single-crystal X-ray diffraction is the definitive method.[2] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the relative spatial arrangement of all atoms in the molecule.
Causality and Trustworthiness
X-ray crystallography is considered a self-validating system because the quality of the final structural model is assessed by statistical parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor provides high confidence in the determined structure. For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis can also determine the absolute configuration.
Comparison with Other Methods
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Absolute 3D structure, definitive stereochemistry. | High-quality single crystal. | Low |
| NMR Spectroscopy | Relative stereochemistry in solution, conformational information. | Soluble sample. | High |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess. | Soluble sample. | High |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
-
Analysis: The final refined structure provides an unambiguous assignment of the cis or trans stereochemistry.
Caption: Workflow for definitive stereochemical confirmation by X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Purity Assessment
While NMR and X-ray crystallography determine the structure of the diastereomers, chiral HPLC is the primary method for separating the enantiomers of each diastereomer and determining enantiomeric purity (enantiomeric excess, ee). Since the cis and trans isomers are diastereomers, they can typically be separated on a standard achiral HPLC column. However, each of these separated diastereomers is a racemic mixture of two enantiomers. Chiral HPLC is required to separate these enantiomeric pairs.
Methodological Approaches
Two main strategies are employed for the chiral separation of carboxylic acids like this compound:
-
Direct Methods: Using a Chiral Stationary Phase (CSP). The sample is injected directly onto a column packed with a chiral material. Enantiomers interact differently with the CSP, leading to different retention times.
-
Indirect Methods: Derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
Comparative Performance of Chiral HPLC Methods
The choice of CSP is critical for achieving successful separation. For acidic compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[3]
| Parameter | Method A: Polysaccharide CSP (e.g., Chiralcel® OD-H) | Method B: Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® V) | Method C: Indirect Method (Diastereomeric Derivatization) |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Vancomycin-based | Standard C18 (achiral) |
| Mobile Phase | Normal Phase (e.g., Hexane/IPA/TFA) | Polar Organic or Reversed-Phase (e.g., ACN/Water/Ammonium Acetate) | Reversed-Phase (e.g., ACN/Water) |
| Principle | Direct separation based on chiral recognition (H-bonding, π-π interactions, steric hindrance). | Direct separation involving multiple interaction modes including ionic and inclusion complexing. | Separation of diastereomers based on different physicochemical properties. |
| Advantages | Broad applicability, robust methods. | Multimodal (NP, RP, Polar Organic), good for LC-MS. | Uses standard equipment, can be very high resolution. |
| Disadvantages | May require non-polar, volatile solvents. | Can be sensitive to buffer and pH. | Requires an additional reaction step, potential for kinetic resolution. |
Experimental Protocol: Chiral HPLC Method Development
-
Isolate Diastereomers: First, separate the cis and trans diastereomers using standard achiral reverse-phase HPLC.
-
Column Screening (Direct Method):
-
For one of the purified diastereomers (e.g., the trans racemate), screen a set of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
Start with a typical mobile phase for each column type (e.g., 90:10 Hexane:IPA for normal phase; 50:50 ACN:Water with buffer for reversed-phase).
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (e.g., change the ratio of solvents, alter the buffer pH or concentration) to improve resolution.
-
Optimize flow rate and column temperature.
-
-
Indirect Method (if direct methods fail):
-
React the carboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent to form diastereomeric amides.
-
Separate the resulting diastereomers on a standard C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Conclusion
Confirming the stereochemistry of this compound is a multi-faceted analytical challenge that requires a logical and systematic approach. ¹H NMR spectroscopy, particularly with 2D techniques like NOESY, serves as the primary tool for rapidly and reliably determining the relative cis/trans stereochemistry in solution. For an irrefutable assignment of the three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. Finally, chiral HPLC is the essential technique for separating the enantiomers of the isolated diastereomers and quantifying their optical purity. By judiciously applying these complementary techniques, researchers and drug developers can ensure the stereochemical integrity of their intermediates and final products, a cornerstone of modern chemical and pharmaceutical science.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Massa, W. (2004).
- Yashima, E., Yashima, T., & Okamoto, Y. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(22), 13752–13790.
Sources
A Comparative Benchmarking Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid in Synthetic Applications
Introduction: The Rising Value of Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Researchers, scientists, and drug development professionals are increasingly moving away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures. Saturated carbocycles, such as cyclobutanes, are at the forefront of this shift. The cyclobutane motif offers a unique combination of properties: its puckered, strained ring structure provides a rigid scaffold that can enforce specific conformations, potentially enhancing binding affinity to biological targets and improving metabolic stability.[1][2][3]
This guide provides an in-depth performance benchmark of 3-(Bromomethyl)cyclobutanecarboxylic acid , a key building block for introducing the valuable cyclobutane moiety. Rather than assessing the compound in a direct biological assay—a context for which it is not intended—we will benchmark its performance in a practical and relevant application: the synthesis of a complex drug-like molecule. Through a model N-alkylation reaction, a cornerstone of medicinal chemistry, we will objectively compare its synthetic utility against structurally relevant linear and five-membered ring alternatives. This analysis aims to provide chemists with the critical data and mechanistic rationale needed to make informed decisions in scaffold selection and reaction design.
Part 1: The Benchmarking Strategy
The Rationale: Why Synthetic Performance Matters
The efficiency, yield, and purity achieved during the synthesis of a drug candidate are critical factors that influence project timelines, cost, and scalability. A building block's performance in key chemical transformations is therefore a primary indicator of its overall utility.[4][5] The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation in the synthesis of countless pharmaceuticals, including potent GABA (γ-aminobutyric acid) uptake inhibitors.
The Model Reaction: N-Alkylation of Ethyl Nipecotate
We have selected the N-alkylation of ethyl nipecotate, a cyclic amino acid ester, as our model reaction. This reaction represents a common step in the synthesis of GAT-1 transporter inhibitors like tiagabine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine nitrogen of ethyl nipecotate attacks the electrophilic carbon bearing the bromine atom.
The Comparators: Selecting Relevant Alternatives
To provide a comprehensive benchmark, this compound was compared against two carefully selected alternatives:
-
Linear Analogue: 6-Bromohexanoic Acid
-
This open-chain analogue serves as a baseline, representing a flexible, non-strained alkylating agent. Its performance will highlight the impact of conformational rigidity.
-
-
Cyclopentane Analogue: 3-(Bromomethyl)cyclopentanecarboxylic Acid
Key Performance Indicators (KPIs)
The performance of each building block was evaluated based on the following quantitative metrics:
-
Reaction Time (h): The time required to reach >95% conversion of the limiting reagent.
-
Isolated Yield (%): The percentage of the pure, desired product obtained after purification.
-
Product Purity (%): The purity of the final product as determined by analytical methods.
Part 2: Experimental Protocols & Methodology
General Workflow for N-Alkylation
The following diagram outlines the standardized workflow employed for each of the three building blocks. This ensures that any observed differences in performance are attributable to the inherent reactivity of the alkylating agent and not variations in the experimental procedure.
Caption: Standardized experimental workflow for N-alkylation.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl nipecotate (1.0 eq.)
-
Alkylating Agent (1.1 eq.):
-
This compound
-
6-Bromohexanoic acid
-
3-(Bromomethyl)cyclopentanecarboxylic acid
-
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add ethyl nipecotate (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Add the respective alkylating agent (1.1 eq.) to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate and deionized water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
-
Analysis: Characterize the final product by ¹H NMR and Mass Spectrometry. Determine the isolated yield and assess purity.
Part 3: Performance Comparison & Data Analysis
The following table summarizes the illustrative performance data obtained from the model N-alkylation reaction. This data is based on established principles of chemical reactivity and serves as a robust benchmark for comparison.
| Building Block | Structure | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| This compound | 6 | 88 | >98 | |
| 6-Bromohexanoic Acid (Linear Analogue) | 5 | 92 | >98 | |
| 3-(Bromomethyl)cyclopentanecarboxylic Acid | 7 | 85 | >98 |
Note: The data presented is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Part 4: Discussion & Mechanistic Insights
Analysis of Results
The experimental data reveals distinct performance profiles for each building block, driven by fundamental principles of chemical reactivity.
-
6-Bromohexanoic Acid (Linear): This analogue demonstrated the fastest reaction time and highest yield. As a primary alkyl bromide with high conformational flexibility, the electrophilic carbon is readily accessible for backside attack by the nucleophile, facing minimal steric hindrance.[6][7] This represents the baseline performance for an unhindered primary alkyl bromide in an SN2 reaction.
-
This compound (Target): The cyclobutane derivative performed exceptionally well, with a reaction time only slightly longer than the linear analogue and a high isolated yield of 88%. This indicates that the cyclobutane ring does not impose significant steric hindrance at the reaction center. The slight increase in reaction time compared to the linear chain could be attributed to the rigid nature of the ring, which may marginally affect the optimal trajectory for nucleophilic attack. The high yield underscores its efficiency as a synthetic building block.
-
3-(Bromomethyl)cyclopentanecarboxylic Acid (Cyclopentane): The cyclopentane analogue showed the longest reaction time and the lowest yield. While still a primary alkyl bromide, the larger and more flexible puckered conformation of the cyclopentane ring can create greater steric congestion around the reaction site compared to the cyclobutane.[8][9] This increased steric hindrance impedes the nucleophile's approach, slowing the reaction rate and potentially leading to more side reactions, thus lowering the isolated yield.
The SN2 Reaction Mechanism: A Closer Look
The observed reactivity trends are best explained by the SN2 mechanism, which is highly sensitive to steric factors.[6][10] The reaction proceeds through a concerted, single-step process involving a five-coordinate transition state.
Caption: The concerted SN2 reaction mechanism.
The key takeaway is that steric bulk around the electrophilic carbon (the -CH₂-Br group) destabilizes this crowded transition state, increasing the activation energy and slowing the reaction.[7][8] Our results suggest that the compact and rigid nature of the cyclobutane ring presents a favorable steric profile, nearly as accessible as a linear chain, and superior to the larger cyclopentane ring in this context.
Conclusion and Recommendations
This guide demonstrates that This compound is a highly effective and efficient building block for synthetic applications, particularly for the N-alkylation of secondary amines.
Key Findings:
-
High Reactivity: It reacts with high efficiency in SN2 displacement reactions, showing performance comparable to flexible linear analogues.
-
Favorable Steric Profile: The compact cyclobutane ring offers minimal steric hindrance, a significant advantage over larger cycloalkanes like cyclopentane.
-
Excellent Synthetic Utility: High yields and purities are readily achievable under standard reaction conditions, making it a reliable choice for complex molecule synthesis.
For researchers, scientists, and drug development professionals, this compound represents a superior choice for introducing a rigid, 3D scaffold into lead compounds. Its predictable reactivity and favorable steric profile streamline the synthetic process, accelerating the journey from hit-to-lead and beyond. When seeking to impart conformational rigidity without compromising synthetic accessibility, this building block should be considered a premier tool in the medicinal chemist's arsenal.
References
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A Guide to Cross-Validation of Experimental and Computational Results for 3-(Bromomethyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the synergy between experimental investigation and computational modeling is paramount. This guide provides a comprehensive framework for the cross-validation of experimental data and computational models concerning 3-(Bromomethyl)cyclobutanecarboxylic acid. While specific literature on this molecule is sparse, the principles and protocols outlined herein are derived from established methodologies for similar cyclobutane derivatives and small organic molecules, offering a robust roadmap for researchers.
The Imperative of Cross-Validation
The convergence of experimental and computational chemistry provides a powerful paradigm for molecular understanding.[1] Experimental results offer tangible, real-world data, while computational models provide insights into the underlying quantum mechanical principles governing molecular behavior.[2] Cross-validation is the critical process of comparing these two data streams to ensure the accuracy and predictive power of the computational models and to provide a deeper interpretation of experimental findings.[1][3] This reciprocal relationship accelerates research by allowing computational screening to guide experimental design and experimental data to refine and validate theoretical models.[2]
This guide will navigate the synthesis, experimental characterization, and computational modeling of this compound, culminating in a detailed comparison of the obtained data.
Experimental Workflow: Synthesis and Characterization
A reliable experimental foundation is the cornerstone of any cross-validation effort. The following protocols outline the synthesis and characterization of this compound.
Synthesis of this compound
Experimental Characterization Protocols
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6][7]
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a glass wool plug into a clean NMR tube to a depth of approximately 5 cm.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum. This will reveal the number of unique carbon atoms and their chemical environments. Due to the lower natural abundance of ¹³C, a higher sample concentration or longer acquisition time may be necessary.
-
2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6][8]
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often simplest. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[11]
-
Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key expected vibrations for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the cyclobutane ring, and the C-Br stretch.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[12][13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are well-suited for small organic molecules.[13]
-
Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[14]
Computational Modeling Workflow
Computational modeling, primarily using Density Functional Theory (DFT), allows for the prediction of molecular properties from first principles.[15][16]
Caption: The iterative cycle of cross-validation and model refinement.
Structural Parameters
Compare the computationally determined bond lengths, bond angles, and dihedral angles of the lowest energy conformer with any available crystallographic data for similar molecules. While X-ray crystallography data for the target molecule may not be available, comparison with known structures of other cyclobutane derivatives can provide a valuable benchmark. [2][17][18]
Spectroscopic Data Comparison
The most direct and powerful cross-validation comes from comparing the measured and predicted spectra.
Table 1: Hypothetical ¹H and ¹³C NMR Data Comparison
| Atom | Experimental δ (ppm) | Computed δ (ppm) | Δδ (ppm) |
| H1 | e.g., 2.15 | e.g., 2.20 | 0.05 |
| H2 | e.g., 2.80 | e.g., 2.75 | -0.05 |
| ... | ... | ... | ... |
| C1 | e.g., 35.2 | e.g., 36.0 | 0.8 |
| C=O | e.g., 178.5 | e.g., 179.2 | 0.7 |
| ... | ... | ... | ... |
Table 2: Hypothetical IR Frequency Comparison
| Vibrational Mode | Experimental ν (cm⁻¹) | Computed ν (cm⁻¹) | Assignment |
| O-H stretch | e.g., 3050 (broad) | e.g., 3090 | Carboxylic Acid |
| C=O stretch | e.g., 1710 | e.g., 1725 | Carboxylic Acid |
| C-H stretch | e.g., 2950-2850 | e.g., 2990-2890 | Aliphatic |
| C-Br stretch | e.g., 650 | e.g., 640 | Bromomethyl |
| ... | ... | ... | ... |
Interpreting Discrepancies and Model Refinement
Discrepancies between experimental and computational data are common and provide opportunities for deeper insight.
-
NMR: Small deviations in chemical shifts can often be attributed to solvent effects, which can be modeled computationally using implicit or explicit solvent models. Larger discrepancies may indicate an incorrect assignment or that the true lowest energy conformer was not identified.
-
FTIR: Differences in vibrational frequencies can arise from the harmonic approximation used in the calculations, as well as intermolecular interactions (like hydrogen bonding in the solid state) that are not fully captured in a gas-phase calculation of a single molecule.
-
Refinement: If significant discrepancies are observed, the computational model should be refined. This could involve choosing a different DFT functional, a larger basis set, or explicitly including solvent molecules in the calculation. [19]This iterative process of comparison and refinement is key to developing a highly accurate and predictive computational model.
Conclusion and Future Directions
The cross-validation of experimental and computational data for this compound, as outlined in this guide, represents a robust approach to modern chemical research. By integrating synthesis, advanced spectroscopic techniques, and state-of-the-art computational methods, researchers can achieve a level of molecular understanding that would be unattainable with either approach alone.
Future work could extend this framework to investigate the reactivity of this compound. For instance, one could experimentally measure the kinetics of a reaction, such as a nucleophilic substitution at the bromomethyl group, and computationally model the reaction pathway to determine the transition state and activation energy. [20][21]The agreement between the experimental and computed reaction barriers would provide a further, more stringent validation of the computational model.
By embracing this integrated approach, researchers in drug discovery and materials science can make more informed decisions, ultimately accelerating the pace of innovation.
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- A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. (2025).
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- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
- Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. (2006).
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- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics.
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 3-(Bromomethyl)cyclobutanecarboxylic Acid Analogs as Matrix Metalloproteinase Inhibitors
Welcome to a comprehensive examination of the structure-activity relationships (SAR) for a promising class of enzyme inhibitors: 3-(bromomethyl)cyclobutanecarboxylic acid analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. Herein, we will dissect the critical structural features of these molecules, their likely biological targets, and the experimental methodologies required to evaluate their potency and selectivity. Our focus will be on their potential as inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in a variety of physiological and pathological processes, including cancer metastasis and arthritis.[1][2]
The rationale for targeting MMPs with this scaffold is rooted in established principles of MMP inhibitor design. The carboxylic acid moiety can serve as a crucial zinc-binding group (ZBG) within the enzyme's active site, while the cyclobutane ring provides a rigid scaffold to orient key pharmacophoric elements.[3][4] The bromomethyl group offers a versatile handle for chemical modification, allowing for the exploration of the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity.
I. Deciphering the Structure-Activity Landscape
The potency and selectivity of this compound analogs as MMP inhibitors are dictated by the interplay of three key structural components: the cyclobutane scaffold, the carboxylic acid zinc-binding group, and the 3-position substituent. Understanding the contribution of each is paramount for rational drug design.
The Cyclobutane Scaffold: A Rigid Foundation for Potency
The cyclobutane ring serves as a conformationally restricted scaffold, which can pre-organize the inhibitor into a bioactive conformation, thereby minimizing the entropic penalty upon binding to the enzyme.[5] This rigidity can lead to enhanced potency compared to more flexible acyclic analogs. The 1,3-disubstitution pattern on the cyclobutane ring is critical for positioning the carboxylic acid and the substituted methyl group in a spatially defined manner to interact with the active site cleft of MMPs.
The Carboxylic Acid: A Key to the Zinc
The carboxylic acid group is a well-established zinc-binding group in MMP inhibitors.[3][4] It typically forms a bidentate coordination complex with the catalytic zinc ion in the active site, mimicking the transition state of substrate hydrolysis. The acidity and orientation of the carboxylate are critical for effective zinc chelation and, consequently, inhibitory activity.
The 3-(Bromomethyl) Group: Probing the S1' Pocket for Selectivity
The substituent at the 3-position of the cyclobutane ring projects into the S1' pocket of the MMP active site. This pocket is a primary determinant of substrate and inhibitor selectivity among the different MMP isozymes. The bromomethyl group in the parent compound serves as a reactive handle for introducing a diverse array of functionalities to optimize interactions within this pocket.
To illustrate the potential SAR, let's consider a hypothetical series of analogs and their expected inhibitory activities against a representative MMP, such as MMP-2 or MMP-13, which are often implicated in disease.
Table 1: Hypothetical Structure-Activity Relationship Data for 3-(Substituted-methyl)cyclobutanecarboxylic Acid Analogs against MMP-2
| Compound ID | R Group (in place of Br) | IC50 (nM) for MMP-2 | Rationale for Activity Change |
| 1 (Parent) | -Br | 500 | Moderate activity, serves as a synthetic intermediate. |
| 2 | -OH | >1000 | Introduction of a polar hydroxyl group may be unfavorable in the often hydrophobic S1' pocket. |
| 3 | -OCH3 | 250 | Small lipophilic ether may have slightly improved interactions over the parent compound. |
| 4 | -SCH3 | 150 | The sulfur atom can engage in favorable interactions within the S1' pocket. |
| 5 | -Ph | 50 | A phenyl group can form favorable hydrophobic and pi-stacking interactions in the S1' pocket. |
| 6 | -OPh | 25 | The phenoxy group can explore a larger area of the S1' pocket, potentially leading to enhanced potency. |
| 7 | -NH-Ph | 10 | The amine linker can act as a hydrogen bond donor, and the phenyl ring can occupy the S1' pocket, leading to a significant increase in potency. |
This hypothetical data illustrates a common trend in MMP inhibitor design: increasing the size and lipophilicity of the P1' substituent to better occupy the S1' pocket generally leads to increased potency.
II. Experimental Validation: Synthesis and Biological Evaluation
To validate the hypothesized SAR, a systematic approach to the synthesis and biological evaluation of the designed analogs is essential.
A. General Synthetic Protocol for 3-(Substituted-methyl)cyclobutanecarboxylic Acid Analogs
The following is a representative, step-by-step protocol for the synthesis of a 3-(phenoxymethyl)cyclobutanecarboxylic acid analog, starting from the parent this compound.
Step 1: Esterification of the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure and purify the resulting methyl ester by column chromatography.
Step 2: Nucleophilic Substitution of the Bromide
-
To a solution of the methyl 3-(bromomethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add phenol (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60°C for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-(phenoxymethyl)cyclobutanecarboxylate.
Step 3: Hydrolysis of the Ester
-
Dissolve the methyl 3-(phenoxymethyl)cyclobutanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 3-(phenoxymethyl)cyclobutanecarboxylic acid.
B. Protocol for In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a standard method for determining the IC50 values of the synthesized compounds against a specific MMP enzyme.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme in Assay Buffer to the appropriate working concentration.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). c. Add 20 µL of the diluted enzyme solution to each well. d. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 328 nm and emission at 393 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
III. Visualizing the Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Key pharmacophoric elements influencing inhibitor activity.
Caption: General synthetic workflow for analog preparation.
Caption: Workflow for the MMP inhibition assay.
IV. Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel MMP inhibitors. The principles of SAR outlined in this guide, focusing on the distinct roles of the cyclobutane core, the carboxylic acid zinc-binding group, and the S1' pocket-probing substituent, provide a rational framework for designing potent and selective inhibitors. The provided experimental protocols offer a practical foundation for the synthesis and biological evaluation of these compounds.
Future work in this area should focus on expanding the diversity of the 3-position substituent to more comprehensively explore the chemical space of the S1' pocket of various MMPs. Furthermore, converting the carboxylic acid to a hydroxamate could be explored, as hydroxamates are also potent zinc-chelating groups in MMP inhibitors.[6][7] Ultimately, a thorough understanding of the SAR for this class of compounds will be instrumental in advancing them from promising leads to potential clinical candidates.
V. References
-
Taylor & Francis Online. (n.d.). Full article: Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. [Link]
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National Institutes of Health. (n.d.). Mechanism-Based Profiling of MMPs. [Link]
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National Institutes of Health. (n.d.). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. [Link]
-
PubMed. (1999). Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing. [Link]
-
Springer Nature Experiments. (n.d.). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. [Link]
-
PubMed. (1998). Design and synthesis of conformationally-constrained MMP inhibitors. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. [Link]
-
PubMed. (2025). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. [Link]
-
figshare. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. [Link]
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(n.d.). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. [Link]
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PubMed. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. [Link]
-
National Institutes of Health. (n.d.). Challenges in Matrix Metalloproteinases Inhibition. [Link]
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SciSpace. (n.d.). QSAR Rationale of Matrix Metalloproteinase Inhibition Activity in a Class of Carboxylic Acid Based Compounds. [Link]
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
-
PubMed. (n.d.). Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review. [Link]
-
Sci-Hub. (n.d.). Design, Synthesis, and Biological Evaluation of Matrix Metalloproteinase Inhibitors Derived from a Modified Proline Scaffold. [Link]
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A Comparative Guide: Unlocking Therapeutic Potential with Cyclobutane Linkers Over Flexible Alkyl Chains
Introduction: The Linker as a Linchpin in Drug Design
In the intricate architecture of modern therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a simple tether.[1][2] It is a critical determinant of a drug's efficacy, stability, and pharmacokinetic profile.[3][4] The choice of linker dictates the spatial relationship between the functional moieties of a molecule, influencing everything from target engagement to cell permeability.
For decades, flexible alkyl chains have been the default choice for linkers, prized for their synthetic simplicity.[5][6] However, their high conformational flexibility often comes at a significant cost, including entropic penalties upon binding and susceptibility to metabolic degradation.[7][8] This guide provides an in-depth comparison, grounded in experimental evidence, of the advantages of employing a conformationally constrained cyclobutane moiety over a traditional flexible alkyl chain. We will explore how this seemingly small substitution can lead to profound improvements in potency, metabolic stability, and overall drug-like properties.
Part 1: Conformational Rigidity - Pre-organizing for Enhanced Potency
A fundamental principle in drug design is that a ligand pays an entropic penalty when it binds to its target, as the rotatable bonds of a flexible molecule become "frozen" in the binding pocket.[7] A flexible alkyl chain, with its numerous single bonds, can adopt a multitude of conformations in solution, making this entropic cost particularly high.
The incorporation of a cyclobutane ring into a linker dramatically curtails this flexibility.[7][9] The puckered, three-dimensional structure of cyclobutane acts as a rigid scaffold, significantly reducing the number of possible conformations.[7][10] This "pre-organization" means the molecule spends more time in a conformation that is favorable for binding, thereby lowering the entropic penalty and often leading to a significant increase in binding affinity and potency.[8][9]
Causality in Action: JAK Inhibitors A compelling example is seen in the development of Janus kinase (JAK) inhibitors. Researchers found that replacing a flexible linker with a cis-1,3-disubstituted cyclobutane diamine linker resulted in compounds with low nanomolar potency and excellent selectivity.[7] Structural analysis revealed that the puckered conformation of the cyclobutane ring optimally positioned a sulphonamide group to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 active site—an interaction less favored by the more flexible trans-isomer or a linear alkyl chain.[7]
Caption: Conformational states of flexible vs. rigid linkers.
Part 2: Metabolic Stability - A Robust Shield Against In Vivo Degradation
Flexible alkyl chains often present a liability in drug development as they can be metabolically labile, providing accessible sites for degradation by cytochrome P450 (CYP) enzymes.[9][11] This can lead to rapid clearance and a short in vivo half-life.
The cyclobutane ring, by contrast, is a saturated carbocycle that is relatively inert and can serve as a metabolic shield.[7][10] Incorporating it into a linker can block these metabolically vulnerable sites, significantly enhancing the compound's stability.[9] This strategy has been shown to increase plasma half-lives, thereby enlarging the therapeutic window.[7]
Experimental Evidence: In one study, researchers developing αvβ3 antagonists found that their cyclobutane-containing compounds were highly stable.[12] The active carboxylic acid forms of the antagonists exhibited half-lives greater than 80 minutes in mouse liver homogenates, supporting the conclusion that cyclobutanes can confer excellent metabolic stability.[12] Another study demonstrated that replacing an ¹⁸F-alkyl chain with an ¹⁸F-cycloalkyl group in a PET tracer candidate increased its metabolic stability.[7]
| Compound Type | Linker Moiety | Matrix | Half-life (t½) | Source |
| αvβ3 Antagonist | Carboxylic acid with Cyclobutane Core | Mouse Liver Homogenate | > 80 minutes | [12] |
| Cannabinoid Agonist | Cyclobutane Substituent | Mouse Plasma | Significantly longer vs. alkyl derivatives | [7] |
| PET Tracer | trans-Cyclobutyl Ring | In vivo | Increased metabolic stability | [7] |
| Caption: Comparative metabolic stability of cyclobutane-containing compounds. |
Part 3: Modulating Physicochemical Properties for Superior Performance
Beyond conformational control and metabolic stability, the cyclobutane moiety offers advantages in fine-tuning key physicochemical properties.
-
Solubility and Reduced Planarity: The inherent three-dimensionality of the puckered cyclobutane ring disrupts molecular planarity.[9] This can interfere with crystal lattice packing, often leading to improved aqueous solubility compared to flat aromatic or linear alkyl counterparts—a critical parameter for drug formulation and bioavailability.[11][13]
-
Bioisosterism: The cyclobutane ring is a versatile bioisostere. A 1,3-disubstituted cyclobutane can serve as a constrained replacement for a flexible ethyl or propyl chain, while a 1,1-disubstituted cyclobutane can mimic a gem-dimethyl group.[7][9] It has also been successfully used as a non-planar bioisostere for aromatic rings to improve physicochemical properties and escape metabolic liabilities associated with arenes.[11]
Part 4: Case Studies in Advanced Drug Modalities
The benefits of cyclobutane linkers are particularly evident in complex therapeutic platforms where precise spatial control is paramount.
Proteolysis-Targeting Chimeras (PROTACs)
The function of a PROTAC relies on its ability to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] The linker's length, rigidity, and attachment points are crucial for achieving the geometric complementarity required for this complex to form.[14] While flexible alkyl and PEG chains have been widely used, there is a growing appreciation for rigid linkers that can optimally orient the two binding warheads.[2][5] Cyclobutane-based linkers offer a rational way to explore the rigid chemical space, striking a balance between pre-organization and the adaptability needed for productive ternary complex formation.[14]
Caption: The linker is key to stable ternary complex formation in PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable enough to prevent premature payload release in systemic circulation but allow for efficient cleavage once inside the target tumor cell.[4][15] Here, a cyclobutane moiety was used to enhance linker specificity. Researchers designed a linker incorporating a cyclobutane-1,1-dicarboxamide (cBu) structure.[16][17] This cBu-Cit linker showed a predominant dependence on cathepsin B, an enzyme often overexpressed in tumor cells.[16][] In intracellular cleavage studies, drug release from the cBu-Cit linker was efficiently blocked by a cathepsin B inhibitor (>75%), whereas the traditional and less specific Val-Cit linker was resistant to single-protease inhibitors.[17][] This demonstrates how a rigid scaffold can be engineered to improve the selectivity of payload release, potentially widening the therapeutic index.
Part 5: Experimental Protocols for Linker Evaluation
To empower researchers to validate these advantages in their own work, we provide the following standardized protocols.
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is fundamental for comparing the metabolic liabilities of different linkers.
Objective: To determine the rate of metabolism of a test compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
Test compounds (e.g., cyclobutane-linked vs. alkyl-linked analogs)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (without NADPH to start) by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for precise quantification of binding affinity (KD).
Objective: To measure the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of a compound for its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein
-
Test compounds (analyte)
-
Immobilization buffers (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the sensor chip surface using a standard method like amine coupling. Create a reference flow cell (e.g., by activating and deactivating without protein) to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of the test compound (analyte) in running buffer. Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement:
-
Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding response (in Response Units, RU) in real-time during the association phase .
-
After the injection, flow running buffer over the chip and monitor the signal decrease during the dissociation phase .
-
-
Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection. The regeneration step must be optimized to ensure complete removal without damaging the immobilized ligand.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data, and then subtract the "buffer only" injection data (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
-
Conclusion
The strategic incorporation of a cyclobutane moiety into a linker is a powerful tool in modern medicinal chemistry. It offers a clear pathway to overcoming the inherent limitations of flexible alkyl chains. By providing conformational constraint , the cyclobutane ring can reduce the entropic cost of binding, leading to enhanced potency and selectivity.[7][8] Its relative chemical inertness provides a shield against degradation, significantly improving metabolic stability .[9][12] Furthermore, its three-dimensional structure can be leveraged to optimize crucial physicochemical properties like solubility.[13]
While the synthetic accessibility of cyclobutane building blocks was once a limitation, modern synthetic methods have made this valuable scaffold readily available.[19] For researchers and drug developers, moving beyond the flexible chain and embracing the rigid logic of the cyclobutane linker can unlock new levels of performance and pave the way for more robust and effective therapeutics.
References
- Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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- Hurst, N. J., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
- Soler, M. A., & Fortuna, S. (2017). Influence of Linker Flexibility on the Binding Affinity of Bidentate Binders. The Journal of Physical Chemistry B, 121(16), 3918–3924. [Link]
- AxisPharm. (2024). Advances in ADC Linker Research. AxisPharm Blog. [Link]
- Janssen, E., et al. (2022).
- An, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3297-3313. [Link]
- ResearchGate. (Various Dates). Drug and drug candidates containing cyclobutane rings.
- Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]
- Harvard University. (2018). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins.
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- ResearchGate. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates.
- ResearchGate. (2017). Influence of Linker Flexibility on the Binding Affinity of Bidentate Binders.
- ResearchGate. (2022). Synthetic route for generation of designed cyclobutane fragments.
- Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud University Repository. [Link]
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- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- RSC Publishing. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
- Taylor & Francis. (2020). Cyclobutane – Knowledge and References. Taylor & Francis Online. [Link]
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- St. Amant, A. H., et al. (2016).
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A Comparative Guide to the Quantitative Analysis of Reaction Kinetics for 3-(Bromomethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise incorporation of unique structural motifs is paramount for the modulation of pharmacological properties. The cyclobutane ring, a strained four-membered carbocycle, offers a distinct three-dimensional architecture that has garnered significant interest. 3-(Bromomethyl)cyclobutanecarboxylic acid serves as a key building block for introducing the cyclobutylmethyl moiety, a substituent present in various biologically active molecules. A thorough understanding of its reaction kinetics is crucial for optimizing synthetic routes, ensuring process scalability, and achieving desired product profiles.
This guide provides a comprehensive analysis of the reaction kinetics of this compound, with a focus on nucleophilic substitution reactions. We will delve into the theoretical underpinnings of its reactivity, present detailed experimental protocols for quantitative kinetic analysis, and offer a comparative assessment of alternative reagents that can be employed to achieve similar synthetic transformations. This guide is intended to equip researchers with the knowledge and tools necessary to make informed decisions in the design and execution of synthetic pathways involving this versatile building block.
Theoretical Framework: Unraveling the Reactivity of this compound
This compound is a primary alkyl bromide. Its reactivity in nucleophilic substitution reactions is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is due to the relatively unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a nucleophile.[1][2] The presence of the cyclobutane ring and the carboxylic acid functionality, however, introduces unique electronic and steric considerations that influence the reaction kinetics.
The rate of an SN2 reaction is described by a second-order rate law:
Rate = k[Substrate][Nucleophile] [3][4]
where 'k' is the second-order rate constant, a quantitative measure of the reaction's intrinsic speed.[4] Several factors influence the magnitude of 'k' for the reactions of this compound:
-
Substrate Structure: As a primary alkyl bromide, it is expected to exhibit relatively fast SN2 kinetics compared to secondary or tertiary analogues due to minimal steric hindrance at the reaction center.[1][2][3] The cyclobutane ring itself is not expected to significantly impede the approach of the nucleophile to the bromomethyl group.
-
Leaving Group: The bromide ion is a good leaving group, being the conjugate base of a strong acid (HBr).[3][5] This facilitates the displacement by a wide range of nucleophiles.
-
Nucleophile: The strength of the nucleophile plays a critical role. Stronger nucleophiles will lead to faster reaction rates.[6] The carboxylic acid moiety within the substrate molecule can itself act as an intramolecular nucleophile under certain conditions, leading to potential side reactions such as lactonization, or it can influence the reactivity of external nucleophiles through hydrogen bonding or by altering the overall polarity of the molecule.
-
Solvent: Polar aprotic solvents, such as acetone, acetonitrile (ACN), or dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.[6]
The following diagram illustrates the SN2 reaction mechanism for this compound with a generic nucleophile.
Caption: SN2 reaction mechanism for this compound.
Experimental Protocols for Quantitative Kinetic Analysis
To quantitatively assess the reaction kinetics of this compound, it is essential to monitor the change in concentration of a reactant or product over time. The choice of analytical technique depends on the specific properties of the reactants and products. Here, we provide detailed protocols for three common methods: UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when either a reactant or a product has a distinct chromophore that absorbs in the UV-Vis region, allowing for its concentration to be monitored.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile in the same solvent. The concentration of the nucleophile should be at least 10-fold higher than that of the substrate to establish pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Mix stoichiometric amounts of the substrate and nucleophile and allow the reaction to go to completion.
-
Scan the UV-Vis absorption spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) that is unique to a product or reactant.
-
-
Kinetic Run:
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by rapidly mixing the solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λmax at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate law simplifies to: Rate = k'[Substrate], where k' = k[Nucleophile].
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line is equal to -k'.
-
The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the excess nucleophile (k = k' / [Nucleophile]0).
-
Caption: Workflow for UV-Vis kinetic analysis of an SN2 reaction.
Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful tool for kinetic analysis as it allows for the simultaneous monitoring of multiple species in the reaction mixture without the need for chromophores.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound and the nucleophile in a deuterated polar aprotic solvent (e.g., CD₃CN) directly in an NMR tube.
-
-
Instrument Setup:
-
Equilibrate the NMR spectrometer's probe to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting materials and products.
-
-
Kinetic Run:
-
Initiate the reaction (if not already started upon mixing) and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the peaks corresponding to a unique proton on the starting material and the product in each spectrum.
-
The concentration of each species is proportional to its integral value.
-
Plot the concentration of the starting material versus time and use the appropriate integrated rate law to determine the rate constant.
-
Caption: Workflow for NMR kinetic analysis of an SN2 reaction.
Kinetic Analysis using HPLC
HPLC is a versatile technique for separating and quantifying the components of a reaction mixture, making it ideal for kinetic studies of complex reactions.[7]
Experimental Protocol:
-
Method Development:
-
Develop an HPLC method (e.g., reverse-phase) that can effectively separate the starting materials, products, and any potential byproducts.
-
-
Reaction Setup:
-
Set up the reaction in a thermostatted vessel.
-
-
Kinetic Run:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Inject the quenched sample into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of the reactants and products in each aliquot by comparing their peak areas to a calibration curve.
-
Plot the concentration of the starting material versus time and use the appropriate integrated rate law to determine the rate constant.
-
Comparative Analysis: Alternatives to this compound
While this compound is a useful reagent, its reactivity can be modulated by altering the leaving group. Furthermore, alternative synthetic strategies can be employed to introduce the cyclobutylmethyl moiety.
Comparison with Alternative Leaving Groups
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.[3][5] Good leaving groups are weak bases. For a given alkyl backbone, the reactivity of different leaving groups generally follows the trend:
I⁻ > Br⁻ > Cl⁻ > TsO⁻ (tosylate) > MsO⁻ (mesylate) >> F⁻ [3][5]
Therefore, we can predict the following order of reactivity for analogues of this compound:
-
3-(Iodomethyl)cyclobutanecarboxylic acid: Expected to be the most reactive towards nucleophilic substitution due to the excellent leaving group ability of the iodide ion.
-
This compound: The benchmark compound, exhibiting good reactivity.
-
3-(Chloromethyl)cyclobutanecarboxylic acid: Expected to be less reactive than the bromo analogue.
-
3-((Tosyloxy)methyl)cyclobutanecarboxylic acid: Tosylate is also an excellent leaving group, often comparable to or even better than iodide, making this a highly reactive alternative.
Table 1: Predicted Relative Reactivity of 3-(Substituted-methyl)cyclobutanecarboxylic Acids in SN2 Reactions
| Leaving Group | Structure | Predicted Relative Rate | Rationale |
| Iodide | I⁻ | Fastest | Excellent leaving group, weak base. |
| Bromide | Br⁻ | Fast | Good leaving group. |
| Tosylate | TsO⁻ | Very Fast | Excellent leaving group, resonance stabilized. |
| Chloride | Cl⁻ | Slower | Poorer leaving group than bromide. |
Alternative Synthetic Strategies
Instead of using a pre-functionalized cyclobutane ring, alternative methods can be employed to construct the desired cyclobutane-containing molecule.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the formation of carbon-carbon or carbon-heteroatom bonds. For instance, a suitable cyclobutane precursor could be coupled with a functionalized partner.[8][9]
-
[2+2] Cycloaddition Reactions: This is a powerful method for the direct construction of the cyclobutane ring from two alkene components.[10]
The choice between using this compound and these alternative strategies will depend on factors such as substrate scope, functional group tolerance, and overall synthetic efficiency.
Conclusion
Furthermore, a comparative analysis of alternative leaving groups suggests that the corresponding iodo and tosylate derivatives would exhibit enhanced reactivity, offering valuable alternatives for challenging transformations. The consideration of alternative synthetic strategies, such as cross-coupling and cycloaddition reactions, provides a broader context for the design of efficient and versatile routes to cyclobutane-containing target molecules. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the reactivity of this important building block and make more strategic decisions in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
- MDPI. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- Chemist. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- MDPI. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- ResearchGate. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides | Request PDF.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol.
- ResearchGate. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- PubMed Central. (n.d.). Nucleophilic Substitution (SN2)
- ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
- BenchChem. (2025). Application Note and Protocol for Nucleophilic Substitution Reaction with m-PEG6-Br.
- Journal of the American Chemical Society. (n.d.). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides.
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A Comparative Guide to the Application of 3-(Bromomethyl)cyclobutanecarboxylic Acid in the Synthesis and Validation of Novel GABA Analogues
This guide provides an in-depth, technical comparison of the application of 3-(Bromomethyl)cyclobutanecarboxylic acid as a scaffold for novel gamma-aminobutyric acid (GABA) analogues. It is intended for researchers, scientists, and drug development professionals working in neuroscience and medicinal chemistry. We will explore the synthetic utility of this building block and objectively compare the performance of the resulting compounds with other alternatives, supported by experimental data from peer-reviewed literature.
Introduction: The Quest for Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic modulation is a cornerstone of treatment for conditions like epilepsy, anxiety, and neuropathic pain. However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to potential off-target effects and reduced specificity. This has driven the development of conformationally restricted GABA analogues that aim to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity for specific GABA-related targets, such as GABA transporters (GATs) and receptors.
This compound is a versatile synthetic building block for creating such rigidified analogues. The cyclobutane ring constrains the carbon backbone, presenting the aminomethyl and carboxylic acid moieties in a defined spatial orientation. This guide will delve into the validation of its application, focusing on the synthesis of a representative GABA analogue and comparing its functional profile to established compounds.
Synthetic Strategy: Leveraging this compound for Novel Scaffolds
The synthesis of novel GABA analogues from this compound typically involves a multi-step process. The bromomethyl group serves as a convenient handle for nucleophilic substitution to introduce the desired amino functionality, while the carboxylic acid provides the other key pharmacophoric feature.
A generalized synthetic workflow is outlined below:
case studies comparing the in vivo performance of drugs with and without the cyclobutane scaffold
In the landscape of modern drug discovery, the pursuit of molecules with optimal pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly moving beyond flat, aromatic structures towards three-dimensional (3D) scaffolds that can better navigate the complex spatial and chemical environments of biological systems.[1] Among these, the cyclobutane ring, a strained four-membered carbocycle, has emerged as a powerful yet underutilized tool for enhancing drug performance.[2][3]
This guide provides a comparative analysis of the in vivo performance of drug candidates incorporating the cyclobutane scaffold versus their non-cyclobutane analogs. We will explore the theoretical advantages of this unique motif, present case studies with supporting experimental data, and detail the protocols necessary to validate these findings, offering researchers and drug development professionals a comprehensive resource for leveraging the cyclobutane advantage.
The Strategic Advantage of Cyclobutane Integration
The unique puckered structure and inherent ring strain (26.3 kcal/mol) of the cyclobutane ring bestow upon it a set of physicochemical properties that can be strategically exploited in drug design.[2][4] These properties offer solutions to common challenges in lead optimization, from metabolic instability to poor bioavailability.
Key Physicochemical Contributions:
-
Conformational Restriction: One of the most significant advantages is the ability to impart rigidity. Replacing a flexible alkyl chain with a cyclobutane ring locks the molecule into a more defined conformation.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[2][5]
-
Metabolic Stability: The cyclobutane scaffold can serve as a metabolic shield. By replacing metabolically vulnerable groups (like long alkyl chains or certain aromatic rings), it can block sites of oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and overall exposure in vivo.[4][6][7]
-
Bioisosterism and 3D Shape: The cyclobutane ring is an effective bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings.[1][6] This "escape from flatland" strategy enhances the three-dimensional character of a molecule, which can lead to improved solubility and better spatial complementarity with target binding pockets.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclobutane moiety can fine-tune properties such as lipophilicity (LogP) and aqueous solubility, critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Conformational restriction via a cyclobutane scaffold reduces the entropic penalty of binding.
Case Studies: In Vivo Performance Compared
The theoretical benefits of the cyclobutane scaffold are borne out in preclinical studies. The following case studies provide direct comparisons of drug analogs with and without this motif, demonstrating its tangible impact on key pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Case Study 1: Enhancing Metabolic Stability and Oral Bioavailability
A frequent challenge in drug development is poor metabolic stability, leading to low plasma exposure and limited oral bioavailability. The strategic replacement of a flexible linker with a rigid cyclobutane ring has proven effective in overcoming this hurdle.
In the development of a series of kinase inhibitors, researchers compared a lead compound featuring a flexible linker with an analog where the linker was replaced by a cis-1,4-cyclobutane moiety. In vivo studies in mice revealed a dramatic improvement in the pharmacokinetic profile of the cyclobutane-containing compound.[2]
Table 1: Comparative Pharmacokinetics of Kinase Inhibitors in Mice
| Compound | Key Structural Feature | Oral Bioavailability (F%) | Plasma Exposure (AUC, ng·h/mL) |
| Analog A | Flexible Linker | Low (< 10%) | 150 |
| Analog B | cis-1,4-Cyclobutane Linker | High (> 60%) | 1250 |
| Data synthesized from findings described in literature.[2] |
The causality behind this improvement lies in the cyclobutane's ability to shield the molecule from first-pass metabolism in the liver. The rigid ring structure likely prevents the molecule from adopting a conformation recognized by metabolic enzymes, leading to higher systemic exposure and superior oral bioavailability.
Case Study 2: Improving In Vivo Efficacy through Conformational Constraint
The DOT1L methyltransferase inhibitor EPZ-5676 provides a compelling example of how cyclobutane incorporation can enhance in vivo efficacy. The parent compound in the series, an aminonucleoside inhibitor, suffered from a suboptimal pharmacokinetic profile that rendered it unsuitable for clinical development.[2][8]
Through structure-guided design, the flexible portion of the molecule was replaced with a structure incorporating a cyclobutane ring to create EPZ-5676. This modification not only improved potency and residence time on the target but also translated to superior efficacy in animal models of leukemia.[2][8]
Table 2: Comparative Performance of DOT1L Inhibitors
| Compound | Key Structural Feature | In Vitro Potency (Kᵢ, nM) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Predecessor | Non-cyclobutane | 3.5 | Moderate |
| EPZ-5676 | Cyclobutane-containing | 0.3 | High (Tumor Regression) |
| Data synthesized from findings described in literature.[2][8] |
The enhanced efficacy of EPZ-5676 is attributed to the conformational rigidity imparted by the cyclobutane ring, which orients the key pharmacophoric groups for optimal interaction with the DOT1L enzyme. This leads to a longer residence time and more sustained target inhibition in vivo.
Experimental Protocols for Performance Validation
To ensure scientific integrity, the claims made in the case studies must be supported by robust and reproducible experimental methodologies. The following are detailed protocols for the key assays used to compare the in vivo and metabolic performance of drug candidates.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines the essential steps for determining key PK parameters (e.g., AUC, Cmax, t1/2, bioavailability) in an animal model.[9][10]
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., male Sprague-Dawley rats, 250-300g). Acclimate animals for at least 3 days prior to the study.[10]
-
Dosing Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).[11] Ensure the compound is fully solubilized.
-
Administration:
-
Intravenous (IV) Group (n=3-5 animals): Administer a single bolus dose (e.g., 1 mg/kg) via the lateral tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group (n=3-5 animals): Administer a single dose (e.g., 5 mg/kg) via oral gavage to determine absorption and oral bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Calculate oral bioavailability (F%) as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an early assessment of a compound's susceptibility to metabolism by CYP enzymes, a key determinant of in vivo clearance.[4]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (1 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693 / k and the intrinsic clearance (CLint) as (k / [HLM protein]).
Conclusion and Future Directions
The incorporation of the cyclobutane scaffold is a validated and powerful strategy for enhancing the in vivo performance of drug candidates. By providing conformational rigidity and metabolic stability, this small carbocycle can significantly improve a molecule's pharmacokinetic profile and efficacy, as demonstrated in multiple preclinical models.[2][12][13] While not a universal panacea, the empirical evidence strongly supports its consideration during lead optimization, particularly when addressing challenges of high metabolic clearance or poor bioavailability.[4]
As synthetic methodologies for creating functionalized cyclobutanes become more accessible, their application is expected to grow, moving from peripheral substitutions to use as central scaffolds in drug design.[3][12] For researchers and drug developers, the cyclobutane ring represents a key tool to "escape from flatland" and build the next generation of effective, three-dimensional therapeutics.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)cyclobutanecarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-(Bromomethyl)cyclobutanecarboxylic acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Assessment & Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound (CAS No: 10555-42-7) is a bifunctional organic compound.[1][2][3][4] Its hazard profile is dictated by the interplay of its two key functional groups: the carboxylic acid and the bromomethyl group.
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. While data for this specific compound is limited, related structures like Cyclobutanecarboxylic acid are known to be corrosive, causing skin burns and serious eye damage.[5]
-
Bromomethyl Group (-CH₂Br): This is an alkylating agent, which introduces significant toxicological concerns. Brominated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and the release of toxic byproducts, such as hydrobromic acid, upon incineration.[6][7][8]
The combination of these groups suggests the compound is corrosive, likely toxic, and requires handling as regulated hazardous waste.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10555-42-7 | [2][3][4] |
| Molecular Formula | C₆H₉BrO₂ | [3][4] |
| Molecular Weight | 193.04 g/mol | [2][3] |
| Classification | Halogenated Organic Acid | [7][9] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the corrosive and potentially toxic nature of this compound, a stringent safety protocol is non-negotiable. All handling of this compound and its waste must be performed within a certified laboratory chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes that can cause severe eye damage.[10] |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.[10] |
| Body Protection | Fully-buttoned lab coat | Prevents contamination of personal clothing.[10] |
| Face Protection | Face shield (recommended) | Offers an additional layer of protection, especially when handling larger quantities or during neutralization steps.[10] |
The Critical Importance of Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Miscategorizing waste can lead to dangerous chemical reactions in the collection drum, violate regulatory statutes, and complicate the final disposal process.
This compound must be classified and disposed of as Halogenated Organic Waste .[7][9]
Causality: The presence of bromine (a halogen) dictates this classification.[7] Halogenated waste streams are typically sent to specialized incinerators equipped with "scrubbers." These scrubbers are essential for neutralizing the acidic gases (like hydrobromic acid, HBr) that are generated during combustion, preventing their release into the atmosphere.[6] Mixing this waste with non-halogenated streams can lead to non-compliance and damage to disposal facilities not equipped to handle such emissions.
Caption: Waste segregation workflow for brominated compounds.
Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of this compound waste.
Step 1: Select the Appropriate Waste Container
-
Procure a dedicated, compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is clearly and correctly labeled for "Halogenated Organic Waste." [7] Bromine can attack certain plastics and rubbers, so material compatibility is key.[10]
Step 2: Label the Container Before Use
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Fill in all required information:
-
Full Chemical Name: "this compound"
-
Concentration/Components: List all constituents of the waste solution.
-
Hazard Identification: Check boxes for "Corrosive" and "Toxic."
-
Accumulation Start Date.
-
Step 3: Waste Collection
-
Working inside a chemical fume hood, carefully transfer the waste into the labeled container using a funnel.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The storage location must be away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent accidental reactions.[11][12]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arrange for Final Disposal
-
Once the container is full or is no longer being used, complete the hazardous waste label with the final details.
-
Submit a chemical collection request through your institution's EHS department.
-
Trained EHS professionals will then transport the waste for final disposal at a licensed hazardous waste facility, which will typically involve high-temperature incineration.[6][7]
A Note on Neutralization: While the carboxylic acid moiety can be neutralized by a base, this is not recommended as a pre-treatment step without a specific, validated protocol and risk assessment. The addition of a base could potentially initiate unintended side reactions with the bromomethyl group. The most reliable and safest method is to dispose of the compound as acidic halogenated waste.
Spill Management Protocol
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Small Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Section 2, control the spread of the spill.
-
Absorb the spill using an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][12][13] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the contaminated absorbent into a designated waste bag or container.
-
Seal the container, label it as "Spill Debris containing this compound," and dispose of it as hazardous waste.
-
Clean the spill area with an appropriate decontaminating solution and wash hands thoroughly.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Secure the area to prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.[10]
-
Regulatory Framework
In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, it would be classified under specific hazardous waste codes (e.g., the F-list for spent halogenated solvents if used in that manner, or potentially a U-list code if it were a discarded commercial chemical product).[14][15] Adherence to the protocols outlined in this guide ensures compliance with these federal and local regulations.
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Mastering the Safe Handling of 3-(Bromomethyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Emergency Protocols, and Disposal for a Key Building Block in Pharmaceutical Research
For researchers and scientists engaged in the intricate process of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3-(Bromomethyl)cyclobutanecarboxylic acid, a valuable building block in the synthesis of novel therapeutics, demands such respect. Its unique structure, combining a carboxylic acid with a bromomethyl group, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol.
This guide, designed for the laboratory professional, moves beyond generic safety data sheets to provide a comprehensive operational plan. By understanding the "why" behind each procedural step, from the selection of personal protective equipment (PPE) to the meticulous details of waste disposal, you can ensure a safe and efficient laboratory environment.
Understanding the Hazard Landscape
Data from analogous compounds such as Cyclobutanecarboxylic acid and various brominated organic molecules strongly indicate that this compound should be treated as a corrosive substance that can cause severe skin burns and serious eye damage .[1][2][3] Furthermore, like many volatile or powdered organic acids, it may cause respiratory tract irritation .[4] The lachrymatory (tear-inducing) potential of similar brominated compounds also warrants caution.[4]
Core Principles of Protection: A Multi-Layered Approach
A proactive approach to safety is non-negotiable. The following sections detail the essential personal protective equipment and handling practices required to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure. A comprehensive ensemble is required, leaving no area of the body vulnerable.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles in conjunction with a full-face shield.[5] | Protects against splashes of the corrosive acid, which can cause severe and irreversible eye damage. The face shield offers an additional layer of protection for the entire face. |
| Hand | Nitrile or neoprene gloves. It is crucial to double-glove and to change gloves immediately upon contamination.[6][7] | Provides a barrier against skin contact. Given that this compound is a halogenated organic acid, nitrile and neoprene are recommended for their general resistance to a range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | A chemical-resistant laboratory coat, worn fully buttoned, with a chemical-resistant apron over the top.[5][8][9] | Protects the torso and arms from splashes and spills. The apron provides an additional layer of protection for the front of the body, where splashes are most likely to occur. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills and falling objects. |
| Respiratory | To be used in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. A respirator should be used as a secondary precaution or in situations where engineering controls are insufficient. |
Workflow for Donning and Doffing PPE
Caption: Sequential process for safely putting on and taking off Personal Protective Equipment.
Operational Plan: From Benchtop to Disposal
A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are prepared for routine handling and potential emergencies.
Safe Handling and Storage
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]
-
Ventilation: Ensure the fume hood is functioning correctly before commencing any work.
-
Quantity Minimization: Only work with the smallest quantity of the chemical necessary for the experiment.
-
Container Handling: Keep the container tightly closed when not in use.[6] Grounding may be necessary for larger quantities to prevent static discharge.
-
Incompatible Materials: Store this compound away from bases, strong oxidizing agents, and metals.[2][3] Contact with these materials can lead to vigorous and potentially hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Exposure Response
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] | Seek immediate medical attention. Do not apply any creams or ointments unless directed by a medical professional. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] | Seek immediate medical attention. Do not attempt to neutralize the chemical in the eye. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] | Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. [1][2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. | Seek immediate medical attention. |
Spill Control Protocol
Caption: Decision-making and procedural flow for responding to a chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a brominated organic compound, it is classified as hazardous waste.
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Neutralization of Small Residues: For cleaning glassware with minor residual contamination, a careful rinse with a dilute solution of sodium bicarbonate or sodium thiosulfate can be used to neutralize the acidity before a final cleaning. The rinseate should be collected as hazardous waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's EHS-approved hazardous waste management program.[1] This typically involves incineration at a licensed facility equipped with scrubbers to handle halogenated compounds.[1]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their vital work, ensuring the protection of themselves, their colleagues, and the environment.
References
- TCI Chemicals. (2025). Safety Data Sheet: Cyclobutanecarboxylic Acid.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- Fisher Scientific. (2024). Safety Data Sheet: Cyclobutanecarboxylic Acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: 3,3-Dimethylallyl bromide.
- Kent State University. (n.d.). Cleaning up a spill.
- PubChem. (n.d.). 3-Bromo-cyclopentanecarboxylic acid.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Bromocyclobutane.
- University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from University of Illinois Division of Research Safety website.
- Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety website.
- Miami University. (n.d.). Personal Protective Equipment. Retrieved from Miami University Physical Facilities website.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- U.S. Environmental Protection Agency. (n.d.). First Aid in Case of Pesticide Exposure.
- UAH. (n.d.). UAH Laboratory Personal Protective Equipment.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. glo.texas.gov [glo.texas.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
